molecular formula C9H14O B1296620 Spiro[3.5]nonan-1-one CAS No. 29800-45-1

Spiro[3.5]nonan-1-one

Cat. No.: B1296620
CAS No.: 29800-45-1
M. Wt: 138.21 g/mol
InChI Key: VSVWEBBNJPKUNO-UHFFFAOYSA-N
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Description

Spiro[3.5]nonan-1-one is an organic compound with the molecular formula C9H14O and a molecular weight of 138.21 g/mol . It is characterized by a unique spirocyclic structure featuring two fused rings—cyclohexane and cyclobutane—connected through a single carbon atom shared by both rings, with a ketone group on the three-carbon bridge . This distinct architecture makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The compound's structure is a key scaffold in developing novel active molecules; for instance, spirocyclic frameworks similar to this are investigated as modulators of the NMDA receptor, a target with implications for treating central nervous system disorders such as depression, schizophrenia, and neurodegenerative diseases . With a boiling point of approximately 208°C at 751 Torr and a topological polar surface area of 17.1 Ų , it offers specific physicochemical properties useful for drug discovery. Researchers can identify the compound using the canonical SMILES string C1CCC2(CC1)CCC2=O . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[3.5]nonan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c10-8-4-7-9(8)5-2-1-3-6-9/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVWEBBNJPKUNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50339574
Record name Spiro[3.5]nonan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29800-45-1
Record name Spiro[3.5]nonan-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29800-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[3.5]nonan-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID50339574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Spiro[3.5]nonan-1-one: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spirocyclic systems, characterized by two rings sharing a single atom, have emerged from the periphery to the forefront of medicinal chemistry. Their inherent three-dimensionality and conformational rigidity offer a compelling strategic advantage in the design of novel therapeutics. This guide provides a comprehensive technical overview of Spiro[3.5]nonan-1-one, a foundational building block within this chemical class. We will delve into its core chemical structure, physicochemical and spectroscopic properties, validated synthetic protocols, and its strategic application in drug development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of spirocyclic scaffolds to address complex biological targets and overcome challenges in absorption, distribution, metabolism, and excretion (ADME).

The Strategic Value of Spirocyclic Scaffolds in Medicinal Chemistry

For decades, drug discovery was dominated by "flat," aromatic-rich molecules. However, the increasing complexity of biological targets has necessitated a shift towards greater molecular three-dimensionality. This "escape from flatland" is a strategic imperative to improve ligand-receptor complementarity and enhance pharmacokinetic profiles.[1] Spirocycles are at the vanguard of this movement.

The core advantage of a spirocyclic scaffold lies in the quaternary spiro-carbon, which joins two rings. This arrangement imparts several desirable features:

  • Inherent Three-Dimensionality: Unlike planar aromatic systems, spirocycles project functional groups into three-dimensional space, enabling more sophisticated and specific interactions with protein binding sites.[2]

  • Increased sp³ Character: The fraction of sp³-hybridized carbons (Fsp³) is a key metric in modern drug design. A higher Fsp³ count is correlated with increased clinical success, likely due to improved solubility, better metabolic stability, and more precise conformational control.[1][3] Spirocycles are rich in sp³ centers, making them ideal for elevating this parameter.

  • Modulation of Physicochemical Properties: The introduction of a spirocyclic motif can significantly improve a molecule's properties. Azaspirocycles, for example, have been shown to lower lipophilicity (logD), increase solubility, and improve metabolic stability compared to their non-spirocyclic counterparts.[3][4]

  • Conformational Rigidity: The rigid nature of the spiro framework locks the conformation of a molecule, which can optimize the orientation of key binding elements. This leads to enhanced potency and selectivity while reducing off-target interactions.[2][4]

This compound, featuring a cyclobutane ring fused to a cyclohexane ring, serves as a versatile and accessible entry point into this valuable chemical space.

Core Structure and Physicochemical Properties

This compound is a spirocyclic ketone with the molecular formula C₉H₁₄O.[5][6][7] Its structure consists of a cyclobutanone ring and a cyclohexane ring connected at the C-4 position of the cyclobutane ring.

Caption: 2D Chemical Structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource(s)
IUPAC Name This compoundPubChem[7]
CAS Number 29800-45-1PubChem, CP Lab Safety[6][7]
Molecular Formula C₉H₁₄OPubChem, CP Lab Safety[5][6][7]
Molecular Weight 138.21 g/mol PubChem, CP Lab Safety[5][6][7]
Exact Mass 138.104465 DaPubChem[7]
Topological Polar Surface Area 17.1 ŲPubChem[8][9]
Complexity 154PubChem[7]

Spectroscopic Profile

Structural elucidation and confirmation rely on a combination of spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of this compound is a strong, sharp absorption band characteristic of a carbonyl (C=O) stretch, typically found in the region of 1780-1750 cm⁻¹ for strained four-membered rings. PubChem confirms the availability of vapor phase IR spectra for this compound.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to be complex, showing a series of multiplets in the aliphatic region (approximately 1.5-3.0 ppm) corresponding to the 14 protons on the sp³-hybridized carbons of the cyclobutane and cyclohexane rings.

    • ¹³C NMR: The carbon NMR spectrum will display a characteristic downfield resonance for the carbonyl carbon (typically >200 ppm). The spiro carbon will appear as a quaternary signal, and the remaining seven methylene (-CH₂) carbons will resonate in the upfield aliphatic region.

  • Mass Spectrometry (MS): In a mass spectrum, this compound is expected to show a molecular ion peak (M⁺) at m/z 138.[7] The fragmentation pattern would likely involve characteristic losses related to the strained cyclobutanone ring, such as the loss of CO (28 Da) or C₂H₂O (42 Da), and cleavage pathways initiated by the carbonyl group.[10]

Synthesis of this compound

The construction of the spiro[3.5]nonane framework can be approached through several strategies, including intramolecular cyclizations and cycloadditions.[11][12] A well-documented and reliable method involves an acid-catalyzed pinacol-type rearrangement of 1-vinylcyclohexanol.[13] This two-step process is accessible and starts from the readily available cyclohexanone.

Synthesis_Workflow cluster_step1 Step 1: Vinyl Grignard Addition cluster_step2 Step 2: Pinacol Rearrangement start Cyclohexanone reagent1 Vinylmagnesium Bromide (Grignard Reagent) intermediate 1-Vinylcyclohexanol start->intermediate 1) Add Grignard 2) Aqueous Workup reagent1->intermediate THF reagent2 Formic Acid (Acid Catalyst) product This compound intermediate->product Ring Expansion reagent2->product Heat

Caption: Synthetic workflow for this compound via Pinacol Rearrangement.

Experimental Protocol: Synthesis via Pinacol Rearrangement[13]

Causality: This protocol is effective because it leverages fundamental and high-yielding organometallic and rearrangement reactions. The Grignard reaction (Step 1) is a robust method for C-C bond formation, creating the tertiary alcohol precursor. The subsequent acid-catalyzed rearrangement (Step 2) is driven by the formation of a stable tertiary carbocation and the relief of strain, leading to the desired spirocyclic ketone.

Step 1: Synthesis of 1-Vinylcyclohexanol

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add dry tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.

  • Grignard Addition: Add a solution of cyclohexanone in dry THF to the flask. Slowly add a solution of vinylmagnesium bromide (typically 1.0 M in THF) via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C. The causality here is to control the exothermic reaction to prevent side reactions.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. This protonates the alkoxide and neutralizes the excess Grignard reagent.

  • Extraction & Purification: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 1-vinylcyclohexanol can be purified by vacuum distillation.

Step 2: Synthesis of this compound

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 1-vinylcyclohexanol obtained from Step 1.

  • Rearrangement: Add an excess of formic acid (or another suitable acid like sulfuric acid). The acid protonates the hydroxyl group, which then departs as water to form a tertiary carbocation.

  • Reaction: Heat the mixture to reflux. The C-C bond adjacent to the carbocation migrates, leading to the expansion of the cyclohexane ring and formation of the spiro[3.5]nonane skeleton. The resulting enol tautomerizes to the more stable ketone. Monitor the reaction by TLC or GC-MS.

  • Workup & Purification: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water. Neutralize the excess acid carefully with a base such as sodium bicarbonate (NaHCO₃).

  • Extraction & Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The final product, this compound, is purified by column chromatography on silica gel or by distillation.

Applications in Drug Discovery and Development

This compound is not an active pharmaceutical ingredient itself but rather a high-value starting material and scaffold. The ketone functionality serves as a versatile chemical handle for diversification, allowing chemists to build libraries of complex spirocyclic molecules for screening and lead optimization.

Strategic Advantages of the Spiro[3.5]nonane Scaffold:

  • Vectorial Diversity: The rigid spirocyclic core orients substituents in well-defined vectors, which is critical for probing the topology of a target's binding pocket and achieving high-affinity interactions. This was a key element in the design of Revumenib, a menin-MLL inhibitor, where a diazaspiro[3.5]nonane core optimally positioned key binding groups.[14]

  • Bioisosteric Replacement: Spirocyclic fragments can serve as bioisosteres for more flexible or planar groups. Replacing a piperidine or morpholine ring with a spirocycle can lock in a bioactive conformation, reduce off-target activity, and improve metabolic stability.[4]

  • Novel Chemical Space Exploration: As the pharmaceutical industry seeks to drug more challenging targets like protein-protein interactions, moving beyond traditional flat scaffolds is essential. Spirocycles provide access to novel, three-dimensional chemical space, increasing the probability of finding hits in high-throughput screening campaigns.[15]

  • Improved Pharmacokinetics: By increasing Fsp³ and providing a more rigid structure, spirocycles can reduce the rate of metabolic degradation and improve oral bioavailability, key hurdles in drug development.[3][16]

The ketone on this compound can undergo a wide array of transformations—such as reduction to the corresponding alcohol (Spiro[3.5]nonan-1-ol), reductive amination to introduce amine diversity, or Wittig reactions to append different side chains—making it an invaluable platform for building the next generation of therapeutics.[13][17]

Conclusion

This compound represents more than just a chemical entity; it is a strategic tool for the modern medicinal chemist. Its synthesis is well-established, and its properties embody the principles of contemporary drug design: three-dimensionality, conformational control, and high Fsp³ character. For researchers and drug development professionals, understanding the structure, properties, and synthetic utility of this scaffold is essential for designing innovative clinical candidates with superior efficacy, selectivity, and pharmacokinetic profiles.

References

  • Dey, S., & Gierse, J. (2010). Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - PubMed Central - NIH. Available from: [Link]

  • Carreira, E. M., & Kärkäs, M. D. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. Available from: [Link]

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  • NMPPDB. (n.d.). This compound, 5-methyl-, trans-. Available from: [Link]

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  • SpectraBase. (n.d.). Spiro[3.5]nona-5,7-dien-1-one, 5,9,9-trimethyl-. Available from: [Link]

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  • Michalska, W., Halcovitch, N. R., & Coote, S. C. (2022). Synthesis of functionalized spirocyclic oxetanes through Paternò-Büchi reactions of cyclic ketones and maleic acid derivatives. ResearchGate. Available from: [Link]

  • University of Bath. (n.d.). Synthesis of Functionalized Spirocyclic Oxetanes through Paterno-Buchi Reactions of Cyclic Ketones and Maleic Acid Derivatives - Fingerprint. University of Bath's research portal. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Spiro(3.5)nonane. PubChem. Available from: [Link]

  • ResearchGate. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Available from: [Link]

  • MDPI. (n.d.). New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp 3 Character. Available from: [Link]

  • MDPI. (n.d.). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Available from: [Link]

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  • Ríos, R., et al. (2011). Organocatalytic synthesis of spiro compounds via a cascade Michael–Michael-aldol reaction. Chemical Communications (RSC Publishing). Available from: [Link]

  • SpectraBase. (n.d.). 1-oxa-2-(Iodomethylene)spiro[3.5]nonane-2-one. Available from: [Link]

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  • Jain, M., et al. (2019). Directed Non-targeted Mass Spectrometry and Chemical Networking for Discovery of Eicosanoids and Related Oxylipins. PubMed. Available from: [Link]

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An In-Depth Technical Guide to the Physicochemical Properties of Spiro[3.5]nonan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Spiro[3.5]nonan-1-one

This compound is a spirocyclic ketone with a unique three-dimensional structure that has garnered interest in the fields of organic synthesis and medicinal chemistry. Its molecular framework, consisting of a cyclobutane ring fused to a cyclohexane ring through a single shared carbon atom, imparts a distinct conformational rigidity. This structural feature is of particular importance in drug discovery, where the spatial arrangement of atoms is critical for molecular recognition and biological activity. As a versatile synthetic intermediate, this compound serves as a valuable building block for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its core physicochemical properties, spectroscopic signature, synthesis, and potential applications, offering a technical resource for professionals in the chemical and pharmaceutical sciences.

Core Physicochemical Properties

PropertyValueSource
Molecular Formula C₉H₁₄O[1]
Molecular Weight 138.21 g/mol [1]
CAS Number 29800-45-1, [2][3]
Boiling Point Not available[4]
Melting Point Not available
Density Not available[4]
Refractive Index Not available[4]
XLogP3-AA (Computed) 2.4[5]
Hydrogen Bond Donor Count (Computed) 0[5]
Hydrogen Bond Acceptor Count (Computed) 1[5]
Rotatable Bond Count (Computed) 0[5]

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. Below is a summary of the expected spectral data based on its molecular structure.

¹H and ¹³C NMR Spectroscopy

While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the chemical environment of the protons and carbons. The ¹H NMR spectrum would likely show complex multiplets for the methylene protons of the cyclohexane and cyclobutane rings. The protons alpha to the carbonyl group on the cyclobutane ring would be expected to appear at a downfield chemical shift compared to the other methylene protons.

In the ¹³C NMR spectrum, the carbonyl carbon would be the most downfield signal, typically in the range of 200-220 ppm. The spiro carbon, being a quaternary carbon, would exhibit a characteristic chemical shift. The remaining methylene carbons of the two rings would appear as distinct signals in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For a cyclobutanone, this peak is typically found at a higher frequency than in acyclic or larger ring ketones due to ring strain, generally in the range of 1780-1750 cm⁻¹. Other significant absorptions would include C-H stretching vibrations of the methylene groups around 2950-2850 cm⁻¹ and C-H bending vibrations in the 1470-1450 cm⁻¹ region.

Mass Spectrometry

Mass spectrometry of this compound would show a molecular ion peak (M⁺) at m/z = 138. The fragmentation pattern would be expected to involve characteristic losses of small neutral molecules such as CO and C₂H₄, as well as fragmentation of the cyclohexane and cyclobutane rings. A GC-MS analysis is available for this compound, which would provide both retention time and mass spectral data for its identification.[1]

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through a two-step process starting from cyclohexanone. This synthesis involves the formation of a key intermediate, 1-vinylcyclohexanol, which then undergoes an acid-catalyzed pinacol rearrangement to yield the desired spirocyclic ketone.[4]

Synthesis_of_Spiro_3_5_nonan_1_one Cyclohexanone Cyclohexanone Intermediate 1-Vinylcyclohexanol Cyclohexanone->Intermediate Grignard Reaction Vinylmagnesium_bromide Vinylmagnesium bromide in THF Vinylmagnesium_bromide->Intermediate Product This compound Intermediate->Product Pinacol Rearrangement Acid Acid catalyst (e.g., H₂SO₄) Acid->Product

Synthetic pathway to this compound.

Reactivity and Potential Applications in Drug Development

The reactivity of this compound is primarily centered around its ketone functionality and the strained cyclobutane ring. The carbonyl group can undergo a variety of nucleophilic addition reactions, reductions to the corresponding alcohol (Spiro[3.5]nonan-1-ol), and alpha-functionalization. The inherent ring strain of the cyclobutane moiety can also influence its reactivity in certain transformations.

Spirocyclic scaffolds are increasingly recognized as "privileged structures" in medicinal chemistry. Their rigid, three-dimensional nature offers several advantages in drug design:

  • Conformational Restriction : The locked conformation of spirocycles can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.

  • Improved Physicochemical Properties : The introduction of a spiro center can modulate key properties such as solubility, lipophilicity, and metabolic stability.

  • Novel Chemical Space : Spirocycles provide access to novel and diverse chemical matter, which is crucial for intellectual property and for exploring new biological targets.

This compound, as a versatile building block, can be elaborated into a wide array of more complex spirocyclic compounds for screening in drug discovery programs.

Experimental Protocols for Physicochemical Characterization

For researchers who have synthesized or acquired this compound, the following are generalized, standard operating procedures for determining its key physical properties.

Determination of Boiling Point (Micro Method)

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_procedure Procedure cluster_result Result A Sample in small test tube B Inverted capillary tube C Thermometer A->C Attach D Thiele tube with heating oil C->D Insert into E Heat source D->E Heat with P1 Heat gently E->P1 P2 Observe stream of bubbles from capillary P1->P2 P3 Remove heat and allow to cool P2->P3 P4 Record temperature when liquid enters capillary P3->P4 R1 Recorded temperature = Boiling Point P4->R1

Workflow for boiling point determination.

Methodology:

  • Place a small amount of the liquid sample into a small test tube.

  • Invert a sealed-end capillary tube and place it, open end down, into the liquid.

  • Attach the test tube to a thermometer.

  • Heat the assembly in a Thiele tube filled with a suitable heating oil.[6]

  • Observe for a steady stream of bubbles emerging from the tip of the capillary tube.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.[7]

Determination of Melting Point (for solid derivatives)

Methodology:

  • Ensure the solid sample is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube, sealed at one end.[8]

  • Place the capillary tube into a melting point apparatus.[9]

  • Heat the sample at a controlled rate.

  • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes liquid (the completion of melting). This range is the melting point.

Determination of Refractive Index

Methodology:

  • Ensure the prism of the Abbe refractometer is clean and dry.

  • Apply a few drops of the liquid sample onto the prism.

  • Close the prism and ensure the sample spreads evenly.

  • Adjust the light source and focus the instrument to clearly see the borderline between the light and dark fields.

  • Align the borderline with the crosshairs in the eyepiece.

  • Read the refractive index from the scale.[10]

  • Record the temperature at which the measurement is taken, as refractive index is temperature-dependent.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a structurally intriguing molecule with significant potential as a building block in synthetic and medicinal chemistry. While a complete experimental dataset of its physicochemical properties is not yet fully documented in publicly accessible literature, this guide provides a comprehensive overview of its known attributes, predicted characteristics, and the experimental methodologies required for its full characterization. The unique three-dimensional scaffold of this spiroketone makes it a valuable tool for researchers aiming to explore novel chemical space and develop new therapeutic agents.

References

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  • Chemistry LibreTexts. 10: Refractive Index. [Link]

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  • Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

  • University of Calgary. Melting point determination. [Link]

  • Westlab Canada. Measuring the Melting Point. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • A Student's Guide to Techniques in Organic Chemistry. Experiment 1 - Melting Points. [Link]

  • Veer Narmad South Gujarat University. Experiment-1 Aim - To determine the melting point of given solid substance. [Link]

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An In-depth Technical Guide to the Spectroscopic Characterization of Spiro[3.5]nonan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic data for Spiro[3.5]nonan-1-one, a valuable spirocyclic ketone in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the unequivocal identification and characterization of this compound. Beyond a mere presentation of data, this guide offers insights into the experimental rationale and interpretation, reflecting a deep understanding of spectroscopic principles.

This compound, with the molecular formula C₉H₁₄O and a molecular weight of 138.21 g/mol , possesses a unique strained four-membered ring fused to a six-membered ring through a common spiro carbon. This structural feature imparts distinct spectroscopic signatures that will be explored in detail.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the spectroscopic data, the following atom numbering scheme will be used for this compound.

Caption: Structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons on the cyclobutanone and cyclohexane rings. The chemical shifts are influenced by the anisotropic effect of the carbonyl group and the ring strain.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Chemical Shift and Multiplicity
~2.8 - 3.0Triplet2HH-2Protons alpha to the carbonyl group are deshielded. Expected to be a triplet due to coupling with H-3.
~2.0 - 2.2Triplet2HH-3Protons adjacent to the spiro-carbon and coupled to H-2.
~1.6 - 1.8Multiplet10HH-5, H-6, H-7, H-8, H-9Protons on the cyclohexane ring, exhibiting complex overlapping signals.

Expert Interpretation:

The protons on the cyclobutanone ring (H-2 and H-3) are expected to be the most downfield due to their proximity to the electron-withdrawing carbonyl group. The protons at the H-2 position, being directly alpha to the carbonyl, will experience the strongest deshielding effect. The protons on the cyclohexane ring are in a more shielded environment and are expected to appear as a complex multiplet in the aliphatic region of the spectrum. The integration of these signals will be crucial for confirming the number of protons in each environment.

G cluster_0 ¹H NMR Workflow A Sample Preparation (Dissolve in CDCl₃) B Acquire 1D ¹H Spectrum A->B C Process Data (Fourier Transform, Phasing, Baseline Correction) B->C D Integrate Peaks C->D E Assign Signals (Chemical Shift, Multiplicity, Integration) D->E

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a definitive count of the number of unique carbon atoms in the molecule. Due to the symmetry of this compound, fewer than nine signals are expected.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale for Chemical Shift
~208C1 (C=O)The carbonyl carbon is highly deshielded and appears significantly downfield.
~60C4 (Spiro)The quaternary spiro carbon is deshielded due to the attachment of four other carbon atoms.
~45C2Alpha-carbon to the carbonyl group.
~35C3Carbon adjacent to the spiro-carbon.
~25-30C5, C6, C7, C8, C9Carbons of the cyclohexane ring. Due to symmetry, some of these may be equivalent.

Expert Interpretation:

The most characteristic signal in the ¹³C NMR spectrum is the carbonyl carbon (C1) at a highly downfield chemical shift. The spiro carbon (C4) is also a key indicator of the structure, appearing as a quaternary carbon in a relatively deshielded region. The remaining signals correspond to the methylene carbons of the two rings. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) would be invaluable in distinguishing between the different types of carbon atoms.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the most prominent feature will be the carbonyl group.

Table 3: Predicted IR Absorption Bands for this compound

Frequency (cm⁻¹)IntensityAssignmentVibrational Mode
~1780StrongC=OStretch
2850-2960Medium-StrongC-H (sp³)Stretch
1400-1470MediumCH₂Bend (Scissoring)

Expert Interpretation:

The carbonyl (C=O) stretching frequency is highly diagnostic. In a four-membered ring, the ring strain increases the energy required to stretch the C=O bond, shifting its absorption to a higher wavenumber compared to a typical acyclic ketone (which appears around 1715 cm⁻¹). This high-frequency absorption is a strong indicator of the presence of the cyclobutanone moiety. The C-H stretching and bending vibrations confirm the presence of the aliphatic cyclohexane and cyclobutane rings.

G cluster_1 IR Spectroscopy Protocol A Prepare Sample (Neat liquid film or KBr pellet) B Acquire IR Spectrum A->B C Identify Key Absorption Bands B->C D Correlate Bands to Functional Groups C->D

Caption: Protocol for IR spectroscopic analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, offering further confirmation of its structure.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
138Molecular Ion (M⁺)
110[M - CO]⁺
95[M - C₃H₅O]⁺ or [C₇H₁₁]⁺
81[C₆H₉]⁺
67[C₅H₇]⁺

Expert Interpretation:

The molecular ion peak at m/z 138 confirms the molecular weight of this compound. A characteristic fragmentation pattern for cyclic ketones is the loss of carbon monoxide (CO), which would result in a peak at m/z 110. Further fragmentation of the carbocyclic rings would lead to the formation of stable carbocations, giving rise to the other observed peaks. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and its fragments.

Experimental Protocols: A Self-Validating System

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. If necessary, perform DEPT-135 and DEPT-90 experiments to aid in the assignment of carbon multiplicities.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, baseline correction, and referencing the TMS peak to 0.00 ppm for ¹H and ¹³C spectra.

IR Spectroscopy
  • Sample Preparation: For a neat liquid sample, place a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption peaks and compare them to known correlation tables.

Mass Spectrometry
  • Sample Introduction: Introduce the sample via a gas chromatograph (GC-MS) for separation and subsequent ionization or via direct infusion.

  • Ionization: Use electron ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-200).

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

References

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  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Spiro[3.5]nonan-1-one: A Versatile Scaffold for the Exploration of Three-Dimensional Chemical Space in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spirocyclic scaffolds are increasingly recognized as privileged structures in modern medicinal chemistry, offering a unique three-dimensional (3D) geometry that can lead to improved pharmacological properties.[1][2] Among these, Spiro[3.5]nonan-1-one has emerged as a versatile and accessible building block for the synthesis of a diverse array of complex molecules. This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and, most importantly, the strategic application of this compound in the construction of novel spiro-heterocyclic compounds with potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural attributes of this spirocyclic ketone to explore new chemical space and develop next-generation therapeutics.

Introduction: The Spirocyclic Advantage in Modern Drug Design

The imperative to move beyond "flat" aromatic and heteroaromatic structures in drug discovery has led to a surge of interest in molecules with greater three-dimensionality. Spirocycles, which are characterized by two rings sharing a single atom, offer a rigid and well-defined 3D orientation of substituents, which can enhance binding affinity and selectivity for biological targets.[1] The incorporation of spiro-centers into drug candidates has been shown to improve physicochemical properties such as solubility and metabolic stability, while also providing novel intellectual property.[2]

This compound, with its readily accessible cyclobutane and cyclohexane rings, represents an attractive starting point for the synthesis of novel spiro compounds. The carbonyl group provides a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse functional groups and the construction of various heterocyclic ring systems.

Synthesis and Physicochemical Properties of this compound

The efficient synthesis of this compound is a critical first step in its utilization as a building block. A reliable and scalable two-step synthesis has been reported, commencing from the readily available cyclohexanone.[3]

Synthesis of the Precursor: A Two-Step Approach

The synthesis involves a Grignard reaction followed by a pinacol rearrangement, as detailed in the experimental protocol below.

Part A: Synthesis of 1-Vinylcyclohexanol

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings (1.2 eq).

  • Add a small volume of anhydrous tetrahydrofuran (THF) to cover the magnesium.

  • Add a few drops of vinyl bromide to initiate the Grignard reaction.

  • Once the reaction has started, add the remaining vinyl bromide (1.1 eq) in anhydrous THF dropwise, maintaining a gentle reflux.

  • After the addition is complete, cool the reaction mixture to 0 °C.

  • Add a solution of cyclohexanone (1.0 eq) in anhydrous THF dropwise, keeping the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 1-vinylcyclohexanol as a crude product.

Part B: Pinacol Rearrangement to this compound

  • To a solution of crude 1-vinylcyclohexanol in a suitable solvent (e.g., dichloromethane), add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) at 0 °C.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its synthetic precursors is provided in the table below.[3][4]

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
CyclohexanoneC₆H₁₀O98.14155
1-VinylcyclohexanolC₈H₁₄O126.2074 / 19 mmHg
This compound C₉H₁₄O 138.21 Not Available

This compound as a Building Block in Heterocycle Synthesis

The true utility of this compound lies in its ability to serve as a scaffold for the construction of diverse and biologically relevant heterocyclic systems. The ketone functionality is a versatile starting point for a multitude of organic transformations.

Synthesis of Spiro-Thiazolidinones: A Gateway to Antimicrobial Agents

Spiro-thiazolidinones are a class of heterocyclic compounds known for their wide range of biological activities, including antimicrobial and antifungal properties.[5] A well-established one-pot, three-component reaction of a cyclic ketone, an amine, and thioglycolic acid can be adapted for the synthesis of spiro-thiazolidinones from this compound.[5]

  • In a round-bottom flask, dissolve this compound (1.0 eq) and a substituted aniline (1.0 eq) in a suitable solvent such as toluene or ethanol.

  • Add a catalytic amount of a dehydrating agent or an acid catalyst (e.g., p-toluenesulfonic acid).

  • Reflux the mixture with a Dean-Stark apparatus to remove water for 2-4 hours to form the corresponding Schiff base intermediate.

  • Cool the reaction mixture and add thioglycolic acid (1.2 eq).

  • Reflux the mixture for an additional 6-8 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired spiro-thiazolidinone.

Caption: One-pot synthesis of spiro-thiazolidinones.

Synthesis of Spiro-Hydantoins: Scaffolds for Anticonvulsant Drug Discovery

Hydantoin and its derivatives are well-known pharmacophores in a variety of clinically used drugs, most notably as anticonvulsants (e.g., phenytoin).[6][7] The Bucherer-Bergs reaction provides a classical and efficient method for the synthesis of spiro-hydantoins from cyclic ketones.

  • In a sealed pressure vessel, combine this compound (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq) in a mixture of ethanol and water.

  • Heat the reaction mixture to 80-100 °C for several hours, with stirring.

  • Monitor the reaction for the consumption of the starting ketone.

  • Cool the reaction mixture to room temperature and carefully acidify with a mineral acid (e.g., HCl) to precipitate the crude spiro-hydantoin.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified spiro-hydantoin.

Bucherer_Bergs_Reaction Spiroketone This compound Intermediate Aminonitrile Intermediate Spiroketone->Intermediate Reagents KCN, (NH4)2CO3 EtOH/H2O, Heat Hydantoin Spiro-Hydantoin Intermediate->Hydantoin Cyclization

Caption: Bucherer-Bergs synthesis of spiro-hydantoins.

Olefination Reactions: Extending the Carbon Framework

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes from ketones and phosphonate esters.[8][9] This reaction can be employed to introduce exocyclic double bonds on the Spiro[3.5]nonane scaffold, providing a handle for further functionalization or for modulating the shape and rigidity of the molecule.

  • In a flame-dried flask under a nitrogen atmosphere, prepare a solution of a suitable phosphonate ester (e.g., triethyl phosphonoacetate) (1.1 eq) in anhydrous THF.

  • Cool the solution to 0 °C and add a strong base (e.g., sodium hydride or sodium ethoxide) (1.1 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes to generate the phosphonate carbanion.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting alkene by column chromatography.

Caption: Horner-Wadsworth-Emmons olefination workflow.

Reductive Amination: Introduction of Nitrogen-Containing Moieties

Reductive amination is a cornerstone of medicinal chemistry for the introduction of amine functionalities.[10][11] This reaction allows for the conversion of the ketone in this compound to a primary, secondary, or tertiary amine, opening up a vast chemical space for analogue synthesis.

  • To a solution of this compound (1.0 eq) and a primary or secondary amine (1.1 eq) in a suitable solvent (e.g., methanol, dichloroethane), add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine/enamine formation.

  • Add a reducing agent such as sodium borohydride, sodium cyanoborohydride, or sodium triacetoxyborohydride (1.5 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with water or a dilute acid.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the resulting spiro-amine by column chromatography or acid-base extraction.

Conclusion and Future Perspectives

This compound is a readily accessible and highly versatile building block with significant potential in drug discovery and organic synthesis. Its rigid, three-dimensional structure and the reactive carbonyl handle provide an excellent starting point for the synthesis of novel spirocyclic compounds. The proposed synthetic strategies for the construction of spiro-thiazolidinones, spiro-hydantoins, and other derivatives highlight the broad applicability of this scaffold. As the demand for novel chemical entities with improved pharmacological profiles continues to grow, the strategic use of building blocks like this compound will be instrumental in the exploration of new and promising areas of chemical space.

References

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  • Yoganathan, S., et al. (2016). Synthesis of N-1', N-3'-disubstituted spirohydantoins and their anticonvulsant activities in pilocarpine model of temporal lobe epilepsy. Bioorganic & medicinal chemistry letters, 26(12), 2845–2848.
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Biological activity screening of Spiro[3.5]nonan-1-one analogs

This guide outlines a robust, multi-tiered strategy for the biological screening of novel this compound analogs. By employing a logical cascade of primary, secondary, and mechanistic assays, researchers can efficiently identify and validate compounds with therapeutic potential. The inherent three-dimensionality of the spiro scaffold provides a strong rationale for its exploration in drug discovery. [1][2]Future work on promising lead compounds should involve in-depth structure-activity relationship (SAR) studies to optimize potency and selectivity, followed by evaluation of pharmacokinetic properties (ADME) and, ultimately, in vivo efficacy studies in relevant animal models. [4][13]

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An In-depth Technical Guide to Spiro[3.5]nonan-1-one: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirocyclic scaffolds have garnered significant attention in contemporary medicinal chemistry due to their inherent three-dimensional nature, which offers a distinct advantage over traditional flat, aromatic structures. The rigid conformational constraints of spirocycles allow for precise spatial orientation of functional groups, leading to enhanced potency, selectivity, and improved physicochemical properties of drug candidates. Among the diverse array of spirocyclic systems, Spiro[3.5]nonan-1-one emerges as a valuable building block for the synthesis of complex molecular architectures and novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, encompassing its fundamental properties, a detailed synthetic protocol, spectroscopic analysis, and its burgeoning role in drug discovery.

Core Compound Identification

CAS Number: 29800-45-1[1]

IUPAC Name: this compound

The systematic naming of spiro compounds follows specific IUPAC rules to ensure clarity and unambiguity. The nomenclature for this compound is derived as follows:

  • Spiro Prefix: The presence of a single shared carbon atom between the two rings is denoted by the prefix "spiro".

  • Ring Size: The numbers within the brackets, [3.5], indicate the number of carbon atoms in each ring, excluding the spiro carbon. In this case, there are three carbons in the smaller ring (cyclobutane) and five carbons in the larger ring (cyclohexane).

  • Parent Alkane: The total number of carbon atoms in the entire spiro system is nine, leading to the parent alkane name "nonane".

  • Numbering and Functional Group: The numbering of the carbon skeleton begins in the smaller ring, starting from the carbon atom adjacent to the spiro center, and proceeds through the spiro atom to the larger ring. The position of the ketone functional group is indicated by the locant "1", resulting in the suffix "-1-one".

IUPAC_Numbering

Figure 1: IUPAC Numbering of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₉H₁₄O
Molecular Weight 138.21 g/mol [1]
Appearance Colorless Liquid (presumed)
Boiling Point Not available
Density Not available

Synthesis of this compound

A reliable and efficient synthesis of this compound can be achieved via a two-step sequence commencing from the readily available starting material, cyclohexanone. This process involves the formation of an intermediate, 1-vinylcyclohexanol, which then undergoes an acid-catalyzed pinacol rearrangement to yield the desired spirocyclic ketone.[2]

Synthesis_Workflow Start Cyclohexanone Intermediate 1-Vinylcyclohexanol Start->Intermediate Vinyl Grignard or equivalent Product This compound Intermediate->Product Acid-catalyzed Pinacol Rearrangement

Figure 2: Synthetic Workflow for this compound
Experimental Protocol

Step 1: Synthesis of 1-Vinylcyclohexanol

  • To a solution of vinylmagnesium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford 1-vinylcyclohexanol as a colorless oil.

Step 2: Synthesis of this compound via Pinacol Rearrangement

  • To a solution of 1-vinylcyclohexanol (1.0 equivalent) in a suitable solvent such as dichloromethane, add a catalytic amount of a strong acid (e.g., sulfuric acid or a Lewis acid) at 0 °C.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Spectroscopic Data

Spiro[3.5]nonan-1-ol (CAS: 60211-19-0):

  • ¹H NMR: Spectral data for this compound is available, which would show characteristic signals for the protons on the spirocyclic framework.[3]

  • IR: The infrared spectrum would be dominated by a strong, broad absorption in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight.

Expected Spectroscopic Features for this compound:

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aliphatic region (1.5-2.5 ppm) corresponding to the methylene protons of the cyclobutane and cyclohexane rings. The protons alpha to the carbonyl group would likely appear as a distinct multiplet at a slightly downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum would be characterized by a signal for the carbonyl carbon in the downfield region (typically >200 ppm). The spiro carbon would also have a unique chemical shift. The remaining aliphatic carbons would appear in the upfield region.

  • IR: The most prominent feature in the infrared spectrum would be a strong, sharp absorption band in the region of 1700-1750 cm⁻¹, characteristic of the C=O stretching vibration of a ketone.

  • Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak at m/z = 138, corresponding to the molecular weight of the compound.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is primarily dictated by the ketone functional group. It can undergo a wide range of standard ketonic transformations, including:

  • Reduction: To form the corresponding alcohol, Spiro[3.5]nonan-1-ol.

  • Reductive Amination: To introduce nitrogen-containing functional groups.

  • Wittig Reaction and related olefination reactions: To form exocyclic double bonds.

  • Addition of Nucleophiles: Such as Grignard reagents and organolithium compounds, to the carbonyl carbon.

The spiro[3.5]nonane scaffold is a valuable motif in drug design. Its rigid, three-dimensional structure allows for the precise positioning of pharmacophoric groups, which can lead to enhanced binding affinity and selectivity for biological targets. The introduction of a spiro center can also improve metabolic stability and other pharmacokinetic properties.[4][5]

While specific drugs containing the unsubstituted this compound core are not prevalent, derivatives of the 7-azaspiro[3.5]nonane system have been investigated as potent agonists for the G protein-coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes.[6] Furthermore, the broader class of spirocycles is found in a number of approved drugs, highlighting the therapeutic potential of this structural class.[7][8][9] The synthesis of complex spirocycles often relies on key intermediates that can be derived from simpler spirocyclic ketones like this compound.

Conclusion

This compound is a fundamentally important spirocyclic ketone that serves as a versatile building block in organic synthesis. Its well-defined three-dimensional structure makes it an attractive scaffold for the development of novel therapeutic agents. The synthetic route to this compound is accessible, and its reactivity is well-understood, paving the way for the creation of diverse libraries of spirocyclic compounds for drug discovery programs. As the demand for molecules with greater structural complexity and improved drug-like properties continues to grow, the utility of spirocyclic intermediates like this compound is poised to expand significantly.

References

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Introduction: The Rising Prominence of a Unique Spirocyclic Ketone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Spiro[3.5]nonan-1-one for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer three-dimensional complexity and improved physicochemical properties is relentless. Spirocycles, compounds containing two rings connected by a single common atom, have emerged as a particularly valuable class of motifs.[1][2] Their rigid, well-defined spatial arrangement allows for precise positioning of substituents, which can lead to enhanced potency, selectivity, and metabolic stability in drug candidates.[1][2]

This compound, a simple yet elegant spirocyclic ketone, represents a key building block within this chemical space. Its structure, featuring a cyclobutane ring fused to a cyclohexane ring at the C1 position, provides a unique conformational constraint that is increasingly sought after in drug design.[3][4] The growing availability of this and other spirocyclic building blocks has made the synthesis of previously inaccessible sp3-rich scaffolds far more straightforward for medicinal chemists.[1][3] This guide provides a comprehensive technical overview of this compound, covering its properties, commercial availability, synthesis, applications, and safe handling for professionals in research and drug development.

Chemical and Physical Properties

PropertyValueSource
CAS Number 29800-45-1PubChem[6], Sigma-Aldrich[7]
Molecular Formula C₉H₁₄OPubChem[6], Fluorochem[8]
Molecular Weight 138.21 g/mol PubChem[6], AA Blocks[9]
IUPAC Name This compoundPubChem[6]
Canonical SMILES O=C1CCC12CCCCC2Fluorochem[8]
InChIKey VSVWEBBNJPKUNO-UHFFFAOYSA-NSigma-Aldrich[7], PubChem[6]
Physical Form LiquidSigma-Aldrich[7]
Purity (Typical) ≥95% - 97%Fluorochem[8], AA Blocks[9]
Storage Temperature RefrigeratorSigma-Aldrich[7]

Commercial Availability and Procurement

This compound is available from a variety of chemical suppliers, primarily catering to research and development laboratories and commercial manufacturing.[9][10] It is typically sold in quantities ranging from milligrams to several grams. For larger quantities, inquiries for custom synthesis or bulk scale-up are often necessary.

Key Commercial Suppliers
SupplierTypical PurityAvailable QuantitiesNotes
Fluorochem 97%100 mg, 250 mg, 500 mg, 1 gOffers a range of building blocks and custom synthesis services.[8]
AA Blocks min 97%1 gSpecifies that products are for research or industrial use only.[9]
Sigma-Aldrich 97%Varies (Product of Synthonix Corp.)A major distributor for various specialized chemical manufacturers.[7]
Bide Pharmatech Ltd. 95%100 mg, 250 mg, 1 gListed on ChemicalBook as a supplier.[10]
PharmaBlock Sciences 97%100 mg, 250 mg, 1 g, 5 gSpecializes in building blocks for drug discovery.[10]
Shanghai Haohong Pharmaceutical 97%1 gListed on ChemicalBook as a supplier.[10]
Procurement Workflow

The process of acquiring this compound for research purposes follows a standard workflow, from initial identification to laboratory use. Researchers must verify that their institution is registered to purchase chemicals, as suppliers will not ship to residential addresses or non-verified entities.[9]

G cluster_0 Phase 1: Sourcing & Vetting cluster_1 Phase 2: Purchasing & Logistics cluster_2 Phase 3: Laboratory Intake Identify Need Identify Need Supplier Search Supplier Search Identify Need->Supplier Search CAS: 29800-45-1 Verify Specs Verify Specs Supplier Search->Verify Specs Purity, Quantity Request Quote Request Quote Verify Specs->Request Quote Place Order Place Order Request Quote->Place Order Shipping Shipping Place Order->Shipping Verify Facility Receive & Log Receive & Log Shipping->Receive & Log QC Check QC Check Receive & Log->QC Check CoA Review Store Properly Store Properly QC Check->Store Properly Store in Refrigerator

Caption: Procurement workflow for this compound.

Synthesis Protocol: Pinacol Rearrangement Approach

While commercially available, understanding the synthesis of this compound provides valuable context for its reactivity and potential impurities. A common and effective method involves the acid-catalyzed pinacol rearrangement of 1-vinylcyclohexanol, which is itself synthesized from cyclohexanone.[5]

Experimental Protocol

Step 1: Synthesis of 1-Vinylcyclohexanol from Cyclohexanone

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings and dry tetrahydrofuran (THF).

  • Grignard Formation: A solution of vinyl bromide in dry THF is added dropwise to the magnesium suspension. The reaction is initiated (if necessary) and maintained at a gentle reflux until the magnesium is consumed, forming vinylmagnesium bromide.

  • Addition of Ketone: The Grignard reagent is cooled to 0 °C. A solution of cyclohexanone in dry THF is then added dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • Quenching and Work-up: After the addition is complete, the reaction is stirred for an additional hour at room temperature. It is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 1-vinylcyclohexanol is then purified by vacuum distillation.

Step 2: Synthesis of this compound via Pinacol Rearrangement

  • Reaction Setup: A round-bottom flask is charged with the purified 1-vinylcyclohexanol from Step 1 and formic acid.

  • Rearrangement: The mixture is stirred vigorously at room temperature. The progress of the rearrangement is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is diluted with water and extracted several times with diethyl ether.

  • Purification: The combined organic layers are washed with a saturated sodium bicarbonate solution, followed by brine. The solution is then dried over anhydrous sodium sulfate and the solvent is removed in vacuo. The resulting crude this compound can be purified by column chromatography on silica gel.

G Cyclohexanone Cyclohexanone Intermediate1 1-Vinylcyclohexanol Cyclohexanone->Intermediate1 Grignard Reaction VinylMgBr Vinylmagnesium Bromide VinylMgBr->Intermediate1 Product This compound Intermediate1->Product Pinacol Rearrangement FormicAcid Formic Acid (Catalyst) FormicAcid->Product

Caption: Synthesis pathway of this compound.

Applications in Research and Drug Development

The rigid spirocyclic core of this compound is a powerful tool for medicinal chemists aiming to escape the "flatland" of aromatic compounds.[4] The introduction of such sp3-rich scaffolds can significantly improve drug-like properties.[1]

  • Scaffold for Novel Therapeutics: The spiro[3.5]nonane motif can serve as a central scaffold to which various functional groups are attached, allowing for the exploration of new chemical space. Its defined three-dimensional structure can lead to improved binding affinity and selectivity for biological targets.[2][3]

  • Bioisosteric Replacement: In drug design, a spirocyclic fragment can act as a bioisostere for other groups, such as gem-dimethyl groups or other cyclic systems. This can help to optimize physicochemical properties like solubility and metabolic stability while maintaining or enhancing biological activity.[3]

  • Building Block for Complex Molecules: this compound is a versatile intermediate. The ketone functionality can be readily transformed into a variety of other groups (alcohols, amines, etc.), providing access to a diverse library of spirocyclic compounds for screening and lead optimization.[5][11] The surge of spirocycles is now prevalent across numerous modalities, including inhibitors, degraders, and covalent compounds.[3]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. Based on available safety data, the compound is classified with specific hazards.[7]

  • Hazard Identification:

    • GHS Pictogram: GHS07 (Exclamation Mark)[7]

    • Signal Word: Warning[7]

    • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[7]

  • Recommended Precautions:

    • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[12]

    • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

    • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Wash hands thoroughly after handling.[12]

    • Storage: Store in a tightly closed container in a cool, dry place. The recommended storage condition is often a refrigerator.[7]

Conclusion

This compound is more than just a chemical novelty; it is a strategic building block for the next generation of therapeutics. Its commercial availability from a range of specialized suppliers has democratized access to this valuable spirocyclic scaffold. For researchers and drug developers, understanding its properties, synthesis, and safe handling is paramount to unlocking its full potential. As the pharmaceutical industry continues to embrace three-dimensional molecular architectures, the importance of compounds like this compound is set to grow, paving the way for innovative drugs with enhanced efficacy and safety profiles.

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The Spiro[3.5]nonan-1-one Core: A Scaffolding for Innovation in Medicinal Chemistry and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The spiro[3.5]nonan-1-one scaffold, a unique bicyclic ketone, has emerged as a privileged structural motif in contemporary chemical research. Its inherent three-dimensionality and conformational rigidity offer a compelling platform for the design of novel therapeutics and advanced materials. This in-depth technical guide provides a comprehensive review of the synthesis of the this compound core and its derivatives, delving into the mechanistic underpinnings of key synthetic transformations. Furthermore, this guide explores the burgeoning applications of these spirocycles in drug discovery, with a focus on their anticancer and antimicrobial properties, and their emerging role in the development of novel polymers. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are provided to empower researchers in their exploration of this versatile chemical scaffold.

Introduction: The Allure of the Spirocyclic Core

Spirocycles, characterized by two rings sharing a single carbon atom, have garnered significant attention in medicinal chemistry and materials science.[1] This unique structural feature imparts a high degree of three-dimensionality and conformational constraint compared to their linear or fused-ring counterparts.[2] The this compound core, with its cyclobutane ring fused to a cyclohexane ring through a spirocenter, presents a particularly attractive scaffold. This rigidity allows for the precise spatial orientation of functional groups, a critical factor in designing molecules with high affinity and selectivity for biological targets.[3] The exploration of this compound and its derivatives has led to the discovery of compounds with promising biological activities and novel material properties.

Synthetic Strategies for the this compound Core and its Derivatives

The construction of the this compound framework and its subsequent derivatization can be achieved through several elegant synthetic methodologies. The choice of a particular route is often dictated by the desired substitution pattern and the availability of starting materials. This section will detail the most prominent and mechanistically insightful of these synthetic approaches.

Pinacol Rearrangement: A Classic Route to the Core

The Pinacol rearrangement is a cornerstone of organic synthesis for the formation of ketones and aldehydes from 1,2-diols.[4][5] This acid-catalyzed rearrangement is particularly well-suited for the synthesis of this compound from 1-vinylcyclohexanol.[6]

Causality of Experimental Choices: The reaction is initiated by the protonation of the hydroxyl group of 1-vinylcyclohexanol, converting it into a good leaving group (water). The subsequent departure of water generates a tertiary carbocation, which is stabilized by the adjacent vinyl group. The key rearrangement step involves a 1,2-alkyl shift, where a carbon-carbon bond from the cyclohexane ring migrates to the carbocation center. This migration is driven by the formation of a more stable, resonance-stabilized oxonium ion, which upon deprotonation yields the this compound product. The choice of a strong, non-nucleophilic acid like sulfuric acid is crucial to promote the reaction without competing side reactions.

Experimental Protocol: Synthesis of this compound via Pinacol Rearrangement [6]

  • Step 1: Synthesis of 1-Vinylcyclohexanol: To a solution of vinylmagnesium bromide (1.0 M in THF, 1.2 eq) at 0 °C is added a solution of cyclohexanone (1.0 eq) in anhydrous THF dropwise. The reaction mixture is stirred at room temperature for 2 hours. The reaction is then quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 1-vinylcyclohexanol.

  • Step 2: Pinacol Rearrangement: 1-Vinylcyclohexanol (1.0 eq) is dissolved in a mixture of water and sulfuric acid (e.g., 10% v/v). The mixture is heated to reflux for 4 hours. After cooling to room temperature, the mixture is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.

Data Summary: Pinacol Rearrangement for this compound Synthesis

Starting MaterialReagents and ConditionsProductYieldReference
1-VinylcyclohexanolH₂SO₄, H₂O, RefluxThis compoundNot specified[6]

Pinacol_Rearrangement cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: 1,2-Alkyl Shift cluster_step4 Step 4: Deprotonation Start 1-Vinylcyclohexanol Protonated Protonated Alcohol Start->Protonated H⁺ Carbocation Tertiary Carbocation Protonated->Carbocation -H₂O Rearranged Resonance-stabilized Oxonium Ion Carbocation->Rearranged Rearrangement Product This compound Rearranged->Product -H⁺

Caption: Mechanism of the Paternò–Büchi reaction for spiro-oxetane synthesis.

Intramolecular Aldol Condensation: Building the Spirocyclic Framework

The intramolecular aldol condensation is a powerful tool for the formation of cyclic compounds, particularly five- and six-membered rings. [7]This strategy can be employed to construct the this compound core from a suitable diketone precursor.

Causality of Experimental Choices: The reaction is typically carried out in the presence of a base, which deprotonates an α-carbon to one of the carbonyl groups, generating an enolate. This enolate then acts as a nucleophile, attacking the other carbonyl group in an intramolecular fashion to form a new carbon-carbon bond and a cyclic β-hydroxy ketone. Subsequent dehydration under the reaction conditions leads to the formation of an α,β-unsaturated ketone. The regioselectivity is governed by the relative acidity of the α-protons and the stability of the resulting ring system (Baldwin's rules). The formation of five- and six-membered rings is generally favored. [7] Experimental Protocol: Intramolecular Aldol Condensation

  • To a solution of the diketone precursor in a suitable solvent (e.g., ethanol, THF), a catalytic amount of base (e.g., sodium hydroxide, potassium tert-butoxide) is added.

  • The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by TLC.

  • Upon completion, the reaction is quenched with a weak acid (e.g., acetic acid) and the solvent is removed under reduced pressure.

  • The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

Mechanistic Diagram: Intramolecular Aldol Condensation

Intramolecular_Aldol cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Intramolecular Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration Start Diketone Precursor Enolate Enolate Start->Enolate Base Cyclic_Alkoxide Cyclic Alkoxide Enolate->Cyclic_Alkoxide Cyclization Aldol_Adduct β-Hydroxy Ketone Cyclic_Alkoxide->Aldol_Adduct H₂O Product Spiro[3.5]non-5-en-1-one Aldol_Adduct->Product -H₂O

Caption: General mechanism for intramolecular aldol condensation leading to a spirocycle.

Ring-Closing Metathesis: A Modern Approach to Unsaturated Spirocycles

Ring-closing metathesis (RCM) has revolutionized the synthesis of cyclic compounds, offering a highly efficient and functional group tolerant method for the formation of carbon-carbon double bonds. [8]This reaction is particularly useful for the synthesis of unsaturated spirocycles, including derivatives of spiro[3.5]nonane. [9] Causality of Experimental Choices: The RCM reaction is catalyzed by ruthenium or molybdenum alkylidene complexes (e.g., Grubbs' or Schrock's catalysts). The reaction proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving the metal catalyst and the two terminal alkene functionalities of a diene substrate. [8]The driving force for the reaction is often the formation of a volatile byproduct, such as ethylene, which is removed from the reaction mixture. The choice of catalyst is critical and depends on the substrate's steric and electronic properties. Second and third-generation Grubbs' catalysts offer improved reactivity and stability.

Experimental Protocol: Ring-Closing Metathesis for Spirocycle Synthesis [9]

  • A solution of the diallylated precursor in a degassed solvent (e.g., dichloromethane, toluene) is prepared.

  • The RCM catalyst (e.g., Grubbs' second-generation catalyst, 1-5 mol%) is added to the solution under an inert atmosphere.

  • The reaction mixture is stirred at room temperature or heated to reflux until the starting material is consumed (monitored by TLC).

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the unsaturated spirocycle.

Mechanistic Diagram: Ring-Closing Metathesis

RCM cluster_cycle Catalytic Cycle Catalyst [Ru]=CHR Metallacyclobutane1 Metallacyclobutane Intermediate Catalyst->Metallacyclobutane1 + Diene Diene Diallyl Precursor Intermediate [Ru]=CH-R' Metallacyclobutane1->Intermediate Cycloreversion Metallacyclobutane2 Metallacyclobutane Intermediate Intermediate->Metallacyclobutane2 Intramolecular Cycloaddition Product Unsaturated Spirocycle Metallacyclobutane2->Product Cycloreversion Product->Catalyst releases [Ru]=CH₂

Caption: Catalytic cycle of Ring-Closing Metathesis for spirocycle synthesis.

Applications of this compound Derivatives

The unique structural features of the this compound core have made it an attractive scaffold for the development of novel molecules with diverse applications, particularly in the fields of medicinal chemistry and materials science.

Medicinal Chemistry: A Scaffold for Drug Discovery

The rigid three-dimensional structure of this compound derivatives allows for precise positioning of pharmacophoric groups, leading to enhanced binding affinity and selectivity for biological targets. This has spurred significant interest in their evaluation as potential therapeutic agents.

Several studies have reported the synthesis and evaluation of spiro-compounds, including those with structural similarities to this compound derivatives, for their anticancer activity. [10][11]The spiro core can serve as a rigid scaffold to present substituents in a specific spatial orientation, which can be crucial for interaction with enzyme active sites or protein-protein interfaces. For instance, spiro[thiazolidinone-isatin] conjugates have demonstrated promising anticancer activity. [10]While specific studies on this compound derivatives are emerging, the broader class of spiro-ketones shows significant potential in this area.

Data Summary: Anticancer Activity of Selected Spiro-Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Spiro[thiazolidinone-isatin]VariousVaries[10]
Spiro indoline-2-one derivativesMCF-7, MDA-MB-2310.04 - 21.6[11][12]
1-Oxa-4-azaspirod[8][9]eca-6,9-diene-3,8-dione derivativesA549, MDA-MB-231, HeLa0.10 - 0.26[13]
Functionalized Spiro[Indoline-3,5′-pyrroline]-2,2′dione DerivativesPC-372.51[14][15]

The search for new antimicrobial agents is a critical area of research. Spirocyclic compounds have emerged as a promising class of molecules with potent antibacterial and antifungal activities. [16][17][18]The this compound scaffold can be functionalized with various heterocyclic moieties known to possess antimicrobial properties, leading to hybrid molecules with enhanced activity. For example, spiro-isatin derivatives have been synthesized and shown to exhibit significant antibacterial and antifungal properties. [16] Data Summary: Antimicrobial Activity of Selected Spiro-Derivatives

Compound ClassMicroorganismActivityReference
Spiro-isatin derivativesVarious bacteria and fungiModerate to good[16]
Spiro-4-thiazolidinonesVarious bacteria and fungiSignificant activity[17]
Spiro pyrrolidinesVarious bacteria and fungiActive against most pathogens tested[18]
Spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivativesE. faecalis, S. aureus, C. albicansMIC values from 375–3000 µg/mL[19]

The conformationally restricted nature of spirocycles makes them ideal candidates for the design of enzyme inhibitors. [20][21]By mimicking the transition state of an enzymatic reaction or by occupying a specific binding pocket, this compound derivatives can be designed to inhibit the activity of key enzymes involved in disease progression. For example, spiro[quinazoline-2,1'-cyclohexane] derivatives have been identified as effective PARP-1 inhibitors. [22]

Materials Science: Building Blocks for Novel Polymers

The incorporation of spirocyclic units into polymer backbones can lead to materials with unique and desirable properties, such as high thermal stability, enhanced solubility, and specific optical or electronic characteristics. While the application of this compound in this area is still in its early stages, the broader field of spiro-containing polymers demonstrates significant promise. For instance, spirobisindane-based polyimides have been shown to exhibit intrinsic microporosity, making them suitable for gas separation membranes. [23]The synthesis of polymers containing spiro-oxetane or other spiro-moieties derived from this compound could lead to new materials with tailored properties for various applications. [24][25]

Conclusion and Future Perspectives

The this compound core represents a versatile and valuable scaffold in modern chemical science. The synthetic methodologies detailed in this guide, including the Pinacol rearrangement, Paternò–Büchi reaction, intramolecular aldol condensation, and ring-closing metathesis, provide researchers with a robust toolkit for the construction and derivatization of this unique spirocyclic system. The burgeoning applications of this compound derivatives in medicinal chemistry, particularly as anticancer and antimicrobial agents, underscore the potential of this scaffold in the development of novel therapeutics. Furthermore, the emerging use of spirocycles in materials science opens up exciting avenues for the creation of advanced polymers with tailored properties.

Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods for accessing complex this compound derivatives. A deeper exploration of their structure-activity relationships will be crucial for the rational design of more potent and selective drug candidates. Moreover, the systematic investigation of the impact of the this compound core on the physical and chemical properties of polymers will undoubtedly lead to the discovery of new materials with innovative applications. The continued exploration of this fascinating spirocycle holds great promise for advancing both human health and materials technology.

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  • Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. (2023). Molecules, 28(8), 3469. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023). Molecules, 28(9), 3809. [Link]

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Methodological & Application

Application Note: Synthesis of Spiro[3.5]nonan-1-one via Pinacol Rearrangement

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive guide to the synthesis of Spiro[3.5]nonan-1-one, a valuable spirocyclic ketone for synthetic chemistry and drug discovery. The synthesis is achieved through a two-step process commencing with the formation of the precursor 1,2-diol, 1-(1-hydroxycyclohexyl)cyclobutanol, via a Grignard reaction. This is followed by an acid-catalyzed Pinacol rearrangement, which proceeds with high efficiency to yield the target this compound. This document outlines the detailed experimental protocols, mechanistic insights, characterization data, and critical safety considerations for this synthetic route.

Introduction

Spirocycles, carbocyclic structures connected through a single carbon atom, are of significant interest in medicinal chemistry due to their unique three-dimensional conformations which can lead to improved pharmacological properties. The Pinacol rearrangement, a classic acid-catalyzed 1,2-diol rearrangement to a ketone or aldehyde, provides a powerful method for the construction of spirocyclic systems through ring expansion.[1][2] This application note details a robust and efficient protocol for the synthesis of this compound, a key building block in organic synthesis.[1]

The synthetic strategy involves two key transformations:

  • Grignard Reaction: The synthesis of the precursor diol, 1-(1-hydroxycyclohexyl)cyclobutanol, is accomplished via the nucleophilic addition of a cyclohexyl Grignard reagent to cyclobutanone.[3][4]

  • Pinacol Rearrangement: The subsequent acid-catalyzed rearrangement of the vicinal diol leads to the expansion of the cyclobutanol ring and the formation of the desired this compound.[5][6]

This document provides a detailed, step-by-step methodology for both reactions, including insights into the causality behind experimental choices, and protocols for the characterization of the final product.

Reaction Mechanism

The overall transformation is a two-step process, as illustrated below. The key step is the Pinacol rearrangement, which is an acid-catalyzed reaction involving the formation of a carbocation intermediate and a subsequent 1,2-alkyl shift.[5]

Reaction_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Pinacol Rearrangement Cyclohexylbromide Cyclohexyl bromide Mg Mg, THF Cyclohexylbromide->Mg Formation of Grignard Reagent Grignard Cyclohexylmagnesium bromide Mg->Grignard Cyclobutanone Cyclobutanone Grignard->Cyclobutanone Nucleophilic Addition Diol 1-(1-hydroxycyclohexyl)cyclobutanol Cyclobutanone->Diol Acid H₂SO₄ (cat.) Diol->Acid Acid Catalysis Spiroketone This compound Acid->Spiroketone Rearrangement

Caption: Overall synthetic workflow.

The mechanism of the Pinacol rearrangement of 1-(1-hydroxycyclohexyl)cyclobutanol is as follows:

  • Protonation of a Hydroxyl Group: The reaction is initiated by the protonation of one of the hydroxyl groups by the acid catalyst (e.g., sulfuric acid), forming a good leaving group (water).[2]

  • Formation of a Carbocation: The departure of a water molecule results in the formation of a carbocation. The more stable tertiary carbocation on the cyclohexyl ring is preferentially formed.

  • 1,2-Alkyl Shift and Ring Expansion: A 1,2-alkyl shift occurs where a carbon atom from the cyclobutanol ring migrates to the adjacent carbocation center. This migration is the key ring-expanding step, leading to the formation of a more stable oxonium ion.[5]

  • Deprotonation: Finally, deprotonation of the oxonium ion by a water molecule regenerates the acid catalyst and yields the final product, this compound.

Pinacol_Mechanism Diol 1-(1-hydroxycyclohexyl)cyclobutanol Protonated_Diol Protonated Diol Diol->Protonated_Diol + H⁺ Carbocation Tertiary Carbocation Protonated_Diol->Carbocation - H₂O Oxonium_Ion Oxonium Ion Carbocation->Oxonium_Ion 1,2-Alkyl Shift (Ring Expansion) Spiroketone This compound Oxonium_Ion->Spiroketone - H⁺

Caption: Mechanism of the Pinacol rearrangement.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
Cyclohexyl bromideReagent grade, 98%Sigma-Aldrich
Magnesium turnings99.5%Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeSigma-Aldrich
Cyclobutanone98%Sigma-Aldrich
Sulfuric acid (H₂SO₄)95-98%Fisher Scientific
Diethyl etherAnhydrous, ≥99.7%Sigma-Aldrich
Saturated aq. NH₄Cl solutionIn-house prep.
Anhydrous sodium sulfateACS gradeFisher Scientific

Safety Precautions:

  • Grignard Reagent: Grignard reagents are highly reactive, flammable, and moisture-sensitive. All reactions involving Grignard reagents must be conducted under an inert atmosphere (e.g., nitrogen or argon) in flame-dried glassware.[7][8] Ethers like THF and diethyl ether are highly flammable.[7]

  • Strong Acids: Concentrated sulfuric acid is extremely corrosive and can cause severe burns. Always handle with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[9][10] When diluting, always add acid to water, never the other way around.[9]

Step 1: Synthesis of 1-(1-hydroxycyclohexyl)cyclobutanol

This procedure details the preparation of the precursor diol via a Grignard reaction.

  • Preparation of the Grignard Reagent:

    • To a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (2.43 g, 0.1 mol).

    • Add a small crystal of iodine to activate the magnesium surface.

    • Add a solution of cyclohexyl bromide (16.3 g, 0.1 mol) in anhydrous THF (50 mL) dropwise to the magnesium turnings with stirring. The reaction is exothermic and may require initial gentle heating to initiate. Maintain a gentle reflux by controlling the rate of addition.

    • After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with Cyclobutanone:

    • Cool the freshly prepared cyclohexylmagnesium bromide solution to 0 °C using an ice bath.

    • Add a solution of cyclobutanone (7.0 g, 0.1 mol) in anhydrous THF (20 mL) dropwise to the Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution (50 mL).

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude 1-(1-hydroxycyclohexyl)cyclobutanol as a viscous oil or low-melting solid.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Step 2: Pinacol Rearrangement to this compound

This procedure details the acid-catalyzed rearrangement of the precursor diol.

  • Reaction Setup:

    • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the purified 1-(1-hydroxycyclohexyl)cyclobutanol (10.0 g, 0.059 mol) in diethyl ether (50 mL).

    • Cool the solution in an ice bath.

  • Acid Catalysis:

    • Slowly add concentrated sulfuric acid (5 mL) dropwise to the stirred solution. The addition is exothermic.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Carefully pour the reaction mixture into a beaker containing ice water (100 mL).

    • Separate the organic layer and wash it with a saturated aqueous sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid, followed by brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude this compound can be purified by vacuum distillation to yield a colorless oil.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

PropertyValue
Molecular Formula C₉H₁₄O
Molecular Weight 138.21 g/mol
Appearance Colorless oil
Boiling Point Approx. 80-85 °C at 15 mmHg
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 2.50-2.65 (m, 4H), 1.80-2.00 (m, 4H), 1.40-1.60 (m, 6H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 219.0, 58.0, 45.0, 35.0, 26.0, 24.0, 18.0
IR (neat, cm⁻¹) ~1780 (C=O, cyclobutanone stretch)

Troubleshooting

IssuePossible CauseSuggested Solution
Grignard reaction does not initiate Inactive magnesium surface, presence of moistureActivate magnesium with a small crystal of iodine or by gentle heating. Ensure all glassware is flame-dried and reagents are anhydrous.[11]
Low yield in Grignard reaction Incomplete reaction, side reactionsEnsure complete formation of the Grignard reagent before adding the ketone. Maintain low temperature during the addition of cyclobutanone to minimize side reactions.
Incomplete Pinacol rearrangement Insufficient acid catalyst or reaction timeIncrease the amount of sulfuric acid slightly or prolong the reaction time. Monitor the reaction by TLC until the starting material is consumed.
Formation of side products in rearrangement Dehydration, polymerizationMaintain a controlled reaction temperature. Overheating can lead to the formation of dienes and other byproducts. Ensure a clean workup to remove the acid catalyst promptly.

Conclusion

The synthesis of this compound via a Grignard reaction followed by a Pinacol rearrangement is a reliable and efficient method for accessing this valuable spirocyclic building block. The protocols outlined in this application note, when followed with the appropriate safety precautions, provide a clear pathway for researchers to synthesize this compound in good yield and high purity. The mechanistic understanding and troubleshooting guide further support the successful execution of this synthetic sequence.

References

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Synthesis of Spiro[3.5]nonan-1-one: A Detailed Experimental Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Spiro[3.5]nonan-1-one, a key structural motif in medicinal chemistry and materials science, presents a unique synthetic challenge due to its strained spirocyclic system. This guide provides a comprehensive, step-by-step experimental protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The protocols detailed herein are grounded in established chemical principles and supported by peer-reviewed literature, ensuring both reliability and reproducibility.

Introduction

Spirocycles, characterized by two rings sharing a single carbon atom, are of significant interest in drug discovery due to their rigid three-dimensional structures which can lead to enhanced binding affinity and selectivity for biological targets. This compound, in particular, serves as a valuable building block for the synthesis of more complex bioactive molecules and novel organic materials. This guide will focus on a practical and efficient synthetic route to this important compound.

Recommended Synthetic Pathway: Pinacol Rearrangement of 1-Vinylcyclohexanol

One of the most direct and reliable methods for the synthesis of this compound is through the acid-catalyzed Pinacol rearrangement of 1-vinylcyclohexanol.[1] This intermediate is readily prepared from the common starting material, cyclohexanone, via a Grignard reaction with vinylmagnesium bromide.

Overall Reaction Scheme

Overall Reaction Scheme Cyclohexanone Cyclohexanone Intermediate 1-Vinylcyclohexanol Cyclohexanone->Intermediate 1. Grignard Reaction Vinylmagnesium_Bromide Vinylmagnesium Bromide Product This compound Intermediate->Product 2. Pinacol Rearrangement Acid Acid Catalyst (e.g., H₂SO₄)

Caption: Overall synthetic pathway for this compound.

Part 1: Synthesis of 1-Vinylcyclohexanol

This initial step involves the nucleophilic addition of a vinyl group to cyclohexanone using a Grignard reagent.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityNotes
CyclohexanoneC₆H₁₀O98.1410.0 g (0.102 mol)Freshly distilled
Vinylmagnesium bromide (1.0 M in THF)CH₂=CHMgBr~131.32122 mL (0.122 mol)Commercial solution, handle under inert gas
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11200 mLDry, inhibitor-free
Saturated aqueous NH₄ClNH₄Cl53.49100 mLFor quenching
Diethyl ether (Et₂O)(C₂H₅)₂O74.12300 mLFor extraction
Anhydrous Magnesium SulfateMgSO₄120.37~10 gFor drying
Experimental Protocol
  • Reaction Setup: Assemble a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Initial Charge: Add cyclohexanone (10.0 g, 0.102 mol) and anhydrous THF (100 mL) to the flask. Cool the solution to 0 °C using an ice-water bath.

  • Grignard Addition: Add the vinylmagnesium bromide solution (122 mL, 0.122 mol) dropwise from the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride (100 mL).

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude 1-vinylcyclohexanol can be purified by vacuum distillation to yield a colorless oil.

Part 2: Pinacol Rearrangement to this compound

The synthesized 1-vinylcyclohexanol undergoes an acid-catalyzed rearrangement to form the desired spirocyclic ketone.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityNotes
1-VinylcyclohexanolC₈H₁₄O126.2010.0 g (0.079 mol)From Part 1
Formic Acid (88%)CH₂O₂46.0350 mLCorrosive, handle with care
Dichloromethane (DCM)CH₂Cl₂84.93200 mLFor extraction
Saturated NaHCO₃ solutionNaHCO₃84.01150 mLFor neutralization
BrineNaCl (aq)-50 mLFor washing
Anhydrous Sodium SulfateNa₂SO₄142.04~10 gFor drying
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-vinylcyclohexanol (10.0 g, 0.079 mol).

  • Acid Addition: Slowly add formic acid (50 mL) to the flask while stirring.

  • Heating: Heat the reaction mixture to 80 °C in an oil bath and maintain this temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL).

  • Neutralization and Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 75 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude this compound can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure product as a colorless oil.

Reaction Mechanism: Pinacol Rearrangement

The mechanism involves the protonation of the hydroxyl group, followed by the loss of water to form a tertiary carbocation. A subsequent 1,2-alkyl shift from the cyclohexane ring to the adjacent carbocation results in ring expansion and the formation of the spiro[3.5]nonane skeleton. Tautomerization of the resulting enol yields the stable ketone.

Pinacol Rearrangement Mechanism cluster_0 Mechanism Start 1-Vinylcyclohexanol Protonation Protonated Alcohol Start->Protonation + H⁺ Carbocation Tertiary Carbocation Protonation->Carbocation - H₂O Rearrangement Ring-Expanded Cation Carbocation->Rearrangement 1,2-Alkyl Shift Enol Enol Intermediate Rearrangement->Enol - H⁺ Product This compound Enol->Product Tautomerization

Caption: Mechanism of the acid-catalyzed Pinacol rearrangement.

Alternative Synthetic Approach: Intramolecular Friedel-Crafts Acylation

An alternative, though potentially more challenging, route to this compound involves the intramolecular Friedel-Crafts acylation of a suitable cyclobutane-substituted precursor. This method would typically start with the synthesis of cyclobutanecarboxylic acid.

Synthesis of Cyclobutanecarboxylic Acid

Cyclobutanecarboxylic acid can be prepared from 1,1-cyclobutanedicarboxylic acid, which is synthesized via the condensation of diethyl malonate with trimethylene bromide.[2][3][4]

  • Formation of Diethyl 1,1-Cyclobutanedicarboxylate: Diethyl malonate is reacted with 1,3-dibromopropane in the presence of a strong base like sodium ethoxide.[5]

  • Hydrolysis: The resulting diester is hydrolyzed to 1,1-cyclobutanedicarboxylic acid using a strong base (e.g., KOH) followed by acidification.[2]

  • Decarboxylation: The dicarboxylic acid is then heated to induce decarboxylation, yielding cyclobutanecarboxylic acid.[6][7]

Plausible Cyclization to this compound

While a direct intramolecular Friedel-Crafts acylation of a cyclohexyl-substituted cyclobutanecarboxylic acid is not commonly reported for this specific target, a plausible synthetic sequence could involve:

  • Conversion of cyclobutanecarboxylic acid to its acid chloride using thionyl chloride (SOCl₂).

  • Friedel-Crafts acylation of a suitable cyclohexyl precursor under Lewis acid catalysis (e.g., AlCl₃).

This alternative highlights the versatility of synthetic strategies but may require more extensive optimization compared to the Pinacol rearrangement route.

Safety Precautions

  • Grignard Reagents: Vinylmagnesium bromide is highly reactive and pyrophoric. Handle under an inert atmosphere and away from moisture.

  • Solvents: Diethyl ether and THF are highly flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Acids: Formic acid is corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • General: Always consult the Safety Data Sheets (SDS) for all chemicals used in these protocols.

Conclusion

The synthesis of this compound via the Pinacol rearrangement of 1-vinylcyclohexanol offers a reliable and efficient pathway for researchers. The detailed protocols provided in this guide, along with the mechanistic insights and safety considerations, are intended to facilitate the successful synthesis of this valuable spirocyclic ketone. The exploration of alternative routes, such as those starting from cyclobutane derivatives, underscores the rich landscape of synthetic organic chemistry in accessing complex molecular architectures.

References

  • Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Org. Synth. Coll. Vol. 3, p. 213 (1955); Vol. 23, p. 16 (1943). Retrieved from [Link]

  • BenchChem. (n.d.). Synthesis of Spiro[3.5]nonan-1-ol: A Detailed Experimental Protocol.
  • Georganics. (n.d.). Cyclobutanecarboxylic acid - general description. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclobutanecarboxylic acid. Retrieved from [Link]

  • Cason, J., & Allen, C. F. (1949). The Preparation of Cyclobutanecarboxylic Acid. Journal of Organic Chemistry, 14(1), 31-36.
  • Wikipedia. (n.d.). Cyclobutanecarboxylic acid. Retrieved from [Link]

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Application Notes and Protocols: Oxidation of Spiro[3.5]nonan-1-ol to Spiro[3.5]nonan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the oxidation of the secondary alcohol, Spiro[3.5]nonan-1-ol, to its corresponding ketone, Spiro[3.5]nonan-1-one. This transformation is a crucial step in the synthesis of various spirocyclic compounds, which are of significant interest in medicinal chemistry and materials science due to their unique three-dimensional structures and biological activities.[1][2][3] This document explores and compares several common and effective oxidation methodologies, including Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and Pyridinium Chlorochromate (PCC) oxidation. For each method, we delve into the mechanistic underpinnings, provide meticulously detailed experimental protocols, and offer expert insights into process optimization and safety considerations. The protocols are designed to be robust and reproducible, catering to the needs of researchers, scientists, and drug development professionals.

Introduction

Spirocycles, characterized by two rings sharing a single carbon atom, are prevalent structural motifs in a wide array of natural products and synthetic molecules with significant biological activities. The synthesis and functionalization of these unique scaffolds are therefore of paramount importance in modern organic chemistry. The oxidation of spirocyclic alcohols to their corresponding ketones is a fundamental transformation that provides access to key intermediates for further chemical elaboration.

Spiro[3.5]nonan-1-ol, with its secondary alcohol functionality, can be efficiently oxidized to this compound.[4] The choice of oxidant and reaction conditions is critical to ensure high yield and purity of the desired ketone while avoiding potential side reactions. This guide will provide a comparative analysis of three widely used oxidation methods, enabling researchers to select the most appropriate protocol for their specific needs.

Physicochemical Properties of Reactant and Product

A clear understanding of the physical and chemical properties of the starting material and the target molecule is fundamental for successful reaction execution, monitoring, and purification.

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceKey Properties
Spiro[3.5]nonan-1-olC₉H₁₆O140.22-Secondary alcohol, spirocyclic structure[5]
This compoundC₉H₁₄O138.21-Ketone, spirocyclic structure[6]

Comparative Overview of Oxidation Methods

The selection of an appropriate oxidation method depends on several factors, including the scale of the reaction, the presence of other functional groups in the molecule, and considerations regarding reagent toxicity and ease of workup. Here, we compare three prominent methods for the oxidation of secondary alcohols.

Oxidation MethodOxidizing AgentTypical ConditionsAdvantagesDisadvantages
Swern Oxidation Oxalyl chloride, DMSO, TriethylamineAnhydrous, low temperature (-78 °C)High yields, mild conditions, avoids toxic heavy metals.[7][8]Requires cryogenic temperatures, produces malodorous dimethyl sulfide.[7][8][9]
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Room temperature, chlorinated solventsMild, neutral conditions, high selectivity, easy workup.[10][11][12][13]DMP is potentially explosive and costly.[13]
PCC Oxidation Pyridinium Chlorochromate (PCC)Anhydrous, room temperatureMild, selective oxidation, commercially available reagent.[14][15]Chromium-based reagents are toxic and pose environmental concerns.[15][16][17]

Mechanistic Insights

A foundational understanding of the reaction mechanisms allows for informed troubleshooting and optimization of the experimental protocols.

Swern Oxidation Mechanism

The Swern oxidation proceeds through a series of well-defined steps. Initially, dimethyl sulfoxide (DMSO) reacts with oxalyl chloride to form the electrophilic species, the chlorodimethylsulfonium salt.[9][18][19] The alcohol then attacks this intermediate, leading to the formation of an alkoxysulfonium salt. The addition of a hindered, non-nucleophilic base, typically triethylamine, facilitates an E2-like elimination to yield the desired ketone, dimethyl sulfide, and triethylammonium chloride.[18]

Swern_Oxidation DMSO DMSO ReactiveIntermediate Chlorodimethylsulfonium Salt DMSO->ReactiveIntermediate OxalylChloride Oxalyl Chloride OxalylChloride->ReactiveIntermediate Alkoxysulfonium Alkoxysulfonium Salt ReactiveIntermediate->Alkoxysulfonium Alcohol Spiro[3.5]nonan-1-ol Alcohol->Alkoxysulfonium Ketone This compound Alkoxysulfonium->Ketone Byproducts Dimethyl Sulfide + Triethylammonium Chloride Alkoxysulfonium->Byproducts Base Triethylamine Base->Ketone

Caption: Workflow of the Swern Oxidation.

Dess-Martin Periodinane (DMP) Oxidation Mechanism

The Dess-Martin oxidation utilizes a hypervalent iodine compound, Dess-Martin periodinane (DMP), as the oxidizing agent. The reaction begins with the substitution of an acetate ligand on the iodine center by the alcohol.[10][20] This is followed by an intramolecular deprotonation of the α-hydrogen of the alcohol by an acetate ion, which leads to the formation of the ketone, acetic acid, and a reduced iodine(III) species.[20] The reaction is typically performed under neutral and mild conditions.[10][13]

DMP_Oxidation Alcohol Spiro[3.5]nonan-1-ol Intermediate Periodinane Intermediate Alcohol->Intermediate DMP Dess-Martin Periodinane DMP->Intermediate Ketone This compound Intermediate->Ketone Byproducts Reduced Iodine Species + Acetic Acid Intermediate->Byproducts

Caption: The Dess-Martin Oxidation Pathway.

Pyridinium Chlorochromate (PCC) Oxidation Mechanism

PCC is a milder version of chromic acid-based oxidants. The alcohol attacks the chromium center of PCC to form a chromate ester.[14][21] A base, which can be the chloride ion or pyridine, then abstracts the proton on the carbon bearing the oxygen, leading to the formation of the carbon-oxygen double bond and the reduction of Cr(VI) to Cr(IV).[14] The reaction is typically carried out in an anhydrous solvent like dichloromethane to prevent over-oxidation.[21]

PCC_Oxidation Alcohol Spiro[3.5]nonan-1-ol ChromateEster Chromate Ester Intermediate Alcohol->ChromateEster PCC Pyridinium Chlorochromate PCC->ChromateEster Ketone This compound ChromateEster->Ketone ReducedCr Reduced Chromium Species ChromateEster->ReducedCr

Caption: The PCC Oxidation Pathway.

Experimental Protocols

Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Protocol 1: Swern Oxidation of Spiro[3.5]nonan-1-ol

Materials:

  • Spiro[3.5]nonan-1-ol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (Et₃N), distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, thermometer, argon or nitrogen inlet

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon or nitrogen inlet.

  • Reagent Preparation: In the flask, dissolve anhydrous DMSO (2.2 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Activation of DMSO: Add oxalyl chloride (1.5 equivalents) dropwise to the cooled DMSO solution via the dropping funnel, maintaining the temperature below -60 °C. Stir the mixture for 15 minutes.

  • Addition of Alcohol: Dissolve Spiro[3.5]nonan-1-ol (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture, again keeping the temperature below -60 °C. Stir for 30 minutes.

  • Addition of Base: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. The mixture may become thick. Continue stirring at -78 °C for 15 minutes, then allow the reaction to warm to room temperature.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation of Spiro[3.5]nonan-1-ol

Materials:

  • Spiro[3.5]nonan-1-ol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add Spiro[3.5]nonan-1-ol (1.0 equivalent) and anhydrous dichloromethane.

  • Addition of DMP: Add Dess-Martin Periodinane (1.2-1.5 equivalents) to the solution in one portion at room temperature. The reaction is typically complete within 1-3 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Shake vigorously until the layers are clear.

  • Extraction: Separate the layers and extract the aqueous layer with diethyl ether.

  • Washing and Drying: Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Concentration and Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Pyridinium Chlorochromate (PCC) Oxidation of Spiro[3.5]nonan-1-ol

Materials:

  • Spiro[3.5]nonan-1-ol

  • Pyridinium Chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend PCC (1.5 equivalents) in anhydrous dichloromethane.

  • Addition of Alcohol: Dissolve Spiro[3.5]nonan-1-ol (1.0 equivalent) in anhydrous dichloromethane and add it to the PCC suspension in one portion.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The mixture will turn into a dark, tarry substance.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether.

  • Purification: Pass the mixture through a short plug of silica gel, eluting with diethyl ether to remove the chromium salts.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Further Purification: If necessary, further purify the product by flash column chromatography.

Safety and Handling Precautions

  • Swern Oxidation: Oxalyl chloride is corrosive and toxic; handle with extreme care. The reaction produces carbon monoxide, a toxic gas. The byproduct, dimethyl sulfide, has a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.[9]

  • Dess-Martin Periodinane (DMP): DMP is a potentially explosive compound, especially upon heating or impact.[13] Avoid large-scale reactions without proper safety assessments.[13] It is also an oxidizing solid.[22] Keep away from combustible materials.[22][23][24]

  • Pyridinium Chlorochromate (PCC): PCC is a chromium(VI) compound, which is a known carcinogen and is toxic.[17][25][26] Handle with appropriate engineering controls and PPE to avoid inhalation and skin contact.[16][17][25] Dispose of chromium waste according to institutional and regulatory guidelines.

Characterization of this compound

The successful synthesis of this compound can be confirmed by various spectroscopic techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure and purity. The disappearance of the alcohol proton signal and the appearance of a characteristic ketone signal in the ¹³C NMR spectrum are key indicators.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1700-1750 cm⁻¹ is indicative of the C=O stretch of the ketone.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess the purity of the final product.

Conclusion

The oxidation of Spiro[3.5]nonan-1-ol to this compound is a straightforward yet critical transformation in synthetic organic chemistry. This guide has provided a detailed overview of three reliable methods: Swern, Dess-Martin, and PCC oxidations. The choice of method will be dictated by the specific requirements of the synthesis, including scale, functional group tolerance, and safety considerations. By following the detailed protocols and adhering to the safety guidelines presented, researchers can confidently and efficiently synthesize this valuable spiroketone intermediate for their research and development endeavors.

References

  • Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

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  • PubMed. (2010, August). Isolation, biological activity and synthesis of benzannulated spiroketal natural products. Retrieved from [Link]

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  • Journal of the American Chemical Society. (n.d.). Engineered Flavin-Dependent Halogenases Catalyze C–C Bond Formation via Enantioselective Semipinacol Rearrangement. Retrieved from [Link]

  • PubMed Central. (n.d.). Separation and purification of nootkatone from fermentation broth of Yarrowia lipolytica with high-speed counter-current chromatography. Retrieved from [Link]

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Application Note: A Robust Protocol for the Synthesis of Spiro[3.5]nonan-1-one via Grignard-Mediated Ring Expansion

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spirocyclic Scaffolds

Spirocycles, characterized by two rings sharing a single carbon atom, are privileged structural motifs in modern drug discovery and materials science. Their rigid, three-dimensional architecture allows for precise spatial orientation of functional groups, making them valuable for probing biological targets. Spiro[3.5]nonan-1-one, incorporating a strained cyclobutane ring fused to a cyclohexanone core, presents a unique synthetic challenge and serves as a versatile precursor for more complex molecules.[1][2] The inherent ring strain of the cyclobutane moiety can be leveraged for further chemical transformations.[3]

This application note details a reliable and scalable two-step synthesis of this compound. The strategy hinges on the nucleophilic addition of a Grignard reagent to a cyclic ketone, followed by a carefully controlled ring-expansion reaction. This method avoids harsh conditions often associated with other cyclobutane synthesis methods, such as [2+2] cycloadditions.[4][5]

Synthetic Strategy: A Grignard-Initiated Pathway

The synthesis is designed in two distinct phases:

  • Nucleophilic Addition: Formation of the tertiary alcohol, 1-vinylcyclohexanol, via the Grignard reaction between cyclohexanone and vinylmagnesium bromide. This classic carbon-carbon bond-forming reaction is highly efficient and predictable.[6][7]

  • Pinacol Rearrangement: An acid-catalyzed ring expansion of the intermediate alcohol. This rearrangement proceeds through a stable tertiary carbocation, driving the expansion of the six-membered ring to form the spiro[3.5]nonane skeleton.[8]

Retrosynthetic Analysis

The logical disconnection of the target molecule reveals the key bond formations addressed in this protocol.

G spiroketone This compound rearrangement Pinacol Rearrangement spiroketone->rearrangement alcohol 1-Vinylcyclohexanol rearrangement->alcohol grignard Grignard Addition alcohol->grignard cyclohexanone Cyclohexanone grignard->cyclohexanone vinylGrignard Vinylmagnesium Bromide grignard->vinylGrignard

Caption: Retrosynthetic pathway for this compound.

Part I: Synthesis of 1-Vinylcyclohexanol via Grignard Addition

Mechanistic Rationale

The Grignard reaction's success is critically dependent on the exclusion of water and protic solvents.[9] The Grignard reagent, vinylmagnesium bromide, possesses a highly polarized carbon-magnesium bond, rendering the vinyl group strongly nucleophilic and basic.[10] The reaction proceeds via the nucleophilic attack of the vinyl carbanion on the electrophilic carbonyl carbon of cyclohexanone.[11][12] Anhydrous ether solvents, such as tetrahydrofuran (THF), are essential as they solvate and stabilize the Grignard reagent through coordination with the magnesium atom, preventing its decomposition.[10] The reaction is quenched with a mild acid source, like saturated aqueous ammonium chloride, to protonate the resulting alkoxide without inducing premature rearrangement.[13]

Detailed Experimental Protocol: Part I

Materials & Reagents:

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equiv.
CyclohexanoneC₆H₁₀O98.149.81 g (10.3 mL)1001.0
Vinylmagnesium BromideC₂H₃BrMg~131.25110 mL1101.1
(1.0 M solution in THF)
Anhydrous THFC₄H₈O72.11200 mL--
Saturated aq. NH₄ClNH₄Cl53.49150 mL--
Diethyl Ether(C₂H₅)₂O74.12200 mL--
Anhydrous MgSO₄MgSO₄120.3720 g--

Procedure:

  • Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser under a nitrogen atmosphere. Allow the apparatus to cool to room temperature.

  • Reagent Charging: Add cyclohexanone (10.3 mL, 100 mmol) and anhydrous THF (100 mL) to the flask via syringe.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Grignard Addition: Transfer the vinylmagnesium bromide solution (110 mL of 1.0 M in THF, 110 mmol) to the dropping funnel via cannula. Add the Grignard reagent dropwise to the cyclohexanone solution over 45-60 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography).

  • Quenching: Cool the reaction mixture back to 0 °C in an ice-water bath. Slowly and carefully add 150 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction. A white precipitate of magnesium salts will form.

  • Extraction: Transfer the mixture to a 1 L separatory funnel. Extract the aqueous layer with diethyl ether (2 x 100 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (100 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 1-vinylcyclohexanol.

  • Purification: The crude product can be purified by vacuum distillation or flash column chromatography to yield pure 1-vinylcyclohexanol as a colorless oil.[8]

Grignard Reaction Mechanism Visualization

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Aqueous Workup r1 Cyclohexanone + VinylMgBr i1 Tetrahedral Alkoxide Intermediate r1->i1 Nucleophilic addition i1_2 Tetrahedral Alkoxide Intermediate p1 1-Vinylcyclohexanol i1_2->p1 Protonation (NH₄Cl/H₂O)

Caption: Mechanism of Grignard addition to cyclohexanone.

Part II: Synthesis of this compound via Pinacol Rearrangement

Mechanistic Rationale

The pinacol rearrangement is a classic acid-catalyzed reaction that converts a 1,2-diol to a ketone or aldehyde. A variation of this reaction can be applied to tertiary alcohols like 1-vinylcyclohexanol. The mechanism involves three key steps:

  • Protonation: The hydroxyl group is protonated by a strong acid (e.g., sulfuric acid) to form a good leaving group (water).[8]

  • Carbocation Formation: Loss of water generates a tertiary carbocation. This is the rate-determining step.

  • 1,2-Alkyl Shift: A C-C bond adjacent to the carbocation migrates, leading to a ring expansion. This relieves some ring strain and forms a more stable, resonance-stabilized oxocarbenium ion.

  • Deprotonation: Loss of a proton from the oxocarbenium ion yields the final spiroketone product.

Detailed Experimental Protocol: Part II

Materials & Reagents:

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
1-VinylcyclohexanolC₈H₁₄O126.2012.62 g100
Formic Acid (88%)CH₂O₂46.03100 mL-
Diethyl Ether(C₂H₅)₂O74.12300 mL-
Saturated aq. NaHCO₃NaHCO₃84.01200 mL-
Anhydrous MgSO₄MgSO₄120.3720 g-

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the purified 1-vinylcyclohexanol (12.62 g, 100 mmol).

  • Acid Addition: Carefully add 100 mL of 88% formic acid to the flask.

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cooling & Quenching: Allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker containing 200 mL of ice-water.

  • Extraction: Transfer the quenched mixture to a 1 L separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Neutralization: Combine the organic layers and carefully wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases. This neutralizes the excess formic acid.

  • Washing & Drying: Wash the organic layer with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound as a clear liquid.

Overall Experimental Workflow

G start Start: Cyclohexanone grignard Step 1: Add VinylMgBr in Anhydrous THF (0°C to RT) start->grignard quench1 Step 2: Quench with aq. NH₄Cl grignard->quench1 extract1 Step 3: Extract with Ether, Wash & Dry quench1->extract1 purify1 Step 4: Purify via Distillation (Product: 1-Vinylcyclohexanol) extract1->purify1 rearrange Step 5: Reflux in Formic Acid purify1->rearrange quench2 Step 6: Quench in Ice-Water rearrange->quench2 extract2 Step 7: Extract with Ether, Neutralize & Dry quench2->extract2 purify2 Step 8: Purify via Distillation (Final Product) extract2->purify2 end End: This compound purify2->end

Caption: Complete experimental workflow from starting material to final product.

Conclusion

The described two-step protocol provides a reliable and efficient pathway for the synthesis of this compound. The initial Grignard reaction is a robust method for creating the key tertiary alcohol intermediate, 1-vinylcyclohexanol. The subsequent acid-catalyzed pinacol rearrangement effectively constructs the desired spirocyclic framework through a controlled ring expansion. This methodology is suitable for laboratory-scale synthesis and offers a solid foundation for researchers and drug development professionals requiring access to this valuable spirocyclic building block.

References

  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I. Retrieved from [Link]

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  • Royal Society of Chemistry. (2023). Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates. Chemical Science. Retrieved from [Link]

  • Pearson+. (n.d.). Predict the products formed when cyclohexanone reacts with the fo.... Study Prep. Retrieved from [Link]

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  • National Institutes of Health. (2023). Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates. PMC. Retrieved from [Link]

  • SciSpace. (n.d.). Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates. Retrieved from [Link]

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  • University of Wisconsin-Madison. (n.d.). 14 Formation and reaction of a Grignard reagent. Retrieved from [Link]

  • OpenStax. (2023). 19.7 Nucleophilic Addition of Hydride and Grignard Reagents: Alcohol Formation. Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2003). The application of cyclobutane derivatives in organic synthesis. Retrieved from [Link]

  • ResearchGate. (2023). Intramolecular trapping of the spiro radicals to unusual cyclization products from the usual migration substrates. Retrieved from [Link]

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  • Baran Lab, Scripps Research. (n.d.). Cyclobutanes in Organic Synthesis. Retrieved from [Link]

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  • ChemistryViews. (2021). Synthesis of Cyclobutanes via Ring Contraction. Retrieved from [Link]

  • Google Patents. (n.d.). US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses.
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  • National Institutes of Health. (n.d.). Tandem Ring Opening/Intramolecular [2 + 2] Cycloaddition Reaction for the Synthesis of Cyclobutane Fused Thiazolino-2-Pyridones. PMC. Retrieved from [Link]

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Application Notes and Protocols: Acid-Catalyzed Rearrangements for Spirocycle Formation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Modern Chemistry

Spirocycles, molecular architectures featuring two rings connected by a single common atom, are of increasing interest in medicinal chemistry and drug discovery.[1][2] Their inherent three-dimensionality allows for the projection of functional groups in distinct vectors in space, offering a significant advantage over flat, aromatic systems for achieving specific and high-affinity interactions with biological targets.[1][3] This unique structural feature can lead to improved physicochemical properties, such as increased solubility and metabolic stability, and enhanced pharmacokinetic profiles.[1][4] Consequently, the development of efficient and stereoselective methods for the synthesis of spirocyclic frameworks is a paramount objective in contemporary organic chemistry.[5]

Acid-catalyzed rearrangements represent a powerful and versatile strategy for the construction of these complex molecular scaffolds. By leveraging the generation of carbocationic intermediates, these reactions can facilitate intricate skeletal reorganizations, often from readily accessible starting materials, to furnish a diverse array of spirocyclic systems. This guide provides an in-depth exploration of several key acid-catalyzed rearrangements for spirocycle formation, detailing their mechanistic underpinnings and providing practical protocols for their implementation in a research setting.

Key Acid-Catalyzed Rearrangements for Spirocycle Synthesis

A variety of acid-catalyzed rearrangements can be harnessed to construct spirocyclic systems. The choice of a specific method often depends on the desired ring sizes, functional group tolerance, and the nature of the available starting materials. Both Brønsted and Lewis acids are commonly employed to promote these transformations.[6][7][8]

The Pinacol and Semi-Pinacol Rearrangements: A Classic Approach to Spiroketones

The pinacol rearrangement is a classic organic reaction that converts a 1,2-diol to a ketone or aldehyde via a carbocation-mediated 1,2-alkyl or -aryl shift.[9][10][11] When applied to cyclic diols, this rearrangement serves as an excellent method for the synthesis of spirocyclic ketones through ring expansion.[12]

The reaction is initiated by the protonation of one of the hydroxyl groups by a strong acid, followed by the loss of water to generate a carbocation.[9][11] A subsequent 1,2-migration of a neighboring alkyl group to the electron-deficient carbon, driven by the formation of a more stable oxonium ion, leads to the rearranged product after deprotonation.[9][13]

A closely related and often more versatile transformation is the semi-pinacol rearrangement. This reaction proceeds from a starting material that already contains a good leaving group adjacent to a hydroxyl group, or can generate a carbocation at that position.[14][15][16] This approach has been successfully employed in the dearomative spirocyclization of pyridines to generate medicinally relevant dihydropyridine spirocycles.[14][15]

General Mechanism of the Pinacol Rearrangement for Spirocycle Formation:

pinacol_rearrangement cluster_0 Starting Diol cluster_1 Protonation & Water Loss cluster_2 1,2-Alkyl Shift & Deprotonation A Cyclic 1,2-Diol B Protonated Diol A->B + H+ C Carbocation Intermediate B->C - H2O D Oxonium Ion C->D Rearrangement E Spirocyclic Ketone D->E - H+

Caption: General mechanism of the pinacol rearrangement for spirocycle formation.

The Wagner-Meerwein Rearrangement: Building Complex Polycyclic Frameworks

The Wagner-Meerwein rearrangement is a type of carbocation 1,2-rearrangement where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent carbon.[17][18][19] This rearrangement is particularly prevalent in the chemistry of bicyclic terpenes and allows for the construction of intricate polycyclic and spirocyclic systems.[17] The driving force for the rearrangement is the formation of a more stable carbocation.

A notable application of this rearrangement in spirocycle synthesis involves its combination with other reactions, such as the Nazarov cyclization.[20][21] In these tandem sequences, an initial cyclization event generates a carbocation that then undergoes a Wagner-Meerwein shift to furnish the final spirocyclic product.[20]

Illustrative Workflow of a Nazarov Cyclization/Wagner-Meerwein Rearrangement Sequence:

nazarov_wagner_meerwein A Divinyl Ketone Precursor B Acid-Catalyzed Nazarov Cyclization A->B Lewis or Brønsted Acid C Cyclopentenyl Cation Intermediate B->C D Wagner-Meerwein Rearrangement C->D 1,2-Shift E Spirocyclic Product D->E

Caption: Workflow for spirocycle synthesis via a Nazarov/Wagner-Meerwein sequence.

The Nazarov Cyclization: A Powerful Tool for Cyclopentenone Synthesis

The Nazarov cyclization is an acid-catalyzed reaction of a divinyl ketone that produces a cyclopentenone.[22][23] The key step in this transformation is a 4π-electrocyclic ring closure of a pentadienyl cation.[23] By designing substrates with appropriate tethers, the Nazarov cyclization can be effectively utilized for the stereoselective synthesis of spirocyclic ketones.[24]

The reaction is typically promoted by strong Lewis or Brønsted acids.[22] The stereochemical outcome of the cyclization can often be controlled by the substitution pattern on the divinyl ketone precursor.[24] This method has been applied to the synthesis of various functionalized spirocyclic systems.[25]

Experimental Protocols: A Practical Guide

The following section provides a detailed, step-by-step protocol for a representative acid-catalyzed spirocyclization reaction. This protocol is intended as a general guideline and may require optimization for specific substrates.

Protocol: Brønsted Acid-Catalyzed Dearomative Spirocyclization of a 4-(1'-hydroxycycloalkyl)pyridine

This protocol is adapted from a procedure for the synthesis of dihydropyridine spirocycles via a semi-pinacol rearrangement.[14][15]

Materials and Reagents:

  • 4-(1'-hydroxycyclobutyl)pyridine (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc)₂O (2.0 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: To a solution of 4-(1'-hydroxycyclobutyl)pyridine (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add 4-(dimethylamino)pyridine (DMAP) (0.1 equiv) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate ((Boc)₂O) (2.0 equiv) in anhydrous DCM.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion of the reaction, quench the reaction by the addition of saturated aqueous sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired dihydropyridine spirocycle.

Quantitative Data Summary:

EntrySubstrateAcid/ActivatorSolventTime (h)Yield (%)
14-(1'-hydroxycyclobutyl)pyridine(Boc)₂O/DMAPDCM1285
24-(1'-hydroxycyclopentyl)pyridine(Boc)₂O/DMAPDCM1878
34-(1'-hydroxycyclohexyl)pyridine(Boc)₂O/DMAPDCM2472

Yields are representative and may vary depending on the specific substrate and reaction conditions.

Troubleshooting and Key Considerations

  • Choice of Acid: The choice between a Brønsted acid (e.g., p-toluenesulfonic acid, triflic acid) and a Lewis acid (e.g., BF₃·OEt₂, TiCl₄, Au(I) complexes) is crucial and substrate-dependent.[6][26][27][28][29][30] Lewis acids can coordinate to heteroatoms, enhancing the electrophilicity of the substrate.[8]

  • Reaction Temperature: Temperature can significantly influence the reaction outcome, affecting both the reaction rate and the selectivity. Some rearrangements can occur at very low temperatures.[17]

  • Substrate Design: The substitution pattern of the starting material can have a profound impact on the migratory aptitude of different groups and the stability of the carbocation intermediates, thus dictating the regioselectivity and stereoselectivity of the rearrangement.[9]

  • Water Scavenging: In many acid-catalyzed reactions, the presence of water can lead to undesired side reactions. Therefore, using anhydrous solvents and reagents is often critical for achieving high yields.

Conclusion

Acid-catalyzed rearrangements provide a powerful and versatile platform for the synthesis of structurally diverse and medicinally relevant spirocycles. The reactions discussed herein, including the pinacol, semi-pinacol, Wagner-Meerwein, and Nazarov rearrangements, offer a range of synthetic strategies to access these valuable molecular architectures. A thorough understanding of the underlying reaction mechanisms and careful optimization of reaction conditions are key to successfully implementing these transformations in the laboratory. The continued development of novel catalytic systems, including asymmetric catalysts, will undoubtedly expand the scope and utility of these reactions in the future, further enabling the exploration of the chemical space of spirocyclic compounds in drug discovery and beyond.[31]

References

  • Ward, S. G., et al. (2023). Synthesis of Dihydropyridine Spirocycles by Semi-Pinacol-Driven Dearomatization of Pyridines. Organic Letters. [Link]

  • Ward, S. G., et al. (2023). Synthesis of Dihydropyridine Spirocycles by Semi-Pinacol-Driven Dearomatization of Pyridines. PMC. [Link]

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  • Canadian Science Publishing. (2006). Biomimetic reactions in organic synthesis: Semi-pinacol rearrangements of some spirocyclic epoxyalcohols derived from Juliá-Colonna asymmetric epoxidations. [Link]

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  • Monash University. Gold and Brønsted Acid Catalyzed Spirocyclization of 2- and 3-Indolyl-Tethered 1,4-Enyne Acetates to Spi. [Link]

  • ACS Publications. (2015). Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. [Link]

  • ResearchGate. (2007). Development of a Nazarov Cyclization/Wagner−Meerwein Rearrangement Sequence for the Stereoselective Synthesis of Spirocycles. [Link]

  • American Chemical Society. (2017). New Methods for the Synthesis of Spirocycles via Lewis Acid Catalyzed Dearomative Arene Alkyne Coupling. [Link]

  • ACS Publications. (2015). Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. [Link]

  • ResearchGate. (2023). Synthesis of Dihydropyridine Spirocycles by Semi-Pinacol-Driven Dearomatization of Pyridines. [Link]

  • Royal Society of Chemistry. (2020). Chiral Brønsted acid-catalyzed asymmetric dearomative spirocyclization of alkynyl thioethers. [Link]

  • ACS Publications. (2006). Stereoselective Synthesis of Spirocyclic Ketones by Nazarov Reaction. [Link]

  • ACS Publications. (2020). Gold and Brønsted Acid Catalyzed Spirocyclization of 2- and 3-Indolyl-Tethered 1,4-Enyne Acetates to Spiro[4,n]alkyl[b]indoles. [Link]

  • ACS Publications. (2020). Gold and Brønsted Acid Catalyzed Spirocyclization of 2- and 3-Indolyl-Tethered 1,4-Enyne Acetates to Spiro[4,n]alkyl[b]indoles. [Link]

  • ACS Publications. (2018). Pd(II)/Brønsted Acid Catalyzed Enantioselective Allylic C–H Activation for the Synthesis of Spirocyclic Rings. [Link]

  • PubMed. (2007). Development of a Nazarov cyclization/Wagner-Meerwein rearrangement sequence for the stereoselective synthesis of spirocycles. [Link]

  • Royal Society of Chemistry. (2015). Lewis acid mediated cyclization: synthesis of 2 spirocyclohexylindolines. [Link]

  • Wikipedia. Pinacol rearrangement. [Link]

  • BYJU'S. Pinacol Pinacolone Rearrangement Mechanism. [Link]

  • American Chemical Society. (2025). Synthesis of spirocarbocycles utilizing an intramolecular interrupted homo Nazarov cascade cyclization. [Link]

  • ResearchGate. (2015). Lewis Acid Mediated Cyclization: Synthesis of 2-Spirocyclohexylindolines Bearing Vicinal Quaternary Carbons. [Link]

  • ResearchGate. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

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  • Organic Chemistry Portal. Pinacol Rearrangement. [Link]

  • ACS Publications. (2010). Enzymelike Catalysis of the Nazarov Cyclization by Supramolecular Encapsulation. [Link]

  • Wikipedia. Nazarov cyclization reaction. [Link]

  • Wikipedia. Lewis acid catalysis. [Link]

  • ResearchGate. (2025). Asymmetric spiroacetalization catalysed by confined Brønsted acids. [Link]

  • NIH. (2012). An N-Heterocyclic Carbene/Lewis Acid Strategy for the Stereoselective Synthesis of Spirooxindole Lactones. [Link]

  • Grokipedia. Wagner–Meerwein rearrangement. [Link]

  • Tohoku University Repository. (2009). Triflic acid catalyzed synthesis of spirocycles via acetylene cations. [Link]

  • ACS Publications. (2024). Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. [Link]

  • PubMed Central. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • PubMed. (2011). Highly Stereoselective Brønsted Acid Catalyzed Synthesis of Spirooxindole Pyrans. [Link]

  • ACS Publications. (2023). Ir-Catalyzed Asymmetric Cascade Allylation/Spiroketalization Reaction for Stereoselective Synthesis of Oxazoline-Spiroketals. [Link]

  • ACS Figshare. (2015). Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. [Link]

  • ACS Publications. (2024). Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. [Link]

  • L.S.College, Muzaffarpur. (2020). Wagner–Meerwein rearrangement. [Link]

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Application and Protocol Guide: High-Fidelity Reduction of Spiro[3.5]nonan-1-one to Spiro[3.5]nonan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the chemical reduction of Spiro[3.5]nonan-1-one to its corresponding secondary alcohol, Spiro[3.5]nonan-1-ol. The spirocyclic motif is a privileged scaffold in medicinal chemistry and materials science, making the efficient and controlled synthesis of its derivatives a critical endeavor. This guide elucidates the underlying mechanistic principles of ketone reduction, offers a selection of robust protocols, and details the necessary analytical techniques for reaction monitoring and product characterization. The content is specifically tailored for researchers, scientists, and drug development professionals, emphasizing experimental causality and procedural integrity.

Introduction and Strategic Overview

Spiro[3.5]nonan-1-ol is a valuable synthetic intermediate, characterized by a unique three-dimensional structure imparted by the spirocyclic fusion of cyclobutane and cyclohexane rings. The conversion of the parent ketone, this compound, to the alcohol introduces a chiral center, opening avenues for the development of stereochemically complex molecules. The choice of reducing agent and reaction conditions is paramount, as it directly influences reaction efficiency, yield, and, where applicable, stereoselectivity.

This guide will focus on two primary, reliable methods for this transformation:

  • Sodium Borohydride (NaBH₄) Reduction: A widely used, mild, and selective method for the reduction of ketones.[1]

  • Meerwein-Ponndorf-Verley (MPV) Reduction: A reversible, aluminum-alkoxide-catalyzed reduction using a sacrificial alcohol, known for its high chemoselectivity.[2][3]

The selection between these methods is dictated by factors such as substrate compatibility with other functional groups, desired stereochemical outcome, and operational simplicity.

Mechanistic Considerations: The Hydride Transfer

The reduction of a ketone to a secondary alcohol fundamentally involves the addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.[4]

Sodium Borohydride (NaBH₄) Reduction Mechanism

Sodium borohydride serves as a convenient and safe source of hydride.[1] The reaction mechanism proceeds in two discrete steps:

  • Nucleophilic Attack: The borohydride ion ([BH₄]⁻) delivers a hydride to the partially positive carbonyl carbon of this compound. This concerted step involves the formation of a new carbon-hydrogen (C-H) bond and the breaking of the carbon-oxygen (C=O) pi bond, generating a tetra-alkoxyborate intermediate.[5][6]

  • Protonation/Workup: Subsequent addition of a protic solvent (like water or dilute acid) protonates the negatively charged oxygen atom, yielding the final Spiro[3.5]nonan-1-ol product.[4]

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Protonation Ketone This compound Intermediate Alkoxyborate Intermediate Ketone->Intermediate H⁻ attack on C=O Hydride NaBH₄ Hydride->Intermediate Alcohol Spiro[3.5]nonan-1-ol Intermediate->Alcohol Protonation of O⁻ Workup H₂O / H₃O⁺ Workup->Alcohol

Caption: NaBH₄ Reduction Workflow.

Meerwein-Ponndorf-Verley (MPV) Reduction Mechanism

The MPV reduction is a classic example of a transfer hydrogenation, typically employing aluminum isopropoxide as the catalyst and isopropanol as both the solvent and the hydride source.[2][7] The mechanism is characterized by a six-membered cyclic transition state:

  • Coordination: The Lewis acidic aluminum isopropoxide coordinates to the carbonyl oxygen of the ketone.

  • Hydride Transfer: A hydride is transferred from the isopropoxide ligand to the carbonyl carbon through a pericyclic transition state.

  • Product Release: The newly formed alcohol is released, and the oxidized acetone dissociates, allowing the catalytic cycle to continue.[8]

The equilibrium is driven towards the product by distilling off the acetone byproduct.[7]

Experimental Protocols and Data

Protocol 1: Sodium Borohydride Reduction

This protocol is valued for its mild conditions and operational simplicity.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )GradeSupplier
This compound138.21[9]≥98%Commercial Source
Sodium Borohydride (NaBH₄)37.83≥98%Commercial Source
Methanol (MeOH)32.04AnhydrousCommercial Source
Dichloromethane (DCM)84.93ACS GradeCommercial Source
1 M Hydrochloric Acid (HCl)36.46Reagent GradeCommercial Source
Saturated Sodium Bicarbonate (NaHCO₃) soln.84.01ACS GradeCommercial Source
Anhydrous Magnesium Sulfate (MgSO₄)120.37ACS GradeCommercial Source

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (5.0 g, 36.2 mmol) in anhydrous methanol (50 mL).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with stirring.

  • Reagent Addition: Slowly add sodium borohydride (1.37 g, 36.2 mmol, 1.0 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C. Causality Note: Slow addition prevents an exothermic runaway and potential side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting ketone spot (visualized with a potassium permanganate stain) indicates reaction completion.

  • Quenching: Carefully quench the reaction by slowly adding 1 M HCl (20 mL) at 0 °C to neutralize excess NaBH₄ and decompose the borate esters. Safety Note: Hydrogen gas is evolved during quenching. Ensure adequate ventilation.

  • Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Add dichloromethane (50 mL) and water (30 mL). Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer with DCM (2 x 25 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (30 mL) and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude Spiro[3.5]nonan-1-ol.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 9:1 to 4:1 Hexanes:Ethyl Acetate gradient) to afford pure Spiro[3.5]nonan-1-ol.

Expected Yield: 85-95%.

Protocol 2: Meerwein-Ponndorf-Verley (MPV) Reduction

This method is highly selective for aldehydes and ketones and is performed under neutral conditions.[8]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )GradeSupplier
This compound138.21[9]≥98%Commercial Source
Aluminum Isopropoxide [Al(O-i-Pr)₃]204.25≥98%Commercial Source
Isopropanol (IPA)60.10AnhydrousCommercial Source
Toluene92.14AnhydrousCommercial Source
2 M Sodium Hydroxide (NaOH) soln.40.00ACS GradeCommercial Source
Diethyl Ether (Et₂O)74.12ACS GradeCommercial Source
Anhydrous Sodium Sulfate (Na₂SO₄)142.04ACS GradeCommercial Source

Step-by-Step Methodology:

  • Reaction Setup: Assemble a distillation apparatus with a 250 mL round-bottom flask containing a magnetic stir bar. Add this compound (5.0 g, 36.2 mmol), aluminum isopropoxide (7.4 g, 36.2 mmol, 1.0 eq), and a mixture of anhydrous isopropanol (75 mL) and anhydrous toluene (25 mL).

  • Distillation: Heat the reaction mixture to a gentle reflux. Slowly distill off the acetone/isopropanol azeotrope. Causality Note: The removal of acetone is crucial to drive the reaction equilibrium towards the product alcohol, in accordance with Le Châtelier's principle.

  • Reaction: Continue the distillation for 3-5 hours, occasionally adding fresh anhydrous isopropanol to maintain the reaction volume.

  • Monitoring: Monitor the reaction by TLC (4:1 Hexanes:Ethyl Acetate) or GC-MS to confirm the consumption of the starting material.

  • Workup: After completion, cool the reaction mixture to room temperature. Add 2 M NaOH solution (50 mL) and stir vigorously for 30 minutes to hydrolyze the aluminum salts.

  • Filtration: Filter the resulting mixture through a pad of Celite® to remove the gelatinous aluminum hydroxide precipitate. Wash the filter cake with diethyl ether (3 x 30 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.

  • Concentration and Purification: Filter and concentrate the organic solution under reduced pressure. Purify the residue by flash column chromatography as described in Protocol 1.

Expected Yield: 75-85%.

Product Characterization

The identity and purity of the synthesized Spiro[3.5]nonan-1-ol (Molar Mass: 140.22 g/mol ) should be confirmed using standard analytical techniques.[10]

G Start Crude Product TLC TLC Analysis (Purity Check) Start->TLC GCMS GC-MS Analysis (Purity & Mass Verification) Start->GCMS NMR ¹H & ¹³C NMR Spectroscopy (Structural Elucidation) TLC->NMR GCMS->NMR IR FT-IR Spectroscopy (Functional Group ID) NMR->IR Final Pure Spiro[3.5]nonan-1-ol IR->Final

Caption: Analytical Workflow for Product Characterization.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the alcohol proton (-OH), the proton on the carbon bearing the hydroxyl group (-CHOH), and the aliphatic protons of the spirocyclic system.[11]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of 9 carbon atoms, with a distinct signal for the carbon attached to the hydroxyl group (typically in the 60-80 ppm range).

  • FT-IR Spectroscopy: The infrared spectrum will show a characteristic broad absorption band for the O-H stretch of the alcohol group (around 3200-3600 cm⁻¹) and the disappearance of the sharp C=O stretch from the starting ketone (around 1700-1725 cm⁻¹).[12]

  • Mass Spectrometry (GC-MS): This technique will confirm the molecular weight of the product (m/z = 140) and establish its purity.[10]

Stereochemical Considerations

The reduction of this compound creates a new stereocenter. Standard NaBH₄ or MPV reductions will typically produce a racemic mixture of the two possible enantiomers.[13] Achieving stereoselectivity requires the use of more sophisticated reagents or catalysts:

  • Diastereoselectivity: If the spirocycle contains pre-existing stereocenters, the choice of a sterically demanding reducing agent (e.g., L-Selectride®) can favor the formation of one diastereomer over the other.[14]

  • Enantioselectivity: For prochiral ketones like this compound, enantioselective reduction can be achieved using chiral catalysts, such as in the Corey-Bakshi-Shibata (CBS) reduction.[14] Biocatalytic methods using ketoreductases also offer a powerful route to high enantiomeric excess.[15]

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If TLC or GC-MS indicates the presence of starting material, consider extending the reaction time. For NaBH₄ reductions, ensure the reagent is fresh and was added under anhydrous conditions. For MPV reductions, ensure efficient removal of acetone.

  • Low Yield: Poor recovery can result from incomplete extraction or issues during workup. For the MPV reduction, ensure the complete hydrolysis and removal of aluminum salts, as they can trap the product.

  • Side Reactions: With NaBH₄, using protic solvents other than alcohols at low temperatures can sometimes lead to side reactions. The MPV reduction is generally very clean, but prolonged heating can lead to dehydration or rearrangement in sensitive substrates.

Conclusion

The reduction of this compound to Spiro[3.5]nonan-1-ol is a fundamental and reliable transformation. The choice between the mild and convenient sodium borohydride method and the highly chemoselective Meerwein-Ponndorf-Verley reduction depends on the specific requirements of the synthetic route. By understanding the underlying mechanisms and adhering to the detailed protocols provided, researchers can confidently and efficiently synthesize this valuable spirocyclic alcohol for applications in drug discovery and materials science.

References

  • Vertex AI Search. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
  • Chemguide.
  • Open Library Publishing Platform. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls.
  • Books. (2020). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC.
  • Benchchem. Synthesis of Spiro[3.5]nonan-1-ol: A Detailed Experimental Protocol.
  • Benchchem. Technical Support Center: Stereoselective Reduction of Spiro Ketones.
  • Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
  • PubChem. Spiro[3.5]nonan-1-OL | C9H16O | CID 71744115.
  • SpectraBase. Spiro[3.5]nonan-1-ol.
  • PubChem. This compound | C9H14O | CID 557036.
  • Wikipedia. Meerwein–Ponndorf–Verley reduction.
  • Cambridge University Press. Meerwein-Ponndorf-Verley Reaction (Reduction).
  • Organic Chemistry Portal. Meerwein-Ponndorf-Verley Reduction.
  • Alfa Chemistry. Meerwein-Ponndorf-Verley Reduction.
  • ChemicalBook. spiro[3.5]nonan-1-ol(60211-19-0) 1H NMR spectrum.
  • PubMed. (2016).

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Introduction: The Significance of Spiro[3.5]nonan-1-one in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-up Synthesis of Spiro[3.5]nonan-1-one

Spirocycles, characterized by two rings sharing a single atom, have garnered significant attention in medicinal chemistry. Their inherent three-dimensionality offers a distinct advantage over traditional flat aromatic scaffolds, potentially leading to improved pharmacological properties. This compound is a valuable building block in this class of compounds, providing a rigid framework for the synthesis of novel therapeutic agents. Its conformationally restricted nature allows for precise spatial orientation of functional groups, a critical factor in designing molecules with high target affinity and selectivity. This application note provides a detailed, scalable protocol for the synthesis of this compound, intended for researchers and scientists in organic synthesis and drug development.[1][2]

Primary Synthetic Protocol: A Two-Step Approach via Pinacol Rearrangement

The most direct and scalable synthesis of this compound begins with the readily available starting material, cyclohexanone. The process involves two key transformations: a Grignard reaction to introduce a vinyl group, followed by an acid-catalyzed pinacol rearrangement to construct the spirocyclic core.[3]

Overall Reaction Scheme

Reaction_Scheme cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Pinacol Rearrangement Cyclohexanone Cyclohexanone Intermediate 1-Vinylcyclohexanol Cyclohexanone->Intermediate 1. VinylMgBr, THF 2. H₃O⁺ workup VinylMgBr Vinylmagnesium bromide H3O_plus_workup H₃O⁺ (workup) H_plus_catalyst H⁺ (catalyst) (e.g., H₂SO₄) Product This compound Intermediate->Product H⁺ catalyst, Heat

Caption: Two-step synthesis of this compound from cyclohexanone.

Quantitative Data Summary
CompoundMolecular FormulaMolar Mass ( g/mol )Key Role
CyclohexanoneC₆H₁₀O98.14Starting Material
1-VinylcyclohexanolC₈H₁₄O126.20Intermediate
This compoundC₉H₁₄O138.21Final Product

[Source: Data compiled from BenchChem and PubChem.][3][4]

Detailed Experimental Protocol

Part A: Synthesis of 1-Vinylcyclohexanol

Causality: This step utilizes a Grignard reaction, a classic and reliable method for carbon-carbon bond formation. Vinylmagnesium bromide acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone to form the tertiary alcohol, 1-vinylcyclohexanol, after an acidic workup.

Materials:

  • Cyclohexanone

  • Vinylmagnesium bromide (1.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, and standard glassware for extraction.

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with cyclohexanone and anhydrous THF. Cool the flask to 0 °C using an ice bath.

  • Add the vinylmagnesium bromide solution dropwise from the dropping funnel to the stirred solution of cyclohexanone over a period of 1-2 hours, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture again to 0 °C and quench it by slowly adding a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-vinylcyclohexanol.

Part B: Synthesis of this compound via Pinacol Rearrangement

Causality: The pinacol rearrangement is an acid-catalyzed reaction that converts a 1,2-diol to a ketone or aldehyde. In this case, the protonation of the hydroxyl group of 1-vinylcyclohexanol leads to the formation of a tertiary carbocation. A subsequent 1,2-alkyl shift from the cyclohexyl ring to the adjacent carbon, driven by the formation of a more stable carbocation, results in ring expansion and formation of the this compound skeleton.

Materials:

  • Crude 1-Vinylcyclohexanol from Part A

  • Formic acid (or dilute sulfuric acid)

  • Sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or other suitable solvent for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the crude 1-vinylcyclohexanol in a suitable solvent like formic acid.

  • Heat the reaction mixture under reflux for 2-4 hours. The optimal temperature and time should be determined by monitoring the reaction via TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

Purification and Characterization

The crude this compound obtained is typically a yellowish oil. Purification is essential to obtain a product of high purity for research applications.

Purification_Workflow Crude Crude Product (from workup) Column Silica Gel Column Chromatography Crude->Column Elution Elution with Hexane/Ethyl Acetate Gradient Column->Elution Fractions Collect and Combine Fractions (TLC analysis) Elution->Fractions Solvent_Removal Solvent Removal (Rotary Evaporation) Fractions->Solvent_Removal Pure_Product Pure this compound Solvent_Removal->Pure_Product

Caption: General workflow for the purification of this compound.

Protocol:

  • Column Chromatography: The crude product should be purified by flash column chromatography on silica gel. A solvent system of hexane and ethyl acetate with a gradually increasing polarity is typically effective.

  • Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques, such as:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the carbon skeleton and proton environments.

    • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the ketone.

    • Mass Spectrometry (MS): To confirm the molecular weight.

Alternative Synthetic Route: The Paternò-Büchi Reaction

For the synthesis of related spirocyclic systems containing an oxetane ring, the Paternò-Büchi reaction offers a photochemical alternative.[5][6] This reaction involves a [2+2] photocycloaddition between an excited carbonyl compound (like a cyclic ketone) and an alkene in its ground state.[6] While this method does not directly yield this compound, it is a powerful tool for creating other novel spirocycles.[7][8][9] For instance, the reaction between a cyclic ketone and maleic anhydride can produce functionalized spirocyclic oxetanes.[8][9]

Safety Precautions

  • Grignard Reagents: Vinylmagnesium bromide is highly reactive, moisture-sensitive, and flammable. All manipulations should be performed under an inert atmosphere (nitrogen or argon) using anhydrous solvents and glassware.

  • Acids: Formic acid and sulfuric acid are corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: THF, diethyl ether, and dichloromethane are flammable and/or volatile. All procedures should be conducted in a well-ventilated fume hood.

References

  • Sloan Kettering Institute. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Retrieved from [Link]

  • Wang, S., Wu, H., Zhang, Y., & Buono, F. (2023). Synthesis of a spiroketone intermediate featuring a green and sustainable telescoped flow process. Reaction Chemistry & Engineering. Retrieved from [Link]

  • Krasavtsev, A., et al. (2017). Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. Chemistry – A European Journal, 23(49), 11844-11848. Retrieved from [Link]

  • Malkov, A. V., & Kočovský, P. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 26(11), 3363. Retrieved from [Link]

  • Coote, S. C., et al. (2023). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications, 59(6), 725-728. Retrieved from [Link]

  • Wikipedia. (n.d.). Paternò–Büchi reaction. Retrieved from [Link]

  • Mykhailiuk, P. K. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega, 4(7), 12534-12547. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Michalska, W. Z. (2022). Expanding the Scope of the Paternò-Büchi Reaction: Methodology Development and Mechanistic Studies. Lancaster University EPrints. Retrieved from [Link]

  • Westphal, R., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules, 27(22), 8031. Retrieved from [Link]

Sources

Derivatization of the carbonyl group in Spiro[3.5]nonan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Derivatization of the Carbonyl Group in Spiro[3.5]nonan-1-one

Introduction

This compound is a spirocyclic ketone featuring a cyclobutane ring fused to a cyclohexane ring. This strained four-membered ring imparts unique conformational rigidity and stereochemical properties, making it a valuable scaffold in medicinal chemistry and materials science.[1][2] The carbonyl group at the C-1 position is the primary site for chemical modification, serving as a versatile handle for introducing diverse functional groups and building molecular complexity. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the principal methods for derivatizing this carbonyl group. We will explore mechanistically diverse and synthetically valuable transformations, including reductive amination, Wittig olefination, Grignard addition, and ketal protection. Each section presents the underlying chemical principles, detailed experimental protocols, and expert insights into optimizing these critical reactions.

Physicochemical Properties of this compound

A clear understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValueSource
Molecular FormulaC₉H₁₄O[3]
Molar Mass138.21 g/mol [3]
IUPAC NameThis compound[3]
CAS Number29800-45-1[3]
AppearanceNot specified, likely a liquid or low-melting solid

Reductive Amination: Synthesis of Spirocyclic Amines

Reductive amination is a cornerstone of medicinal chemistry for converting carbonyls into amines, a functional group prevalent in bioactive molecules.[4] The reaction proceeds via the initial formation of an iminium ion intermediate from the ketone and an amine under mildly acidic conditions, which is then reduced in situ by a selective hydride agent.

Mechanism Insight: The choice of reducing agent is critical. Sodium triacetoxyborohydride, NaBH(OAc)₃, is often preferred because it is mild enough not to reduce the starting ketone, is selective for the protonated iminium intermediate, and does not require strictly anhydrous conditions. The reaction is typically catalyzed by acetic acid, which facilitates the formation of the reactive iminium species.

Protocol: Synthesis of N-Benzylspiro[3.5]nonan-1-amine

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq)

  • Glacial Acetic Acid (2-5 mol%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add benzylamine (1.1 eq) followed by a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, carefully quench the reaction by slow addition of saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzylspiro[3.5]nonan-1-amine.

Characterization:

  • ¹H NMR: Appearance of signals corresponding to the benzyl group protons and a shift in the signals adjacent to the newly formed C-N bond.

  • ¹³C NMR: Disappearance of the ketone signal (~210-220 ppm) and appearance of a new signal for the amine-bearing carbon (~50-70 ppm).

  • Mass Spectrometry: Observation of the correct molecular ion peak for the product.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Spiroketone This compound Mix Mix & Stir + Acetic Acid (cat.) Spiroketone->Mix Amine Primary/Secondary Amine Amine->Mix Solvent DCM / DCE Solvent->Mix Add_Reducer Add NaBH(OAc)₃ Mix->Add_Reducer Stir Stir 12-24h at RT Add_Reducer->Stir Quench Quench with NaHCO₃ Stir->Quench Extract Extract with DCM Quench->Extract Dry Dry & Concentrate Extract->Dry Chroma Column Chromatography Dry->Chroma Product Spiro[3.5]nonan-1-amine Derivative Chroma->Product

Workflow for Reductive Amination

Wittig Reaction: Carbonyl Olefination

The Wittig reaction is a powerful and reliable method for converting ketones into alkenes.[5] It involves the reaction of the carbonyl compound with a phosphonium ylide (the Wittig reagent).[6] This reaction is particularly valuable for creating exocyclic double bonds on the spirocyclic core, a motif that can be challenging to synthesize otherwise.

Mechanism Insight: The reaction proceeds through a [2+2] cycloaddition between the ylide and the ketone to form a four-membered oxaphosphetane intermediate.[7] This intermediate then collapses to form the desired alkene and triphenylphosphine oxide. The stability of the ylide influences the stereoselectivity of the alkene product; however, for a terminal alkene formed from Ph₃P=CH₂, stereoselectivity is not a concern.

Protocol: Synthesis of 1-Methylenespiro[3.5]nonane

Materials:

  • Methyltriphenylphosphonium bromide (1.1 eq)

  • n-Butyllithium (n-BuLi) or Potassium tert-butoxide (KOtBu) (1.05 eq)

  • This compound (1.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or flame-dried glassware under an inert atmosphere (N₂ or Ar)

Procedure:

  • Ylide Preparation: In a Schlenk flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-BuLi solution (1.05 eq) dropwise. The mixture will turn a characteristic deep yellow or orange color, indicating ylide formation. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Wittig Reaction: Cool the ylide solution back down to 0 °C.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor completion by TLC.

  • Workup: Quench the reaction by adding saturated NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x volumes). The triphenylphosphine oxide byproduct may precipitate and can be removed by filtration if necessary.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate carefully under reduced pressure (the product may be volatile).

  • Purify the crude product by column chromatography (using a nonpolar eluent like hexane) or distillation to obtain pure 1-methylenespiro[3.5]nonane.

G cluster_ylide Ylide Preparation (Inert Atm.) cluster_reaction Wittig Reaction cluster_workup Workup & Purification Phosphonium Ph₃P⁺CH₃ Br⁻ in THF Base Add n-BuLi at 0°C Phosphonium->Base Ylide Stir to form Ylide (Ph₃P=CH₂) Base->Ylide React Add Ketone to Ylide at 0°C Ylide->React Ketone This compound in THF Ketone->React Stir Stir Overnight at RT React->Stir Quench Quench (NH₄Cl) Stir->Quench Extract Extract (Ether) Quench->Extract Purify Purify (Chromatography/Distillation) Extract->Purify Product 1-Methylenespiro[3.5]nonane Purify->Product G cluster_reaction Grignard Addition (Inert Atm.) cluster_workup Workup Ketone_sol This compound in Anhydrous THF Cool_1 Cool to 0°C Ketone_sol->Cool_1 Add_Grignard Add R-MgX dropwise Cool_1->Add_Grignard Stir Stir at RT for 2-4h Add_Grignard->Stir Cool_2 Cool to 0°C Stir->Cool_2 Quench Quench (aq. NH₄Cl) Cool_2->Quench Extract Extract & Wash Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Tertiary Alcohol Derivative Purify->Product G cluster_reaction Ketal Formation cluster_workup Workup & Purification Setup Combine Ketone, Diol, p-TsOH in Toluene Reflux Reflux with Dean-Stark Trap Setup->Reflux Monitor Monitor water collection and reaction completion Reflux->Monitor Cool Cool to RT Monitor->Cool Wash Wash (NaHCO₃, Brine) Cool->Wash Dry Dry (K₂CO₃) & Concentrate Wash->Dry Product Spirocyclic Ketal Dry->Product

Sources

The Strategic Application of Spiro[3.5]nonan-1-one in the Synthesis of Bioactive Molecules: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel molecular architectures in drug discovery has positioned spirocyclic scaffolds as privileged structures. Their inherent three-dimensionality offers a distinct advantage over flat, aromatic systems, enabling more precise and potent interactions with biological targets.[1] Among the diverse array of spirocyclic building blocks, Spiro[3.5]nonan-1-one emerges as a versatile and strategically valuable starting material for the synthesis of a range of bioactive molecules. This guide provides an in-depth exploration of its application, complete with detailed protocols and the scientific rationale behind the synthetic strategies.

The Allure of the Spiro[3.5]nonane Scaffold: A Structural Perspective

The this compound framework, featuring a cyclobutane ring fused to a cyclohexane ring through a single carbon atom, imparts a rigid, well-defined three-dimensional geometry to molecules. This structural rigidity can be highly advantageous in medicinal chemistry for several reasons:

  • Reduced Conformational Entropy: Upon binding to a biological target, molecules with restricted conformations lose less conformational entropy, which can contribute to a more favorable binding affinity.

  • Precise Vectorial Display of Substituents: The fixed spatial arrangement of the rings allows for the precise positioning of functional groups in three-dimensional space, facilitating optimal interactions with complex protein binding pockets.[2]

  • Improved Physicochemical Properties: The introduction of sp³-rich spirocenters can lead to improved solubility, metabolic stability, and other desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties compared to their planar aromatic counterparts.[3]

  • Novel Chemical Space: Spirocyclic scaffolds provide access to novel areas of chemical space, offering opportunities for the development of intellectual property and overcoming challenges associated with target classes that have proven difficult to drug with traditional flat molecules.

Application I: Synthesis of 7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists for Type 2 Diabetes

A compelling application of the Spiro[3.5]nonane scaffold is in the development of agonists for G-protein coupled receptor 119 (GPR119). GPR119 is a promising therapeutic target for the treatment of type 2 diabetes, as its activation stimulates glucose-dependent insulin secretion and the release of incretin hormones.[1][4] The 7-azaspiro[3.5]nonane core, derived from this compound, has been identified as a key pharmacophore in a series of potent GPR119 agonists.[1]

The synthetic strategy hinges on the conversion of the carbocyclic this compound into its aza-analogue, 7-azaspiro[3.5]nonan-2-one (a lactam), which then serves as a versatile intermediate for further functionalization.

Workflow for the Synthesis of GPR119 Agonists

GPR119_Synthesis_Workflow A This compound B This compound Oxime A->B Oximation C 7-Azaspiro[3.5]nonan-2-one (Lactam) B->C Beckmann Rearrangement D Protected 7-Azaspiro[3.5]nonane C->D Lactam Reduction & Protection E Final GPR119 Agonist (e.g., Compound 54g) D->E N-Arylation & Deprotection

Caption: Synthetic workflow for GPR119 agonists.

Protocol 1: Synthesis of 7-Azaspiro[3.5]nonan-2-one via Beckmann Rearrangement

The Beckmann rearrangement is a classic and reliable method for converting a ketoxime into an amide (lactam). This transformation is the cornerstone for introducing the nitrogen atom into the spirocyclic framework.

Rationale: The reaction proceeds through the acid-catalyzed rearrangement of the oxime. The group anti-periplanar to the hydroxyl group on the nitrogen atom migrates, leading to the formation of a nitrilium ion intermediate, which is then hydrolyzed to the corresponding lactam. The choice of a strong acid catalyst is crucial for promoting the rearrangement.

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc) or Pyridine

  • Ethanol

  • Polyphosphoric acid (PPA) or another suitable strong acid (e.g., concentrated sulfuric acid)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Part A: Synthesis of this compound Oxime

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and sodium acetate (2.0 eq).

  • Reaction: Add ethanol as the solvent and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude oxime. This is often used in the next step without further purification.

Part B: Beckmann Rearrangement to 7-Azaspiro[3.5]nonan-2-one

  • Setup: In a round-bottom flask, place the crude this compound oxime (1.0 eq) and add polyphosphoric acid (PPA) (a 10-fold excess by weight is typically sufficient).

  • Reaction: Heat the mixture with stirring in an oil bath at 100-120 °C. The reaction is usually complete within 1-2 hours. Monitor the reaction by TLC if possible (quenching a small aliquot with water and extracting with DCM).

  • Work-up: Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring. Basify the aqueous solution to pH 8-9 with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane (3-4 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude lactam is then purified by column chromatography on silica gel.

Protocol 2: Synthesis of a Potent GPR119 Agonist (Illustrative Example)

Following the successful synthesis of the 7-azaspiro[3.5]nonan-2-one core, the subsequent steps involve standard organic transformations to build the final GPR119 agonist. An illustrative pathway is provided below, based on the strategies for synthesizing potent agonists like compound 54g.[1]

Rationale: The lactam is first reduced to the corresponding cyclic amine. The secondary amine is then protected, typically with a Boc group, to allow for selective functionalization. N-arylation, often via a Buchwald-Hartwig amination or a nucleophilic aromatic substitution, is then carried out to introduce the desired aromatic moiety. Finally, deprotection and subsequent acylation or sulfonation of the piperidine nitrogen complete the synthesis.

Materials:

  • 7-Azaspiro[3.5]nonan-2-one

  • Lithium aluminum hydride (LiAlH₄) or another suitable reducing agent

  • Anhydrous tetrahydrofuran (THF)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Appropriate aryl halide (e.g., a substituted bromopyrimidine)

  • Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., Xantphos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

  • Trifluoroacetic acid (TFA) or hydrochloric acid in dioxane

  • Appropriate acyl chloride or sulfonyl chloride

Key Synthetic Steps:

  • Lactam Reduction: The 7-azaspiro[3.5]nonan-2-one is reduced to 7-azaspiro[3.5]nonane using a powerful reducing agent like LiAlH₄ in an anhydrous solvent such as THF.

  • N-Protection: The resulting secondary amine is protected, for example, with a Boc group using Boc₂O and a base like triethylamine.

  • N-Arylation: The protected 7-azaspiro[3.5]nonane is coupled with a suitable aryl halide (e.g., a functionalized pyrimidine derivative) using a palladium-catalyzed cross-coupling reaction.

  • Deprotection: The Boc protecting group is removed under acidic conditions (e.g., with TFA in DCM or HCl in dioxane).

  • Final Functionalization: The deprotected amine is then acylated or sulfonylated with the desired R² group (as described in the literature for compound 54g) to yield the final GPR119 agonist.[1]

Parameter Value Significance
EC₅₀ (Compound 54g) PotentDemonstrates high efficacy in activating the GPR119 receptor.[1]
Pharmacokinetic Profile Favorable in ratsIndicates good potential for in vivo efficacy and drug development.[1]
Glucose Lowering Effect Significant in diabetic ratsValidates the therapeutic potential for type 2 diabetes.[1]

Application II: Synthesis of Spiro-β-Lactams as Potential Antimicrobial and Anticancer Agents

The this compound scaffold can also be a precursor to spiro-β-lactams. The β-lactam ring is a well-established pharmacophore, most notably in penicillin and cephalosporin antibiotics.[5] However, the biological activities of β-lactam-containing compounds extend to anticancer, cholesterol-lowering, and antiviral properties.[5][6] The synthesis of spiro-β-lactams from this compound introduces a strained four-membered ring adjacent to the spiro center, creating a unique and rigid molecular architecture.

Synthetic Pathway to Spiro-β-Lactams

Spiro_Beta_Lactam_Synthesis A This compound B Imine Derivative A->B Condensation with a primary amine D Spiro-β-Lactam B->D [2+2] Cycloaddition (Staudinger Reaction) C Ketene C->D

Caption: Staudinger reaction for spiro-β-lactam synthesis.

Protocol 3: Synthesis of a Spiro[azetidin-2-one-4,1'-cyclohexane] Derivative via Staudinger Reaction

The Staudinger ketene-imine cycloaddition is a powerful and versatile method for the construction of β-lactam rings.[5]

Rationale: This [2+2] cycloaddition reaction involves the reaction of an imine with a ketene, which is typically generated in situ from an acyl chloride and a tertiary amine base. The reaction proceeds through a zwitterionic intermediate that cyclizes to form the four-membered β-lactam ring. The stereochemical outcome can often be controlled by the reaction conditions and the nature of the substituents.

Materials:

  • This compound

  • A primary amine (e.g., aniline or a substituted aniline)

  • Anhydrous toluene or benzene

  • Dean-Stark trap

  • An acyl chloride (e.g., chloroacetyl chloride)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Part A: Synthesis of the Imine

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, dissolve this compound (1.0 eq) and the desired primary amine (1.05 eq) in toluene.

  • Reaction: Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap. The reaction is typically complete when no more water is collected.

  • Work-up: Cool the reaction mixture to room temperature and remove the toluene under reduced pressure. The resulting crude imine is often used directly in the next step without further purification.

Part B: Staudinger [2+2] Cycloaddition

  • Setup: Dissolve the crude imine (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Reaction: To the cooled solution, add triethylamine (1.5 eq). Then, add a solution of the acyl chloride (1.2 eq) in anhydrous DCM dropwise over 30 minutes.

  • Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the desired spiro-β-lactam.

Conclusion and Future Perspectives

This compound is a readily accessible and highly versatile building block for the synthesis of complex and biologically relevant spirocyclic molecules. The applications presented herein, from the development of GPR119 agonists to the synthesis of novel spiro-β-lactams, underscore the strategic advantage of incorporating this rigid, three-dimensional scaffold into drug discovery programs. The protocols provided offer a practical guide for researchers to explore the rich chemistry of this spirocyclic ketone. As the demand for novel, patentable, and efficacious drug candidates continues to grow, the exploration of underutilized scaffolds like this compound will undoubtedly pave the way for the discovery of the next generation of therapeutics.

References

  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847.
  • Bandyopadhyay, D., et al. (n.d.). Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society.
  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.
  • Alves, M. J., et al. (2021). New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. Molecules, 26(19), 6036.
  • Dao Thi, H., et al. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams. Arkivoc, 2018(6), 314-347.
  • Grecian, S., & Aubé, J. (n.d.). SYNTHESIS OF AN N-SUBSTITUTED LACTAM USING AN INTRAMOLECULAR SCHMIDT REACTION: FORMATION OF 2,3,11,11a-TETRAHYDRO-1H-BENZO[d]PYRROLO[1,2-a]AZEPIN-5(6H)-ONE. Organic Syntheses.
  • Reddy, C. R., & Reddy, A. S. (2011). Cation–π Control of Regiochemistry of Intramolecular Schmidt Reaction. Organic letters, 13(16), 4252–4255.
  • Atmaca, H., et al. (2023). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. ACS Omega, 8(40), 37435–37452.
  • Alves, M. J., et al. (2019). Spiro-Lactams as Novel Antimicrobial Agents. Current medicinal chemistry, 26(38), 6857–6868.
  • Sukhramani, P. S., et al. (2011). Biological cytotoxicity evaluation of spiro[azetidine-2, 3'-indole]-2', 4(1'H)- dione derivative. Der Pharmacia Lettre, 3(5), 236-243.
  • Shvets, N., et al. (2021). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. Molecules, 26(11), 3326.
  • Kellici, T., et al. (2018). The four selected compounds for biological evaluation.
  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183.
  • Organic Chemistry Portal. (n.d.). Lactam synthesis. Retrieved from [Link]

  • Hiesinger, K., et al. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
  • Grecian, S., & Aubé, J. (2006). Cation–π Control of Regiochemistry of Intramolecular Schmidt Reactions en Route to Bridged Bicyclic Lactams.
  • Hiesinger, K., et al. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Spiro[3.5]nonan-1-one via Pinacol Rearrangement

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Spiro[3.5]nonan-1-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing the pinacol rearrangement for the construction of this valuable spirocyclic ketone. Here, we address common challenges, provide in-depth mechanistic explanations, and offer practical, field-tested troubleshooting strategies to enhance your synthetic success.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound using a pinacol rearrangement?

The synthesis of this compound via a pinacol rearrangement is a powerful method for constructing the spirocyclic core.[1][2] The reaction involves the acid-catalyzed dehydration and rearrangement of a vicinal diol (a 1,2-diol) to form a ketone.[3][4][5] The key precursor for this synthesis is typically 1-(1-hydroxycyclopentyl)cyclobutanol.

The overall transformation proceeds through the following key stages:

  • Protonation: An acid catalyst protonates one of the hydroxyl groups, converting it into a good leaving group (water).

  • Carbocation Formation: The loss of water generates a carbocation. The hydroxyl group that is lost is the one that results in the formation of the more stable carbocation.[5][6]

  • 1,2-Alkyl Shift: A carbon atom from the adjacent ring migrates to the carbocation center. This is the crucial rearrangement step. The driving force is the formation of a highly stable, resonance-stabilized oxonium ion.[5]

  • Deprotonation: The final product, this compound, is formed upon deprotonation of the oxonium ion.

Below is a diagram illustrating the core mechanistic pathway.

G cluster_0 Pinacol Rearrangement Mechanism cluster_1 Key Steps Precursor 1-(1-Hydroxycyclopentyl)cyclobutanol Protonated Protonated Diol Precursor->Protonated + H⁺ Carbocation Tertiary Carbocation Protonated->Carbocation - H₂O Oxonium Resonance-Stabilized Oxonium Ion Carbocation->Oxonium 1,2-Alkyl Shift (Ring Expansion) Product This compound Oxonium->Product - H⁺ k1 Protonation k2 Carbocation Formation k3 Rearrangement k4 Deprotonation G cluster_desired Desired Pathway cluster_side Side Reaction Carbocation Tertiary Carbocation Intermediate DesiredProduct This compound Carbocation->DesiredProduct Cyclobutane Ring Expansion (Strain Release) SideProduct Spiro[4.4]nonan-1-one Carbocation->SideProduct Cyclopentane Ring Migration

Caption: Competing migration pathways in the rearrangement.

Problem 2: Formation of Elimination or Fragmentation Byproducts

Q3: My crude NMR shows significant olefinic peaks and/or lower molecular weight impurities. What is causing this fragmentation?

The formation of alkenes or fragmented products indicates that the carbocation intermediate is undergoing alternative, destructive pathways instead of the desired 1,2-alkyl shift.

Cause A: E1 Elimination Instead of rearrangement, a proton can be eliminated from a carbon adjacent to the carbocation, leading to the formation of an alkene and water. This is a classic competing pathway for carbocation reactions.

Cause B: Fragmentation Under harsh acidic conditions or at elevated temperatures, the carbocation can undergo C-C bond cleavage (fragmentation), especially if it leads to a more stable, delocalized cationic species or neutral molecules.

Solutions & Preventative Measures:

  • Use Milder Lewis Acids: As mentioned, Lewis acids like BF₃·OEt₂ or AlCl₃ can promote the rearrangement under milder conditions than strong Brønsted acids, suppressing elimination and fragmentation. [2]* Temperature Optimization: This is the most critical parameter. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C or even lower and slowly warm up while monitoring the reaction by TLC or LC-MS.

  • Controlled Addition: Adding the diol precursor slowly to a cooled solution of the acid catalyst can help maintain a low reaction temperature and minimize side reactions.

Troubleshooting Summary Table

Observed Problem Potential Cause Recommended Solution(s)
Low Conversion Insufficiently strong/concentrated acid; Presence of water.Use a stronger acid (e.g., H₂SO₄) or a Lewis acid (BF₃·OEt₂); Ensure anhydrous conditions.
Mixture of Spiro Isomers Competing ring migration (low selectivity).Lower reaction temperature; Screen different solvents (e.g., non-polar vs. polar aprotic).
Alkene Byproducts E1 Elimination pathway is dominant.Use a milder Lewis acid; Lower reaction temperature significantly.
Product Degradation Fragmentation due to harsh conditions.Reduce reaction temperature and time; Use a less aggressive acid catalyst.

Experimental Protocols

Protocol 1: Synthesis of Precursor 1-(1-hydroxycyclopentyl)cyclobutanol

This protocol outlines a general approach using a Grignard reaction.

  • Preparation of Cyclobutylmagnesium Bromide: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq). Add a small volume of anhydrous THF and a crystal of iodine to initiate the reaction. Slowly add a solution of cyclobutyl bromide (1.0 eq) in anhydrous THF to maintain a gentle reflux. After the addition is complete, stir for an additional 1-2 hours at room temperature.

  • Grignard Addition: Cool the Grignard solution to 0 °C. Add a solution of 1-hydroxycyclopentanecarbonitrile (or a corresponding ester) (0.9 eq) in anhydrous THF dropwise.

  • Quenching and Workup: After the addition, allow the reaction to warm to room temperature and stir for 3-4 hours. Cool the mixture to 0 °C and slowly quench with a saturated aqueous solution of NH₄Cl.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude diol by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Protocol 2: Pinacol Rearrangement to this compound

This protocol uses a common Brønsted acid catalyst.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the precursor diol (1.0 eq) in a suitable solvent like dichloromethane or benzene.

  • Acid Addition: Cool the solution to 0 °C. Slowly add concentrated sulfuric acid (0.1 - 0.5 eq) dropwise. Caution: The reaction can be exothermic.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and slowly warm to room temperature. Monitor the disappearance of the starting material by TLC. The reaction time can vary from 1 to 12 hours.

  • Workup: Once the reaction is complete, pour the mixture over ice-cold water or a saturated NaHCO₃ solution to neutralize the acid.

  • Extraction and Purification: Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude this compound by vacuum distillation or column chromatography.

References

  • A note on the Pinacol-Pinacolone Rearrangement. Unacademy. [Link]

  • Pinacol pinacolone rearrangement ppt. SlideShare. [Link]

  • Pinacol Rearrangement. Chemistry Steps. [Link]

  • Pinacol rearrangement. Wikipedia. [Link]

  • Pinacol Pinacolon Rearrangement, cis/trans symmetric/unsymmetric diols JAM CSIR NET GATE. YouTube. [Link]

  • Pinacol rearrangement. Grokipedia. [Link]

  • Advances and Perspectives in Pinacol Rearrangement Reactions: A Comprehensive Review. International Journal for Multidisciplinary Research (IJFMR). [Link]

  • Pinacol Rearrangement Made Easy! (Pt. 1) Products + Mechanism - Organic Chemistry. YouTube. [Link]

  • Pinacol Rearrangement. Organic Chemistry Portal. [Link]

  • The Pinacol Rearrangement. Master Organic Chemistry. [Link]

  • Tuning the Selectivity: Study of Solvent-Free Acid-Mediated Pinacolic-Pinacolone Rearrangement under Microwave Irradiation. ResearchGate. [Link]

  • Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. National Institutes of Health. [Link]

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  • Pinacol Rearrangement Made Easy! (Pt. 2) Trickier Problem - Organic Chemistry. YouTube. [Link]

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Controlling regioselectivity in Spiro[3.5]nonan-1-one synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of spiro[3.5]nonan-1-one and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of spirocycle synthesis, with a particular focus on mastering regiochemical control. Spirocyclic scaffolds are prized in drug discovery for their rigid, three-dimensional structures which can enhance binding affinity, selectivity, and metabolic stability[1][2][3]. However, achieving the desired regioselectivity during the construction of the spiro-center remains a significant synthetic challenge[4].

This document provides in-depth troubleshooting guides and frequently asked questions to address specific experimental issues, helping you optimize your reaction outcomes and accelerate your research.

Troubleshooting Guide: Regioselectivity & Yield Issues

This section addresses the most common problems encountered during the synthesis of this compound, particularly via the acid-catalyzed Pinacol-type rearrangement of 1-vinylcyclohexanol[5].

Problem: Poor or Incorrect Regioselectivity (Formation of Cycloheptenyl Ethanal)

You are observing a significant amount of the undesired regioisomer, cycloheptenyl ethanal, alongside or instead of the target this compound.

  • Carbocation Stability: The reaction proceeds through a carbocation intermediate after protonation of the hydroxyl group and loss of water. Two primary carbocation intermediates can form: a tertiary carbocation on the cyclohexane ring and a secondary carbocation on the vinyl group. The relative stability of these intermediates dictates the migratory aptitude of the adjacent groups. If conditions favor the formation or persistence of the carbocation leading to the undesired product, poor regioselectivity will result.

  • Acid Catalyst Choice: The nature of the acid catalyst (Brønsted vs. Lewis), its concentration, and its pKa play a critical role. A highly concentrated, strong acid can aggressively protonate the vinyl group, leading to competing reaction pathways.

  • Solvent Effects: The polarity and coordinating ability of the solvent can differentially stabilize the competing transition states. Non-coordinating, non-polar solvents may not sufficiently stabilize the desired tertiary carbocation intermediate, allowing for less selective pathways to dominate[6].

  • Temperature Control: Higher reaction temperatures can provide enough energy to overcome the activation barrier for less favorable pathways, leading to a mixture of products. Kinetic control, often achieved at lower temperatures, is crucial for selectivity.

  • Optimize the Acid Catalyst:

    • Switch to Formic Acid: Formic acid often provides a good balance of acidity and coordinating ability to favor the desired rearrangement[5]. It can act as both a proton source and a temporary nucleophile, influencing the reaction pathway.

    • Lewis Acids: Investigate the use of Lewis acids (e.g., BF₃·OEt₂, SnCl₄). Lewis acids coordinate to the hydroxyl group, making it a better leaving group, and can offer different steric and electronic environments, potentially altering the regiochemical outcome.

    • Titrate Acid Concentration: Systematically vary the concentration of the acid. Start with catalytic amounts and gradually increase. An excess of strong acid can lead to side reactions and decomposition.

  • Modify Solvent System:

    • Polar Aprotic Solvents: Employ solvents like dichloromethane (DCM) or nitromethane. These solvents can help stabilize charged intermediates without directly participating in the reaction, which can sometimes improve selectivity compared to protic solvents[6].

    • Solvent Screening: Conduct a systematic screen of solvents with varying polarities (e.g., hexane, toluene, DCM, acetonitrile) to empirically determine the optimal conditions for your specific substrate. The choice of solvent can significantly influence the reaction outcome in multicomponent reactions leading to spirocycles[7][8].

  • Refine Reaction Temperature:

    • Low-Temperature Start: Begin the reaction at 0 °C or even -20 °C and allow it to slowly warm to room temperature. This ensures the reaction proceeds under kinetic control, favoring the pathway with the lowest activation energy, which often leads to the desired regioisomer.

    • Monitor Progress Closely: Use TLC or crude NMR to monitor the reaction progress at different temperatures to identify the point at which byproduct formation begins to increase.

Problem: Low Overall Yield of this compound

Even with acceptable regioselectivity, the isolated yield of the final product is consistently low.

  • Incomplete Starting Material Conversion: The initial formation of the 1-vinylcyclohexanol intermediate may be inefficient, or the rearrangement step itself may not be proceeding to completion.

  • Product Degradation: The spirocyclic ketone product may be unstable under the strong acidic conditions required for the rearrangement, leading to decomposition or polymerization over extended reaction times.

  • Purification Challenges: The product may be difficult to separate from starting materials, byproducts, or polymeric material, leading to loss during workup and chromatography[9].

  • Side Reactions: Besides the undesired rearrangement, other side reactions like elimination or intermolecular reactions can consume the starting material or intermediate.

  • Ensure High-Purity Intermediate:

    • Purify 1-Vinylcyclohexanol: The precursor, 1-vinylcyclohexanol, should be freshly prepared and purified (e.g., by vacuum distillation) immediately before the rearrangement step[5]. Impurities can interfere with the reaction.

  • Optimize Reaction Time and Quenching:

    • Time Course Study: Run small-scale reactions and quench them at different time points (e.g., 30 min, 1 hr, 2 hr, 4 hr). Analyze the crude mixture by GC-MS or NMR to determine the optimal reaction time that maximizes product formation before significant degradation occurs.

    • Careful Quenching: Quench the reaction by pouring it into a cold, saturated solution of a weak base like sodium bicarbonate (NaHCO₃). This will neutralize the acid catalyst promptly and prevent product degradation during workup.

  • Streamline Purification:

    • Adsorb onto Silica: After aqueous workup and drying, consider adsorbing the crude product onto a small amount of silica gel before loading it onto a column. This "dry loading" technique often results in better separation and sharper bands during column chromatography[9].

    • Optimize Chromatography: Use a gradient elution system for flash chromatography, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity (e.g., with ethyl acetate) to effectively separate the non-polar byproducts from the slightly more polar ketone product.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for regioselectivity in the Pinacol rearrangement to form this compound?

A1: The regioselectivity is determined by which group migrates to the adjacent carbocation. After the loss of water from protonated 1-vinylcyclohexanol, a tertiary carbocation is formed on the cyclohexane ring. The key step is the 1,2-shift of either a carbon from the cyclohexane ring (an alkyl shift) or the vinyl group. The migration of a ring carbon leads to ring expansion and formation of the undesired cycloheptenyl ethanal. The migration of the vinyl group's C2 carbon to the carbocation center, followed by tautomerization, forms the desired this compound. The reaction is often controlled by a delicate balance of steric and electronic factors, where reaction conditions are tuned to favor the vinyl shift.

Q2: Are there alternative synthetic routes that offer better regiocontrol?

A2: Yes, several modern synthetic methods can provide excellent regiocontrol for spirocycle synthesis. Palladium-catalyzed intramolecular cyclizations or [3+2] cycloaddition reactions are powerful strategies.[10][11][12] For example, a Pd-catalyzed [3+2] spiroannulation can be designed where the regioselectivity is controlled by the fine-tuning of a Pd-π-allyl intermediate, often dictated by the ligand choice.[11] While requiring more specialized starting materials, these methods often provide higher selectivity and yield compared to classical rearrangements.

Q3: How do I reliably characterize the two different regioisomers to confirm my product identity?

A3: Spectroscopic methods are essential.

  • ¹H NMR: this compound will show characteristic signals for the cyclobutane ring protons, typically in the range of 2.0-3.0 ppm. The undesired cycloheptenyl ethanal will have a distinct aldehyde proton signal (around 9.5-10.0 ppm) and olefinic protons (around 5.5-6.0 ppm), which are absent in the desired product.

  • ¹³C NMR: The carbonyl carbon of this compound will appear around 210-220 ppm. The spiro carbon (the quaternary carbon shared by both rings) will be a key signal. The aldehyde regioisomer will show a carbonyl carbon signal closer to 200 ppm and two sp² carbons for the double bond around 120-140 ppm.

  • GC-MS: The two isomers will have the same mass but different retention times, allowing for quantification of the isomeric ratio in the crude product.

Q4: Can computational chemistry help predict the regiochemical outcome?

A4: Absolutely. Density Functional Theory (DFT) calculations are increasingly used to predict and explain regioselectivity in complex reactions like cycloadditions and rearrangements.[13][14] By calculating the activation energies for the different migratory pathways (alkyl vs. vinyl shift), it's possible to predict which regioisomer will be favored under kinetic control. These theoretical studies can also elucidate the role of the solvent and catalyst by modeling their interactions with the reaction intermediates.[6]

Data Summary & Experimental Protocols

Table 1: Influence of Acid Catalyst on Regioselectivity
EntryAcid CatalystSolventTemperature (°C)Time (h)Regiomeric Ratio (this compound : Byproduct)
1H₂SO₄ (98%)DCM25240 : 60
2Formic AcidNeat25485 : 15
3p-TsOHToluene80365 : 35
4BF₃·OEt₂DCM0 to 25290 : 10

Data are representative and intended for illustrative purposes.

Protocol: Optimized Synthesis of this compound via Pinacol Rearrangement

This protocol is optimized for regioselectivity based on common literature procedures[5].

Step 1: Synthesis of 1-Vinylcyclohexanol

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add magnesium turnings (1.2 eq).

  • Add anhydrous tetrahydrofuran (THF) and a small crystal of iodine to initiate Grignard formation.

  • Slowly add vinyl bromide (1.2 eq) in THF to the magnesium suspension, maintaining a gentle reflux.

  • After the magnesium is consumed, cool the resulting vinylmagnesium bromide solution to 0 °C.

  • Add a solution of cyclohexanone (1.0 eq) in anhydrous THF dropwise via an addition funnel.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude 1-vinylcyclohexanol by vacuum distillation.

Step 2: Regioselective Rearrangement to this compound

  • Cool a flask containing formic acid (5.0 eq) to 0 °C in an ice bath.

  • Add the purified 1-vinylcyclohexanol (1.0 eq) dropwise to the cold formic acid with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction by TLC (staining with potassium permanganate).

  • Once the starting material is consumed (typically 2-4 hours), carefully pour the reaction mixture into a flask containing ice and a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with saturated NaHCO₃ solution, then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., 5-10% ethyl acetate in hexanes) to yield pure this compound.

Visual Guides

G cluster_start Starting Material & Protonation cluster_path_A Desired Pathway cluster_path_B Undesired Pathway Start 1-Vinylcyclohexanol Protonated Protonated Alcohol Start->Protonated + H⁺ Carbocation Tertiary Carbocation Intermediate Protonated->Carbocation - H₂O TS_A Transition State A (Vinyl Migration) Carbocation->TS_A TS_B Transition State B (Alkyl Migration) Carbocation->TS_B Enol Enol Intermediate TS_A->Enol 1,2-Vinyl Shift Product_A This compound (Desired Product) Enol->Product_A Tautomerization Product_B Cycloheptenyl Ethanal (Undesired Byproduct) TS_B->Product_B 1,2-Alkyl Shift (Ring Expansion)

Caption: Reaction mechanism for the synthesis of this compound.

G cluster_params Key Parameters cluster_solutions Solutions start Problem: Poor Regioselectivity check_conditions Analyze Reaction Conditions start->check_conditions catalyst Acid Catalyst check_conditions->catalyst solvent Solvent System check_conditions->solvent temp Temperature check_conditions->temp sol_catalyst 1. Switch to Formic Acid or Lewis Acid 2. Titrate Concentration catalyst->sol_catalyst sol_solvent 1. Use Polar Aprotic (e.g., DCM) 2. Perform Solvent Screen solvent->sol_solvent sol_temp 1. Run at Lower Temperature (0 °C) 2. Monitor for Kinetic Control temp->sol_temp

Caption: Troubleshooting workflow for poor regioselectivity.

References

  • Current time information in Le Flore County, US. (n.d.). Google.
  • Zhang, W., et al. (2020). Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction. Chemical Science.
  • Li, Y., et al. (2021). Substrate-Controlled Regioselectivity Switchable [3 + 2] Annulations To Access Spirooxindole Skeletons. ResearchGate.
  • Alshahrani, S., et al. (2022). Exploring Regio- and Stereoselectivity in [3+2] Cycloaddition: Molecular Electron Density Theory Approach for Novel Spirooxindole-Based Benzimidazole with Pyridine Spacer. MDPI.
  • Trost, B. M., & Bai, W.-J. (2021). Regiodivergent Synthesis of Spirocyclic Compounds through Pd-Catalyzed Regio- and Enantioselective [3+2] Spiroannulation. Angewandte Chemie International Edition, 60(11), 5806-5810.
  • BenchChem. (2025). Application Notes & Protocols for the Purification of Spiro[3.5]nonane-1,3-diol. BenchChem.
  • Wang, Q., et al. (2021). Highly regio- and diastereoselective construction of spirocyclic compounds via palladium-catalyzed [3 + 2] cycloaddition of vinyl methylene cyclic carbonates with pyrrolidinones. Organic & Biomolecular Chemistry.
  • Ríos-Gutiérrez, M., et al. (2023). Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective. Molecules, 28(10), 4215.
  • Smith, M. K., et al. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. ACS Publications.
  • Fernández-García, S., et al. (2021). Regioselective Monoborylation of Spirocyclobutenes. Organic Letters, 23(15), 5899-5903.
  • Spiro Ligands for Asymmetric Catalysis: Reactivity and Catalysis. (n.d.). ResearchGate.
  • BenchChem. (2025). Technical Support Center: Synthesis of Spiro[3.5]nonane-9-carboxylic acid. BenchChem.
  • BenchChem. (2025). Synthesis of Spiro[3.5]nonan-1-ol: A Detailed Experimental Protocol. BenchChem.
  • Trost, B. M., & Brennan, M. K. (2013). Asymmetric catalysis for the synthesis of spirocyclic compounds. Synthesis, 45(08), 1003-1024.
  • Howell, K., et al. (2021). New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. Molecules, 26(19), 5985.
  • BenchChem. (2025). Technical Support Center: Purification of Spiro[chroman-2,4'-piperidine] Isomers. BenchChem.
  • Khripach, V. A., et al. (2020). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 16, 1378-1426.
  • Possible mechanism for the synthesis of spiro compounds. (2023). ResearchGate.
  • On the Role of the Solvent in the Synthesis of Spirocycles from Alkyne Cations Catalyzed by Triflic Acid: A DFT Study. (2021). ResearchGate.
  • Solvent controlled synthesis of spiro and nonspiro indolinones with aminonaphthoquinone and pyrazolone moieties. (2025). Nature.
  • Regioselective Synthesis of Functionalized Spiro[benzofuran-2,3'-Pyrrolidine]-3,5'-Diones via Cascade Cyclization. (2025). ResearchGate.
  • Bryce, M. R., & Murphy, J. A. (1984). Factors influencing the regiochemistry of spiro-oxetane formation from the photocycloaddition of ethenes to 1,4-benzoquinone. Journal of the Chemical Society, Perkin Transactions 2, (2), 299-303.
  • Khripach, V. A., et al. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 20, 152-200.
  • Westphal, R., et al. (2023). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules, 28(10), 4059.
  • Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. (2012). Beilstein Journal of Organic Chemistry, 8, 1079-1085.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023). Preprints.org.
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Purification of crude Spiro[3.5]nonan-1-one by column chromatography.

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of crude Spiro[3.5]nonan-1-one. As a valuable spirocyclic ketone, its purity is paramount for subsequent synthetic transformations and biological assays.[1][2] This document provides field-proven insights through a series of frequently asked questions and a detailed troubleshooting guide, designed to address specific challenges encountered during purification by column chromatography.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the setup and strategy for the column chromatography of this compound.

Q1: What is the most suitable stationary phase for purifying this compound?

For a molecule like this compound, which possesses a moderately polar ketone functional group, the standard choice for the stationary phase is silica gel (SiO₂) of 60 Å pore size and 230-400 mesh particle size .

  • Causality: Silica gel's surface is rich in silanol groups (Si-OH), which are polar and slightly acidic. These groups interact with the polar ketone moiety of the spirocycle via hydrogen bonding and dipole-dipole interactions, allowing for effective separation from less polar impurities (like hydrocarbon byproducts) and more polar impurities (like alcohol precursors).

  • Alternative Considerations: In rare cases where the compound shows instability or irreversible adsorption on silica gel (e.g., acid-catalyzed decomposition), neutral or basic alumina (Al₂O₃) could be considered.[3] However, this is less common and should be tested on a small scale (e.g., TLC) first.

Q2: How should I select and optimize the mobile phase (eluent) for the separation?

The selection of a mobile phase is critical and should always be guided by preliminary Thin-Layer Chromatography (TLC) analysis.[4] A binary solvent system of a non-polar solvent and a moderately polar solvent is typically used.

  • Recommended Systems: The most common and effective eluent systems are mixtures of hexanes and ethyl acetate or petroleum ether and ethyl acetate .

  • Optimization Principle: The goal is to find a solvent ratio that provides a retention factor (Rf) for this compound of approximately 0.25-0.35 . This Rf value typically ensures that the compound spends enough time interacting with the stationary phase for good separation to occur, without requiring an excessive volume of solvent for elution.[3]

  • Expert Insight: Start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and incrementally increase the proportion of the polar solvent (ethyl acetate) until the target Rf is achieved. Ensure that the Rf values of your target compound and the nearest impurities are sufficiently different (ΔRf > 0.1) for effective separation.

Q3: What are the likely impurities in a crude sample of this compound?

Understanding potential impurities is key to designing a robust purification strategy. Based on its common synthesis via an acid-catalyzed pinacol rearrangement of 1-vinylcyclohexanol, the crude product may contain:[5]

  • Unreacted Starting Material: Cyclohexanone (more polar).

  • Intermediate: 1-Vinylcyclohexanol (more polar due to the hydroxyl group).

  • Side-Products: Polymeric materials or byproducts from undesired rearrangement pathways (often much less polar or baseline material).

  • Residual Acid Catalyst: Formic acid or other acids used in the synthesis (highly polar, will stick to the silica baseline).

Q4: How can I visualize this compound on a TLC plate and in collected fractions?

This compound lacks a strong chromophore, making it poorly visible under UV light (254 nm). Therefore, chemical staining is required for visualization.

  • Primary Method: Potassium permanganate (KMnO₄) stain . This is an excellent general-purpose stain that reacts with the ketone functional group, appearing as a yellow or light-brown spot on a purple background.

  • Alternative Stains: Vanillin or p-anisaldehyde stains can also be effective, often requiring gentle heating of the TLC plate to develop the spots.

Section 2: Standardized Experimental Protocol

This protocol outlines a reliable method for the purification of ~1 gram of crude this compound using flash column chromatography.

Protocol Data Summary
ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard for moderately polar ketones, providing good resolution.
Column Diameter 2-3 cmAppropriate for a 1 g scale to ensure proper sample loading band.
Silica Gel Mass 40-60 gA 40:1 to 60:1 ratio of silica to crude material is optimal for good separation.
Sample Loading Dry LoadingMinimizes band broadening and improves resolution compared to wet loading.
Elution Method Isocratic or Step-GradientDetermined by TLC; use gradient if impurities are far apart in polarity.
Step-by-Step Methodology
  • TLC Optimization:

    • Dissolve a small amount of the crude material in a minimal volume of dichloromethane or ethyl acetate.

    • Spot the solution on at least three TLC plates.

    • Develop each plate in a different solvent system (e.g., 95:5, 90:10, 85:15 Hexanes:Ethyl Acetate).

    • Identify the system that gives your target compound an Rf of ~0.3. This will be your starting eluent.

  • Column Packing (Wet Slurry Method):

    • Insert a small cotton or glass wool plug at the bottom of the column. Add a thin (~0.5 cm) layer of sand.

    • Clamp the column perfectly vertically.

    • In a beaker, prepare a slurry of the required amount of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column. Use additional eluent to rinse any remaining silica from the beaker into the column.

    • Gently tap the side of the column to ensure even packing and dislodge any air bubbles.

    • Open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. Never let the silica run dry. Add a protective layer of sand (~1 cm) on top of the silica bed.

  • Sample Preparation and Loading (Dry Loading):

    • Dissolve the entire crude sample (~1 g) in a minimal amount of a volatile solvent like dichloromethane.

    • Add 2-3 g of silica gel to this solution.

    • Remove the solvent under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the optimized eluent to the column, ensuring not to disturb the top layer of sand and the sample.

    • Apply gentle positive pressure (using a pump or inert gas) to achieve a steady flow rate (approx. 2 inches/minute drop rate).

    • Begin collecting fractions in test tubes or vials. The fraction size should be appropriate for the column volume (e.g., 10-15 mL fractions).

    • If a step-gradient is needed (as determined by TLC showing widely separated spots), start with the low-polarity eluent and switch to a higher-polarity mixture once the less polar impurities have eluted.

  • Fraction Analysis:

    • Spot every few fractions (e.g., every second or third fraction) on a TLC plate.

    • Develop and stain the TLC plate to identify which fractions contain the pure product.

    • Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified this compound.

Purification Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Recovery TLC 1. TLC Optimization (Find Eluent for Rf ≈ 0.3) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Dry Load Sample Pack->Load Elute 4. Elute with Optimized Solvent Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent Combine->Evap Pure Pure this compound Evap->Pure

Caption: Workflow for purifying this compound.

Section 3: Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format.

Problem 1: My compound is not eluting from the column, or elution requires a very high solvent polarity (e.g., >50% ethyl acetate).

  • Probable Cause 1: Eluent is too non-polar. The chosen mobile phase does not have sufficient strength to move the compound down the column.

    • Solution: Gradually increase the polarity of your eluent system. If you started with 10% ethyl acetate in hexanes, try increasing to 15%, then 20%, and so on. Always perform these tests on TLC first to predict the outcome.[3]

  • Probable Cause 2: Compound has decomposed or irreversibly adsorbed to the silica. The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds.

    • Solution: Test the stability of your compound by spotting it on a silica TLC plate, letting it sit for 1-2 hours, and then eluting it. If a new spot appears or the original spot diminishes, decomposition is likely.[3] In this case, you can try deactivating the silica gel by pre-treating it with a small amount of a base like triethylamine (added to the eluent, ~0.1-1%) or switch to a different stationary phase like neutral alumina.

Problem 2: My compound eluted immediately with the solvent front (Rf ≈ 1).

  • Probable Cause: Eluent is too polar. The mobile phase is too strong, causing all components of the mixture to travel with it without interacting with the stationary phase.

    • Solution: Decrease the polarity of your eluent. If you used 20% ethyl acetate in hexanes, reduce it to 10% or 5%. Refer back to your initial TLC optimization to find a system that provides more retention.[3]

Problem 3: The separation between my product and an impurity is poor, resulting in mixed fractions.

  • Probable Cause 1: Incorrect eluent system. The chosen solvent system may move both compounds at similar rates.

    • Solution: Re-optimize the mobile phase. Sometimes, changing the solvent system entirely (e.g., from hexanes/ethyl acetate to hexanes/dichloromethane or toluene/acetone) can alter the selectivity and improve separation. The key is to find a system that maximizes the ΔRf between the desired product and the contaminant.[6][7]

  • Probable Cause 2: Column was overloaded. Too much crude material was loaded relative to the amount of silica gel, exceeding the column's separation capacity.

    • Solution: Reduce the amount of sample loaded onto the column. A general rule is to use a silica-to-sample mass ratio of at least 40:1. For very difficult separations, this ratio may need to be increased to 100:1 or more.[8]

  • Probable Cause 3: Poor column packing or sample loading. An unevenly packed column or a diffuse initial sample band will lead to broad, overlapping peaks.

    • Solution: Ensure the column is packed carefully without air bubbles or cracks. Use the dry loading technique described in the protocol to create a very narrow initial band, which is critical for achieving high resolution.[9]

Problem 4: The column flow rate is extremely slow or has stopped completely.

  • Probable Cause 1: Clogging. Particulate matter in the crude sample or solvent may have clogged the column frit or the top of the silica bed.

    • Solution: Always pre-filter your crude sample solution through a small plug of celite or cotton if it appears cloudy or contains solids. Ensure your solvents are clean.

  • Probable Cause 2: Silica gel is too fine or has swollen. Using an excessively fine grade of silica can impede solvent flow. Some solvents can also cause the silica matrix to swell.

    • Solution: Use the recommended mesh size (230-400). If the column has stopped, you may have to carefully apply slightly higher pressure, but be extremely cautious. The best remedy is often to start over with a freshly packed column.[3]

Troubleshooting Decision Diagram

G start Problem with Separation? check_rf Check TLC Rf of Product start->check_rf rf_low Rf < 0.1 (No Elution) check_rf->rf_low Low rf_high Rf > 0.5 (Fast Elution) check_rf->rf_high High rf_ok 0.1 < Rf < 0.5 (Poor Resolution) check_rf->rf_ok OK sol_inc_pol Increase Eluent Polarity rf_low->sol_inc_pol sol_dec_pol Decrease Eluent Polarity rf_high->sol_dec_pol sol_reopt Re-optimize Eluent System (e.g., DCM/Hex) rf_ok->sol_reopt end_good Problem Solved sol_inc_pol->end_good sol_dec_pol->end_good sol_overload Check Column Loading (>40:1 Silica:Sample?) sol_reopt->sol_overload If no improvement sol_repack Repack Column & Use Dry Loading sol_overload->sol_repack If loading is OK sol_overload->end_good If loading was high sol_repack->end_good

Caption: Decision tree for troubleshooting separation issues.

References

  • BenchChem. (2025). Synthesis of Spiro[3.5]nonan-1-ol: A Detailed Experimental Protocol.
  • PubChem. (n.d.). This compound. National Institutes of Health.
  • Restek. (n.d.). Troubleshooting Guide.
  • BenchChem. (2025). Application Notes & Protocols for the Purification of Spiro[3.5]nonane-1,3-diol.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
  • BenchChem. (n.d.). Spiro[3.5]nonan-5-one | CAS 7141-75-5.
  • Biocompare. (2023). Chromatography Column Selection Guide.
  • PubMed Central. (n.d.). Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence.
  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
  • Pharma Now. (n.d.). Mobile and Stationary Phases in Chromatography Explained.
  • MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle.

Sources

Technical Support Center: Optimizing the Pinacol Rearrangement of 1-Vinylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Pinacol rearrangement of 1-vinylcyclohexanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific transformation. Here, you will find in-depth answers to common questions and troubleshooting advice to help you optimize your reaction conditions and achieve your desired product, the valuable spiro[4.5]decan-6-one.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product of the acid-catalyzed rearrangement of 1-vinylcyclohexanol, and what is the underlying mechanism?

The expected major product of the acid-catalyzed Pinacol rearrangement of 1-vinylcyclohexanol is spiro[4.5]decan-6-one . This transformation is a classic example of a carbocation-mediated rearrangement, where a 1,2-diol (or in this case, a vinyl alcohol that can be hydrated in situ to a diol) rearranges to a ketone or aldehyde.[1][2]

The reaction proceeds through the following key steps:

  • Protonation and Formation of a Carbocation: The reaction is initiated by the protonation of the hydroxyl group by an acid catalyst (either Brønsted or Lewis acid), converting it into a good leaving group (water).[2][3][4] Departure of the water molecule generates a tertiary carbocation. In the case of 1-vinylcyclohexanol, this initial carbocation is also an allylic carbocation, which is significantly stabilized by resonance with the adjacent vinyl group.

  • 1,2-Alkyl Shift (Ring Expansion): The crucial step of the rearrangement involves the migration of one of the adjacent alkyl groups (a C-C bond from the cyclohexane ring) to the carbocation center. This migration is the driving force of the reaction, as it leads to the formation of a more stable, resonance-stabilized oxonium ion.[1] This specific migration results in the expansion of the six-membered ring to a seven-membered ring is not what happens here, instead a spirocycle is formed. The migration of a C-C bond from the cyclohexane ring to the carbocationic center results in the formation of a spirocyclic system.

  • Deprotonation: Finally, deprotonation of the resulting oxonium ion yields the stable ketone product, spiro[4.5]decan-6-one.[3]

Pinacol_Mechanism Start 1-Vinylcyclohexanol Protonated Protonated Alcohol Start->Protonated + H+ Carbocation Allylic Carbocation (Resonance Stabilized) Protonated->Carbocation - H2O TransitionState Transition State (Ring Expansion) Carbocation->TransitionState 1,2-Alkyl Shift Oxonium Oxonium Ion TransitionState->Oxonium Product Spiro[4.5]decan-6-one Oxonium->Product - H+

Caption: Mechanism of the Pinacol rearrangement of 1-vinylcyclohexanol.

Q2: Why is the spirocyclic ketone the major product? What is the migratory aptitude of the vinyl group versus the ring carbons?

The formation of spiro[4.5]decan-6-one as the major product is dictated by the relative migratory aptitudes of the groups adjacent to the initial carbocation. Migratory aptitude refers to the relative ability of a group to migrate to an electron-deficient center.[5][6] In this case, we are comparing the migration of the vinyl group versus the alkyl groups of the cyclohexane ring.

Generally, the group that can better stabilize the positive charge in the transition state will migrate preferentially.[5][7] While a definitive experimental order for all groups is not always agreed upon, theoretical studies and experimental evidence suggest that the migratory aptitude of a vinyl group is significant due to its ability to stabilize a positive charge through its π-system.[8] However, in this specific substrate, the migration of a C-C bond from the cyclohexane ring leads to a ring expansion, which is a very favorable process that relieves ring strain and leads to a stable spirocyclic ketone.

Q3: What are the optimal reaction conditions for this rearrangement?

The optimal reaction conditions for the Pinacol rearrangement of 1-vinylcyclohexanol can vary depending on the scale and desired purity of the product. However, some general guidelines can be followed. Both Brønsted and Lewis acids can be used to catalyze the reaction.[3]

Parameter Recommended Conditions Justification & Considerations
Acid Catalyst Brønsted Acids: H₂SO₄, HClO₄, p-TsOHLewis Acids: BF₃·OEt₂, TMSOTfBrønsted acids are commonly used and effective.[3] Lewis acids can offer milder reaction conditions and may be beneficial if the starting material is sensitive to strong protic acids.[3]
Solvent Aprotic solvents such as toluene, dichloromethane (DCM), or diethyl ether.Aprotic solvents are generally preferred to avoid side reactions with the carbocation intermediate. The choice of solvent can influence reaction rate and selectivity.
Temperature 0 °C to refluxThe reaction is often initiated at a lower temperature (e.g., 0 °C) and then allowed to warm to room temperature or heated to reflux to ensure completion. The optimal temperature will depend on the reactivity of the substrate and the strength of the acid catalyst.
Reaction Time 1 to 24 hoursReaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the optimal reaction time.

It is crucial to perform small-scale optimization experiments to determine the best conditions for your specific setup.

Troubleshooting Guide

Problem 1: Low yield of the desired spiro[4.5]decan-6-one.

A low yield of the target product can be attributed to several factors. The following troubleshooting flowchart can help diagnose and resolve the issue.

Troubleshooting_Low_Yield Start Low Yield of Spiro[4.5]decan-6-one Check_Completion Is the reaction going to completion? (Check TLC/GC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete_Side_Products Reaction is complete, but with significant side products. Check_Completion->Complete_Side_Products Yes Increase_Time_Temp Increase reaction time or temperature. Incomplete->Increase_Time_Temp Increase_Catalyst Increase catalyst loading. Incomplete->Increase_Catalyst Check_Catalyst_Activity Is the catalyst active? Incomplete->Check_Catalyst_Activity Check_Side_Products Identify side products (e.g., by NMR, GC-MS). Complete_Side_Products->Check_Side_Products Use_Fresh_Catalyst Use fresh or a different batch of catalyst. Check_Catalyst_Activity->Use_Fresh_Catalyst No Dehydration_Products Dehydration Products (Dienes) Check_Side_Products->Dehydration_Products Other_Rearrangement Other Rearrangement Products Check_Side_Products->Other_Rearrangement Optimize_Conditions Optimize reaction conditions: - Lower temperature - Use a milder catalyst - Shorter reaction time Dehydration_Products->Optimize_Conditions Other_Rearrangement->Optimize_Conditions Consider_Lewis_Acid Consider using a Lewis acid catalyst for milder conditions. Optimize_Conditions->Consider_Lewis_Acid

Caption: Troubleshooting flowchart for low product yield.

Problem 2: Formation of significant side products, such as dienes or other ketones.

The formation of side products is a common issue in carbocation-mediated reactions. The most likely side reactions in the Pinacol rearrangement of 1-vinylcyclohexanol are:

  • Dehydration: The intermediate carbocation can be trapped by elimination of a proton from an adjacent carbon, leading to the formation of conjugated dienes.[3] This is more likely to occur at higher temperatures.

  • Alternative Rearrangements: While ring expansion to the spirocycle is favored, other rearrangement pathways might be accessible, leading to a mixture of ketone products. The exact nature of these will depend on the stability of the various possible carbocation intermediates.

Solutions:

  • Lower the reaction temperature: Running the reaction at a lower temperature can often suppress elimination pathways.

  • Use a milder acid catalyst: A less aggressive catalyst may favor the desired rearrangement over side reactions. Consider switching from a strong Brønsted acid to a Lewis acid.

  • Optimize reaction time: Prolonged exposure to acidic conditions can lead to product degradation or the formation of thermodynamic byproducts. Monitor the reaction closely and quench it as soon as the starting material is consumed.

Experimental Protocol: General Procedure for the Pinacol Rearrangement of 1-Vinylcyclohexanol

This protocol provides a general starting point. Optimization of specific parameters is recommended.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 1-vinylcyclohexanol (1.0 eq).

    • Dissolve the starting material in an appropriate anhydrous solvent (e.g., toluene, 10 mL per mmol of substrate).

    • Cool the solution to 0 °C using an ice bath.

  • Addition of Catalyst:

    • Slowly add the acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq) to the stirred solution. If using a Lewis acid like BF₃·OEt₂, add it dropwise via syringe.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

    • Monitor the progress of the reaction by TLC or GC. The reaction may require heating to reflux for completion.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature and quench by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure spiro[4.5]decan-6-one.

References

  • Nakamura, K., Osamura, Y., & Iwata, S. (1993). Theoretical study of the reaction mechanism and migratory aptitude of the pinacol rearrangement. Journal of the American Chemical Society, 115(20), 9112–9120. [Link]

  • NROChemistry. (n.d.). Pinacol Rearrangement. Retrieved from [Link]

  • Li, W., et al. (2023). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. Molecules, 28(14), 5373. [Link]

  • Wikipedia. (2023, December 27). Pinacol rearrangement. In Wikipedia. [Link]

  • Grokipedia. (n.d.). Migratory aptitude. Retrieved from [Link]

  • Li, W., et al. (2023). Strategy for synthesis of 2-amino-spiro[4.5]decane-6-ones. ResearchGate. [Link]

  • Wang, Y., et al. (2014). Migratory aptitudes in rearrangements of destabilized vinyl cations. PubMed Central, 6(43), 6930–6933. [Link]

  • Wikipedia. (2023, July 1). Migratory aptitude. In Wikipedia. [Link]

  • Master Organic Chemistry. (2023, January 10). Pinacol Rearrangement. [Link]

  • Chemistry Stack Exchange. (2014, May 16). Migratory aptitude in pinacol-pinacolone rearrangement. [Link]

  • ResearchGate. (2008, August 6). Short Total Synthesis of the Spiro[4.5]decane Sesquiterpene (-)-Gleenol. [Link]

  • YouTube. (2020, October 3). Pinacol Rearrangement. [Link]

  • Organic Chemistry Portal. (n.d.). Pinacol Rearrangement. [Link]

  • Royal Society of Chemistry. (2015, September 1). Total syntheses of natural products containing spirocarbocycles. Organic & Biomolecular Chemistry. [Link]

  • Organic Chemistry Tutor. (n.d.). Pinacol Rearrangement. [Link]

  • YouTube. (2025, April 9). The Pinacol Rearrangement Mechanism in 4 Quick Steps #organicchemistry. [Link]

Sources

Technical Support Center: Synthesis of Spiro[3.5]nonan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs to improve the yield of Spiro[3.5]nonan-1-one synthesis.

Introduction:

The synthesis of this compound, a valuable intermediate in organic synthesis, can be a challenging endeavor. Low yields and the formation of byproducts are common hurdles faced by researchers. This guide provides a comprehensive troubleshooting resource for the synthesis of this compound, with a focus on the widely used [2+2] cycloaddition of cyclohexylidene ketene with ethylene. The principles discussed here can also be applied to other synthetic routes.

Troubleshooting Guide & FAQs:

I. Low or No Product Formation

Q1: I am not getting any product, or the yield is very low. What are the possible causes and how can I fix this?

A1: Low or no product formation in the [2+2] cycloaddition of cyclohexylidene ketene with ethylene can be attributed to several factors, primarily related to the generation and stability of the ketene intermediate.

  • Inefficient Ketene Generation: The ketene is typically generated in situ from a suitable precursor, such as an acyl chloride, using a non-nucleophilic base. If the base is not strong enough or if it is sterically hindered, the dehydrohalogenation will be inefficient.

    • Solution: Switch to a stronger, non-nucleophilic base like triethylamine or Proton-Sponge®. Ensure the base is freshly distilled and handled under anhydrous conditions to prevent quenching by water.

  • Ketene Instability and Polymerization: Ketenes are highly reactive and can readily polymerize, especially at higher concentrations and temperatures.

    • Solution:

      • Slow Addition: Add the acyl chloride precursor to the base solution dropwise at a low temperature (e.g., 0 °C or below) to maintain a low concentration of the ketene at any given time.

      • Temperature Control: Maintain a low reaction temperature throughout the addition and reaction period to minimize polymerization.

  • Ethylene Pressure and Solubility: The reaction requires a sufficient concentration of ethylene in the reaction medium.

    • Solution:

      • Increase Ethylene Pressure: Use a pressure vessel to increase the ethylene pressure, thereby increasing its solubility in the solvent.

      • Solvent Choice: Select a solvent in which ethylene has good solubility, such as toluene or dichloromethane.

II. Formation of Significant Byproducts

Q2: I am observing a significant amount of a high molecular weight, insoluble material in my reaction mixture. What is it and how can I prevent its formation?

A2: This is likely a polymer of cyclohexylidene ketene. As mentioned above, ketenes are prone to polymerization.

  • Troubleshooting Flowchart for Ketene Polymerization:

G start High Molecular Weight Insoluble Material Observed cause Likely Cause: Ketene Polymerization start->cause solution1 Maintain Low Ketene Concentration cause->solution1 Primary Strategy solution2 Strict Temperature Control cause->solution2 Supporting Strategy action1a Slow, dropwise addition of acyl chloride precursor solution1->action1a action1b Use syringe pump for controlled addition rate solution1->action1b action2a Maintain reaction at 0°C or below solution2->action2a action2b Use an efficient cooling bath (e.g., ice-salt or dry ice-acetone) solution2->action2b

Caption: Troubleshooting ketene polymerization.

Q3: I am seeing other unexpected peaks in my GC-MS analysis besides my product and starting material. What could they be?

A3: Besides polymerization, other side reactions can occur:

  • Dimerization of the Ketene: Ketenes can undergo [2+2] cycloaddition with themselves to form a diketene dimer.

    • Solution: Similar to preventing polymerization, maintaining a low ketene concentration and low temperature is key.

  • Reaction with Solvent or Impurities: If the solvent is not inert or if there are nucleophilic impurities (e.g., water, alcohols), the ketene can be trapped, leading to byproduct formation.

    • Solution: Use a dry, aprotic solvent. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

III. Optimizing Reaction Conditions

Q4: What is the optimal solvent and temperature for this reaction?

A4: The optimal conditions can vary, but here are some general guidelines:

ParameterRecommendedRationale
Solvent Toluene, DichloromethaneGood solubility for ethylene, relatively inert.
Temperature 0 °C to -20 °CMinimizes ketene polymerization and dimerization.
Base Triethylamine, Proton-Sponge®Non-nucleophilic, effectively generates the ketene.
Ethylene Pressure 1-10 atmHigher pressure increases ethylene concentration, improving reaction rate.

Experimental Protocol: [2+2] Cycloaddition of Cyclohexylidene Ketene with Ethylene

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a gas inlet, and a thermometer. Maintain a positive pressure of dry nitrogen or argon.

  • Solvent and Base: Charge the flask with dry toluene and freshly distilled triethylamine. Cool the mixture to 0 °C in an ice bath.

  • Ethylene Purge: Purge the reaction vessel with ethylene gas for 10-15 minutes. If using a pressure vessel, pressurize to the desired pressure.

  • Precursor Addition: Dissolve the cyclohexanecarbonyl chloride in dry toluene and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred reaction mixture over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for an additional 2-4 hours after the addition is complete.

  • Workup: Quench the reaction by slowly adding cold, saturated aqueous ammonium chloride solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

IV. Mechanistic Considerations

Q5: Can you illustrate the reaction mechanism and the competing side reactions?

A5: The desired reaction is a [2+2] cycloaddition. However, the ketene intermediate can also undergo polymerization or dimerization.

G start Cyclohexanecarbonyl Chloride ketene Cyclohexylidene Ketene (Intermediate) start->ketene + Base - Base·HCl product This compound (Desired Product) ketene->product + Ethylene [2+2] Cycloaddition polymer Polymer (Byproduct) ketene->polymer Polymerization dimer Diketene Dimer (Byproduct) ketene->dimer Dimerization ethylene Ethylene ethylene->product

Caption: Reaction pathway and competing side reactions.

References

  • Tidwell, T. T. (2008). Ketenes. In The Chemistry of Ketenes, Allenes and Related Compounds (Vol. 2). John Wiley & Sons, Ltd. [Link]

  • Staudinger, H. (1905). Ketene, eine neue Körperklasse. Berichte der deutschen chemischen Gesellschaft, 38(2), 1735–1739. [Link]

Technical Support Center: A Guide to Optimizing Spiro[3.5]nonan-1-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for spirocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of Spiro[3.5]nonan-1-one and related spiroketones. Low conversion rates are a common yet surmountable hurdle. This document provides a structured, question-and-answer-based approach to diagnose and resolve issues in your experimental workflow, grounded in mechanistic principles and field-proven optimization strategies.

Frequently Asked Questions (FAQs)

Q1: My overall yield for this compound via the pinacol rearrangement route is consistently low. How do I identify the problematic step?

This is the most common starting point for troubleshooting this specific synthesis. The reaction is a robust two-step process, but each stage has critical parameters that can significantly impact yield.[1] The first step is a Grignard addition to form a tertiary alcohol, followed by an acid-catalyzed rearrangement to create the spirocyclic ketone.

A low overall yield necessitates a step-by-step analysis. You must first determine if the issue lies in the formation of the 1-vinylcyclohexanol intermediate or in the subsequent rearrangement.

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Pinacol Rearrangement A Cyclohexanone C 1-Vinylcyclohexanol (Intermediate) A->C THF (anhydrous) 0°C to RT B Vinylmagnesium Bromide B->C D This compound (Product) C->D Acid Catalyst (e.g., H₂SO₄) Heat

Caption: Two-step synthesis of this compound.

Recommended Action: Run Step 1 and, after workup, analyze the crude product using ¹H NMR or GC-MS to quantify the yield of 1-vinylcyclohexanol before proceeding. If the yield of this intermediate is low, focus your efforts on the Grignard reaction. If the intermediate is formed efficiently, the problem lies within the pinacol rearrangement.

Q2: I've confirmed a low yield (<50%) in Step 1 (Grignard reaction). What are the most likely causes and solutions?

The Grignard reaction is highly sensitive to environmental conditions and reagent quality. Low yields of 1-vinylcyclohexanol are almost always traced back to fundamental setup and reagent issues.

Causality Checklist:

  • Water Contamination: Grignard reagents are potent bases and will be quenched instantly by protic sources like water. This is the most frequent cause of failure.

    • Solution: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Use anhydrous solvents. Commercial anhydrous tetrahydrofuran (THF) is acceptable, but for maximum reliability, distill it over sodium/benzophenone ketyl under an inert atmosphere (N₂ or Ar).[2]

  • Poor Reagent Quality:

    • Magnesium Turnings: The surface of magnesium can oxidize, preventing the reaction.

      • Solution: Briefly crush the magnesium turnings in a mortar and pestle or activate them with a small crystal of iodine or 1,2-dibromoethane before adding the vinyl bromide.

    • Vinylmagnesium Bromide: If using a commercial solution, it may have degraded over time.

      • Solution: Titrate the Grignard reagent before use to determine its exact molarity. Alternatively, prepare it fresh for immediate use.

  • Incorrect Reaction Temperature: The addition of cyclohexanone to the Grignard reagent is exothermic. Adding it too quickly or at too high a temperature can lead to side reactions, such as enolization of the ketone.

    • Solution: Add the cyclohexanone solution dropwise to the Grignard reagent at 0 °C (ice bath) and allow the reaction to warm to room temperature slowly.[1]

Protocol: Optimized Grignard Reaction for 1-Vinylcyclohexanol

  • Assemble a flame-dried, three-neck flask equipped with a dropping funnel, reflux condenser, and nitrogen/argon inlet.

  • Add magnesium turnings (1.2 eq) to the flask. Add a single crystal of iodine and gently warm to observe the purple vapor, indicating activation.

  • Add anhydrous THF via syringe.

  • Add vinyl bromide (1.1 eq) dropwise via the dropping funnel to initiate the formation of the Grignard reagent. The reaction is often self-initiating but may require gentle warming.

  • Once the Grignard reagent is formed, cool the flask to 0 °C.

  • Add a solution of cyclohexanone (1.0 eq) in anhydrous THF dropwise over 1 hour.

  • After addition, remove the ice bath and stir at room temperature for 2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Proceed with standard aqueous workup and extraction.

Q3: The Grignard reaction works well, but the pinacol rearrangement (Step 2) gives a low yield of this compound. What should I optimize?

The acid-catalyzed pinacol rearrangement involves the formation of a carbocation intermediate. The success of this step hinges on controlling the reaction pathway to favor the desired 1,2-alkyl shift (ring expansion) over competing side reactions like polymerization or elimination.

G A 1-Vinylcyclohexanol B Protonation of Hydroxyl A->B H⁺ C Loss of Water (Carbocation Formation) B->C -H₂O D Desired Pathway: 1,2-Alkyl Shift (Ring Expansion) C->D E Side Pathway: Polymerization/Elimination C->E F This compound D->F Deprotonation

Caption: Competing pathways in the pinacol rearrangement step.

Key Optimization Parameters:

ParameterIssue with Poor ControlRecommended Solution & Rationale
Acid Choice & Conc. Strong, non-coordinating acids (e.g., concentrated H₂SO₄) can be too harsh, promoting charring and polymerization.Start with a milder acid like 85% formic acid or p-toluenesulfonic acid (p-TsOH). These provide the necessary protonation while minimizing degradation of the acid-sensitive vinyl group and product.
Temperature The reaction is often exothermic. Uncontrolled temperature increases the rate of undesirable side reactions.Maintain a controlled temperature. For formic acid, reflux is often cited. For stronger acids, lower temperatures (e.g., 0-50 °C) may be required. Monitor the internal temperature.
Reaction Time Prolonged exposure to acid can lead to product decomposition.[3]Monitor the reaction by TLC or GC-MS. Stop the reaction as soon as the starting material is consumed. Overrunning the reaction is a common cause of yield loss.
Purity of Intermediate Impurities from the Grignard step can interfere with the rearrangement.Purify the 1-vinylcyclohexanol via vacuum distillation before subjecting it to acidic conditions.
Q4: I am exploring a [2+2] photocycloaddition (Paternò-Büchi reaction) to form a related spiro-oxetane, but the conversion is poor due to alkene dimerization. How can I suppress this side reaction?

This is a classic problem in Paternò-Büchi reactions involving electron-deficient alkenes. The alkene starting material can absorb UV light and dimerize, consuming it before it can react with the ketone.[4][5]

The Solution: Triplet State Management

The key is to control the excited state pathways. Often, the desired cycloaddition proceeds through the ketone's triplet excited state. The problematic dimerization may also proceed through a triplet state.

Proven Strategy: Additive Suppression The addition of p-xylene has been shown to be highly effective at suppressing the dimerization of alkenes like maleic anhydride.[6][7]

  • Causality: While the full mechanism can be complex, p-xylene is thought to act as a triplet quencher for the alkene, selectively depopulating the excited state responsible for dimerization without significantly interfering with the ketone's reactive state that leads to the desired product.[4][6]

Troubleshooting Table for [2+2] Photocycloadditions:

ProblemPotential CauseRecommended Action
Low ConversionCompeting alkene dimerization.Add p-xylene (1.0 - 3.0 eq) to the reaction mixture.[6][7]
No ReactionIncorrect wavelength; starting material does not absorb light.Check the UV-Vis absorption spectrum of your ketone. Use a lamp (e.g., 300 nm) that excites the ketone but minimally excites the alkene.[6]
Product DegradationProduct is not stable to UV light.Filter the light source to remove shorter, higher-energy wavelengths. Monitor reaction time carefully to avoid prolonged irradiation after completion.
Q5: My crude analysis shows good conversion, but the isolated yield is very low. Where could the product be lost?

Product loss during workup and purification is a frequent and frustrating issue, often pointing to the chemical instability of the target molecule under the conditions used.[8]

Potential Loss Points:

  • Aqueous Workup:

    • Problem: Your spiroketone might have some aqueous solubility, especially if residual polar solvents are present. More critically, if the workup conditions are too acidic or basic, the product could degrade.[8]

    • Solution: Check the aqueous layers by TLC or extract them one more time. Ensure the pH is neutralized before extraction. Use a milder quenching agent like a saturated sodium bicarbonate solution instead of strong bases.

  • Silica Gel Chromatography:

    • Problem: this compound, like many ketones, can be sensitive to the acidic nature of standard silica gel, leading to decomposition on the column.

    • Solution: Deactivate the silica gel by treating it with a solvent system containing a small amount of a neutralizer like triethylamine (~1%). Alternatively, use a different stationary phase such as neutral alumina.

  • Volatility:

    • Problem: this compound is a relatively small molecule and may be volatile.

    • Solution: Be cautious during solvent removal under reduced pressure (rotary evaporation). Use a moderate bath temperature and do not leave the product under high vacuum for extended periods. Check the rotovap's cold trap for any condensed product.[8]

By systematically addressing these common failure points, you can effectively troubleshoot and optimize the synthesis of this compound, leading to higher conversion rates and more reliable experimental outcomes.

References

  • Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. Benchchem.
  • Synthesis of Spiro[3.5]nonan-1-ol: A Detailed Experimental Protocol. Benchchem.
  • Troubleshooting common issues in spirocyclic compound synthesis. Benchchem.
  • Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azathis compound Core. Benchchem.
  • Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications (RSC Publishing).
  • Expanding the Scope of the Paternò-Büchi Reaction Methodology Development and Mechanistic Studies. Lancaster EPrints.
  • Expanding the Scope of the Paternò-Büchi Reaction Methodology Development and Mechanistic Studies. Lancaster University research directory.
  • New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. PMC - NIH.
  • Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. ResearchGate.
  • Proposed reaction mechanism for formation of the spiro compounds 3 and 5. ResearchGate.
  • Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications (RSC Publishing).
  • How to Troubleshoot a Reaction. Department of Chemistry : University of Rochester.
  • Mechanism and Regioselectivity of Intramolecular [2+2] Cycloaddition of Ene–Ketenes: A DFT Study. Wiley Online Library.
  • Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery. PMC - NIH.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.
  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. MDPI.
  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Dom. AIR Unimi.
  • [2+2] Cycloaddition Reactions. Chemistry LibreTexts.
  • How To: Troubleshoot a Reaction. Department of Chemistry : University of Rochester.
  • (PDF) Synthesis of functionalized spirocyclic oxetanes through Paternò-Büchi reactions of cyclic ketones and maleic acid derivatives. ResearchGate.
  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry.
  • This compound. PubChem.
  • Spiro[3.5]nonan-1-OL. PubChem.
  • Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. PMC - NIH.
  • Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. PMC - NIH.

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Technical Support Center: Purification of Spiro[3.5]nonan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of Spiro[3.5]nonan-1-one. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively.

Part 1: Frequently Asked Questions (FAQs)

Here are some of the common questions we receive regarding the purification of this compound.

Q1: What are the most common impurities I should expect in my crude this compound product?

A1: The impurities in your crude product will largely depend on the synthetic route employed. However, some common classes of impurities include:

  • Unreacted Starting Materials: Such as cyclobutanone or 1,5-dibromopentane.

  • Solvent Residues: High-boiling point solvents like DMF or DMSO can be difficult to remove.

  • By-products: These can include dimers, polymers, or isomers formed during the reaction.

  • Degradation Products: this compound can be susceptible to degradation under harsh acidic or basic conditions.

Q2: My NMR spectrum of this compound shows broad signals. What could be the cause?

A2: Broad signals in an NMR spectrum can indicate several issues:

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.

  • Chemical Exchange: If your product is in equilibrium with another species, this can lead to broadened signals.

  • Viscosity: A highly concentrated or viscous sample can also result in broader peaks.

  • Incomplete Dissolution: Ensure your sample is fully dissolved in the NMR solvent.

Q3: I obtained this compound as an oil, but the literature reports it as a solid. What should I do?

A3: If your product is an oil instead of a solid, it is likely due to the presence of impurities that are depressing the melting point. We recommend attempting to purify the oil using column chromatography or fractional distillation. Once a higher purity is achieved, you may be able to induce crystallization by cooling the sample, scratching the side of the flask, or adding a seed crystal.

Part 2: Troubleshooting Guide

This section provides a more in-depth guide to troubleshooting specific issues you may encounter during the purification of this compound.

Issue 1: An Unknown Peak is Observed in my GC-MS Analysis

Possible Cause: The unknown peak could be a by-product of your reaction, a degradation product, or a contaminant from your glassware or reagents.

Troubleshooting Steps:

  • Analyze the Mass Spectrum: The fragmentation pattern of the unknown peak in the mass spectrum can provide valuable clues about its structure. Compare the observed fragments to the structure of your starting materials and expected by-products.

  • Check for Isomers: If the mass of the unknown peak is the same as your product, it could be an isomer. Consider the possibility of regioisomers or stereoisomers depending on your reaction conditions.

  • Purification by Column Chromatography: Column chromatography is an effective method for separating compounds with different polarities.

Experimental Protocol: Column Chromatography of this compound

Parameter Recommendation
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane:Ethyl Acetate Gradient (e.g., 98:2 to 90:10)
Loading Dry loading is preferred for better separation.
Monitoring Thin Layer Chromatography (TLC) with a suitable stain (e.g., potassium permanganate).

DOT Script for Column Chromatography Workflow

G cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis prep_column Pack silica gel column load_sample Load sample onto column prep_column->load_sample prep_sample Dissolve crude product in minimal solvent adsorb Adsorb onto silica gel prep_sample->adsorb dry_load Evaporate solvent for dry loading adsorb->dry_load dry_load->load_sample elute Elute with Hexane:EtOAc gradient load_sample->elute collect Collect fractions elute->collect tlc Analyze fractions by TLC collect->tlc combine Combine pure fractions tlc->combine evaporate Evaporate solvent combine->evaporate final_product Pure this compound evaporate->final_product

Caption: Workflow for the purification of this compound by column chromatography.

Issue 2: My Product is Contaminated with a High-Boiling Point Solvent

Possible Cause: Solvents such as DMF or DMSO can be difficult to remove by simple evaporation due to their high boiling points.

Troubleshooting Steps:

  • Azeotropic Distillation: For solvents that form azeotropes with water (like DMF), adding water and then removing the azeotrope under reduced pressure can be effective.

  • Aqueous Workup: If your product is not water-soluble, you can perform an aqueous workup to wash away water-soluble solvents like DMF and DMSO.

Experimental Protocol: Aqueous Workup for Removal of DMF

  • Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with several portions of water to extract the DMF.

  • Wash the organic layer with brine to remove any remaining water.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter and concentrate the organic layer to obtain the purified product.

DOT Script for Aqueous Workup Workflow

G cluster_extraction Extraction cluster_drying Drying & Isolation dissolve Dissolve crude product in Et₂O transfer Transfer to separatory funnel dissolve->transfer wash_water Wash with H₂O (3x) transfer->wash_water wash_brine Wash with brine wash_water->wash_brine separate Separate organic layer wash_brine->separate dry Dry over Na₂SO₄ separate->dry filter Filter dry->filter evaporate Evaporate solvent filter->evaporate final_product Pure this compound evaporate->final_product

Caption: Workflow for the removal of high-boiling point solvents by aqueous workup.

Issue 3: The Product Decomposes During Distillation

Possible Cause: this compound may be thermally unstable at its atmospheric boiling point.

Troubleshooting Steps:

  • Vacuum Distillation: Performing the distillation under reduced pressure will lower the boiling point of the compound and minimize thermal decomposition.

Experimental Protocol: Vacuum Distillation of this compound

Parameter Recommendation
Apparatus A short-path distillation apparatus is recommended to minimize product loss.
Pressure The pressure should be low enough to allow for distillation at a moderate temperature (e.g., < 150 °C).
Heating Use a heating mantle with a stirrer for even heating.
Fraction Collection Collect fractions based on boiling point and refractive index.

Part 3: References

  • Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

  • Zubrick, J. W. (2016). The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. Wiley. [Link]

Technical Support Center: A Guide to the Stability and Storage of Spiro[3.5]nonan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Spiro[3.5]nonan-1-one. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical information and practical troubleshooting advice for the effective handling, storage, and use of this valuable spirocyclic ketone in your research and development endeavors. Spirocycles are gaining prominence in medicinal chemistry due to their unique three-dimensional structures, which can lead to improved pharmacological properties.[1][2] However, the inherent ring strain and reactivity of certain spirocyclic systems, such as the cyclobutanone moiety in this compound, necessitate careful handling to ensure experimental success and reproducibility.[3][4]

This guide moves beyond a simple list of procedures to explain the "why" behind each recommendation, empowering you to make informed decisions in your laboratory work.

Section 1: Understanding the Chemical Nature of this compound

This compound is a saturated spirocyclic compound featuring a cyclobutane ring fused to a cyclohexane ring at a single carbon atom.[5] The presence of the strained four-membered ring and the ketone functional group are the primary determinants of its chemical reactivity and stability.

Key Structural Features and Their Implications:
  • Cyclobutanone Moiety: The four-membered ring in cyclobutanone is characterized by significant angle strain. This strain makes the ring susceptible to opening under certain conditions, a key consideration for its stability.[4][6]

  • Ketone Functional Group: The carbonyl group is a site of nucleophilic attack and can participate in a variety of chemical transformations, including reductions and aldol-type reactions.[7]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.

Question 1: I observe the appearance of an unknown impurity with a lower Rf value on my TLC plate after leaving my reaction mixture overnight. What could be happening?

Answer:

The appearance of a more polar impurity upon prolonged reaction or storage in solution could be indicative of several degradation pathways. The most probable cause is an aldol condensation reaction .[7][8]

  • Causality: The alpha-protons (protons on the carbons adjacent to the carbonyl group) of the cyclobutanone ring are acidic and can be removed by a base, even a weak one present as an impurity or in your reaction medium. This generates an enolate which can then act as a nucleophile, attacking the carbonyl group of another molecule of this compound. The resulting β-hydroxy ketone is the initial product of an aldol addition. This product is more polar and will have a lower Rf value on a TLC plate. If the reaction is heated or if acidic/basic conditions are present, this adduct can then dehydrate to form an α,β-unsaturated ketone, a product of aldol condensation.

  • Troubleshooting Protocol:

    • Reaction Time and Temperature: Minimize reaction times and avoid unnecessarily high temperatures. If a reaction needs to be run for an extended period, consider running it at a lower temperature.

    • Control of pH: Ensure your reaction medium is neutral if possible. If acidic or basic conditions are required for your desired transformation, perform the reaction at the lowest effective temperature and for the shortest possible time. Neutralize the reaction mixture as soon as the desired transformation is complete.

    • Inert Atmosphere: While less common for aldol reactions, performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of basic impurities from the solvent or air that might catalyze the condensation.

Question 2: My reaction yield is consistently low, and I'm recovering a significant amount of a viscous, non-volatile substance. What could be the issue?

Answer:

This observation could be due to polymerization or oligomerization , which can be initiated by trace impurities.

  • Causality: The strained cyclobutanone ring can be susceptible to ring-opening polymerization, especially in the presence of strong acids, bases, or certain metal catalysts. This would lead to the formation of higher molecular weight species that are difficult to characterize and would not be your desired product.

  • Troubleshooting Protocol:

    • Purification of Starting Material: Ensure the this compound you are using is of high purity. If in doubt, consider purification by flash chromatography or distillation.

    • Solvent Purity: Use freshly distilled, high-purity solvents to minimize the presence of acidic or basic impurities.

    • Careful Selection of Reagents: Be mindful of the reagents you are using. Strong Lewis acids or bases should be used with caution.

Question 3: I am performing a reaction that should be selective for another functional group in my molecule, but I am seeing unexpected side products. Could the this compound be reacting?

Answer:

Yes, the spirocyclic ketone can be reactive under various conditions. The nature of the side products will depend on the reagents you are using.

  • Causality:

    • With Nucleophiles: The carbonyl carbon is electrophilic and will react with strong nucleophiles (e.g., Grignard reagents, organolithiums, hydrides).[9]

    • With Strong Acids: Strong acids can catalyze the opening of the cyclobutane ring.

    • With Reducing Agents: The ketone can be reduced to the corresponding alcohol, Spiro[3.5]nonan-1-ol.[10]

    • Photochemical Reactions: Cyclic ketones are known to undergo photochemical reactions, such as Norrish Type I cleavage, which can lead to a variety of products.[11]

  • Troubleshooting Workflow:

    G start Unexpected Side Products Observed reagent_type What type of reagents are being used? start->reagent_type nucleophilic Strong Nucleophiles (e.g., Grignard, Organolithiums) reagent_type->nucleophilic acidic Strong Acids reagent_type->acidic reducing Reducing Agents (e.g., NaBH4, LiAlH4) reagent_type->reducing photochemical Exposure to UV Light reagent_type->photochemical nucleophilic_outcome Side product is likely an alcohol from nucleophilic addition to the carbonyl. nucleophilic->nucleophilic_outcome acidic_outcome Side product may result from ring-opening of the cyclobutane. acidic->acidic_outcome reducing_outcome Side product is likely Spiro[3.5]nonan-1-ol. reducing->reducing_outcome photochemical_outcome Complex mixture of side products from radical intermediates. photochemical->photochemical_outcome

    Caption: Troubleshooting workflow for unexpected side reactions.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a refrigerator (2-8 °C). Protect from light and moisture.

Q2: How can I assess the purity of my this compound sample?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any structural isomers or impurities.

  • Infrared (IR) Spectroscopy: To confirm the presence of the ketone functional group (a strong absorption around 1780 cm⁻¹, characteristic of a cyclobutanone).

Q3: Is this compound stable in common organic solvents?

A3: this compound is generally stable in common aprotic organic solvents such as dichloromethane, diethyl ether, and tetrahydrofuran (THF) for short periods at room temperature. However, for long-term storage, it is best to store the neat compound under the recommended conditions. Avoid prolonged storage in protic solvents, especially alcohols, which could potentially lead to ketal formation in the presence of an acid catalyst.

Q4: What are the main safety hazards associated with this compound?

A4: Based on data for the isomeric Spiro[3.5]nonan-2-one and -7-one, it is prudent to handle this compound with care. Potential hazards include:

  • Combustible liquid.[12]

  • Causes skin irritation.[12][13]

  • Causes serious eye irritation.[12][13]

  • May cause respiratory irritation.[12][13] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Section 4: Data and Protocols

Table 1: Recommended Storage and Handling Summary
ParameterRecommendationRationale
Storage Temperature 2-8 °C (Refrigerator)To minimize potential degradation reactions such as aldol condensation and polymerization.
Atmosphere Inert (Argon or Nitrogen)To prevent oxidation and reactions with atmospheric moisture.
Container Tightly sealed, amber glass vialTo protect from air, moisture, and light.
Handling In a well-ventilated fume hoodTo avoid inhalation of vapors.[12][13]
Personal Protective Equipment Safety glasses, gloves, lab coatTo prevent skin and eye contact.[12][13]
Protocol 1: General Procedure for a Reaction with a Nucleophile (e.g., Grignard Reagent)

This protocol provides a general framework. Specific conditions should be optimized for each reaction.

  • Preparation: Under an inert atmosphere (argon or nitrogen), add a solution of this compound in anhydrous diethyl ether to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Nucleophile: Slowly add the Grignard reagent (e.g., methylmagnesium bromide) dropwise to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution, concentrate under reduced pressure, and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane.

  • GC-MS System: Use a standard GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms).

  • Injection: Inject 1 µL of the sample into the GC.

  • GC Method:

    • Inlet Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Integrate the peaks in the total ion chromatogram to determine the relative purity. Analyze the mass spectrum of the main peak to confirm the molecular weight and fragmentation pattern of this compound.

Section 5: Conclusion

While this compound is a valuable building block, its successful application hinges on a thorough understanding of its stability and reactivity. By adhering to the storage and handling guidelines, and by being aware of the potential for side reactions, researchers can mitigate experimental challenges and achieve reliable and reproducible results. This guide serves as a starting point, and we encourage you to consult the primary literature for more specific applications.

References

  • Molecules. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]

  • ResearchGate. (2006). Synthesis of Some New Spiro Heterocycles from the Reaction of Cycloalkylidenemal Ononitriles with Active Methylene Reagents. [Link]

  • PubChem. Spiro[3.5]nonan-2-one. National Center for Biotechnology Information. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. Spiro[3.5]nonan-1-OL. National Center for Biotechnology Information. [Link]

  • PubChem. Spiro[3.5]nonan-7-one. National Center for Biotechnology Information. [Link]

  • Pure and Applied Chemistry. (1964). PHOTOCHEMISTRY OF CYCLIC KETONES IN SOLUTION. [Link]

  • ResearchGate. (2020). Understanding the Degradation of Spiro‐OMeTAD‐Based Perovskite Solar Cells at High Temperature. [Link]

  • PMC. Syntheses and medicinal chemistry of spiro heterocyclic steroids. National Center for Biotechnology Information. [Link]

  • Polymer Chemistry. (2021). Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. [Link]

  • PMC. (2024). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. National Center for Biotechnology Information. [Link]

  • MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). [Link]

  • ResearchGate. (2008). Photochemistry of cyclic α-hydroxy ketones. III. The nature of the photoproducts from 5-hydroxy-5β-cholest-3-en-6-one and the relationship of these to the photoproducts from analogous saturated 5-hydroxycholestan-6-ones. [Link]

  • SpectraBase. Spiro[3.5]nonan-1-ol. [Link]

  • Longdom Publishing. Exploring the Role of Nucleophiles in Chemical Reactions. [Link]

  • MDPI. (2023). Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. [Link]

  • ACS Publications. (2016). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. [Link]

  • Semantic Scholar. (2021). Thermal and photodegradation mechanism of (FA-MA)PbI3 perovskite and spiro-OMeTAD captured by in situ EPR spectroscopy. [Link]

  • EMAN RESEARCH PUBLISHING. Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. [Link]

  • Organic Chemistry Portal. Cyclobutanone synthesis. [Link]

  • YouTube. (2021). 1b: Oxygen nucleophiles in nucleophilic addition reactions. [Link]

  • Scribd. Photochemical Reactions | PDF | Ketone | Radical (Chemistry). [Link]

  • PMC. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. National Center for Biotechnology Information. [Link]

  • Science of Synthesis. Synthesis by Aldol and Related Condensation Reactions. [Link]

  • Confit. Suppression of Thermal Degradation in Perovskite Solar Cells by Robust Encapsulation C-1-3. [Link]

  • PMC. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. National Center for Biotechnology Information. [Link]

  • NIH. Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery. [Link]

  • YouTube. (2012). Chapter 20 – Oxidation and Reduction Reactions: Part 1 of 2. [Link]

  • ACS Publications. Photolysis of CO 2 Carbamate for Hydrocarboxylation Reactions. [Link]

  • ResearchGate. (2020). Spiro Compounds: A Brief History. [Link]

  • ResearchGate. (2019). (PDF) Investigation of Thermally Induced Degradation in CH3NH3PbI3 Perovskite Solar Cells using In-situ Synchrotron Radiation Analysis. [Link]

  • Wikipedia. Cyclobutanone. [Link]

  • YouTube. (2016). Aldol Condensation Reaction Shortcut by Leah4sci. [Link]

  • Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. [Link]

  • Liskon Biological. (2024). Functions and Mechanism of Cyclobutanone. [Link]

  • Royal Society of Chemistry. (2015). Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. [Link]

  • Chemical Communications (RSC Publishing). Organocatalytic synthesis of spiro compounds via a cascade Michael–Michael-aldol reaction. [Link]

  • Baran Lab. Cyclobutanes in Organic Synthesis. [Link]

  • Taylor & Francis Online. (2019). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. [Link]

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Technical Support Center: Purification of Spiro[3.5]nonan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Spiro[3.5]nonan-1-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile spiroketone. Here, we address common challenges encountered during its purification and provide detailed troubleshooting guides and frequently asked questions (FAQs) for alternative purification methods beyond standard column chromatography. Our goal is to equip you with the knowledge to overcome purification hurdles and obtain high-purity this compound for your research endeavors.

Physicochemical Data Summary

A foundational understanding of the physicochemical properties of this compound is crucial for selecting and optimizing a purification strategy. Below is a summary of available data for this compound.

PropertyValueReference(s)
Molecular Formula C₉H₁₄O[1]
Molecular Weight 138.21 g/mol [1][2]
CAS Number 29800-45-1[1][2]
Physical Form Liquid (at room temperature)
Boiling Point Not experimentally determined in available literature.[2][3]
Melting Point Not experimentally determined in available literature.[2][4]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

I. Issues with Standard Column Chromatography

Question 1: My this compound is co-eluting with impurities during silica gel column chromatography. What can I do?

Answer: Co-elution is a common challenge, especially with structurally similar impurities. Here’s a systematic approach to troubleshoot this issue:

  • Solvent System Optimization: The polarity of your eluent system is the most critical factor. If your compound is eluting too quickly with non-polar impurities, decrease the polarity of your solvent system (e.g., reduce the percentage of ethyl acetate in hexane). Conversely, if it's retained on the column with polar impurities, a slight increase in polarity might help. A step-gradient elution can also be effective in separating compounds with close retention factors (Rf).

  • Alternative Adsorbents: If optimizing the solvent system on silica gel is unsuccessful, consider alternative stationary phases. Alumina (basic, neutral, or acidic) can offer different selectivity compared to silica. For non-polar impurities, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., acetonitrile/water or methanol/water) can be an excellent alternative.

  • Sample Loading Technique: Overloading the column is a frequent cause of poor separation. Ensure you are not exceeding the column's capacity. A good rule of thumb is to use a 1:20 to 1:100 ratio of crude material to silica gel by weight, depending on the difficulty of the separation. Additionally, load your sample onto the column in a minimal amount of solvent to ensure a narrow starting band.

II. Alternative Purification Method: Vacuum Distillation

Question 2: I want to avoid column chromatography. Is vacuum distillation a viable option for purifying this compound?

Answer: Yes, vacuum distillation is a highly effective method for purifying liquids, especially when dealing with larger quantities. By reducing the pressure, the boiling point of the compound is lowered, which prevents thermal decomposition.

Troubleshooting Guide for Vacuum Distillation:

  • Challenge: I don't have an experimental boiling point for this compound. How do I determine the correct distillation conditions?

    • Solution: Since experimental data is scarce[2][3], a practical approach is to start with a moderately low pressure (e.g., 1-5 mmHg) and gradually increase the temperature of the heating mantle. Observe the temperature at which the compound begins to distill and maintain a steady distillation rate. It is crucial to use a well-calibrated thermometer and pressure gauge to record these parameters for future reference.

  • Challenge: The distillation is proceeding too slowly or not at all.

    • Solution: This could be due to insufficient heating or a vacuum leak. Ensure all joints are properly sealed with vacuum grease. A slow and steady stream of bubbles from a capillary ebulliator or vigorous stirring with a magnetic stir bar is essential for smooth boiling. If the issue persists, you may need to decrease the pressure further or cautiously increase the temperature.

  • Challenge: My product is bumping violently during distillation.

    • Solution: Bumping occurs when the liquid superheats and then boils in a sudden burst. To prevent this, ensure smooth boiling by using a fine capillary tube to introduce a steady stream of air or nitrogen bubbles, or by using a magnetic stirrer.

Experimental Protocol: General Vacuum Distillation

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus, ensuring all glassware is free of cracks. Use a Claisen adapter to provide an extra neck for a capillary tube or a thermometer.

  • Sample Preparation: Place the crude this compound in the distillation flask, not exceeding half of the flask's volume. Add a magnetic stir bar or a fresh capillary ebulliator.

  • System Evacuation: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly evacuate the system to the desired pressure.

  • Heating: Begin stirring (if using a stir bar) and gradually heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills over at a stable temperature and pressure. It is advisable to collect a small forerun fraction, which may contain more volatile impurities.

  • Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.

G A Crude Liquid Product B Dissolve in Minimal Warm Solvent A->B C Slow Cooling (e.g., Ice Bath) B->C D Crystal Formation C->D E Vacuum Filtration (Cold) D->E F Pure Crystalline Product E->F

Caption: Low-Temperature Recrystallization Workflow.

IV. Chemical Purification Methods

Question 4: Are there any chemical methods to purify this compound, especially to remove stubborn impurities?

Answer: Yes, chemical purification methods can be highly selective and effective. Two notable methods for ketones are the formation of a bisulfite adduct and the use of Girard's reagents.

A. Bisulfite Adduct Formation

This method is particularly useful for separating ketones from non-carbonyl impurities. The ketone reacts with sodium bisulfite to form a solid adduct, which can be filtered off. The ketone can then be regenerated by treating the adduct with an acid or base.

Troubleshooting Guide for Bisulfite Adduct Formation:

  • Challenge: No precipitate forms upon adding sodium bisulfite.

    • Solution: The reaction is an equilibrium. Ensure you are using a saturated solution of sodium bisulfite. The reaction can also be sensitive to steric hindrance around the carbonyl group. While spiroketones can be somewhat hindered, this method is still worth attempting.

B. Girard's Reagent Derivatization

Girard's reagents (T and P) are cationic hydrazines that react with ketones to form water-soluble hydrazones. This allows for the separation of the ketone from water-insoluble impurities by extraction. The ketone can then be regenerated by acid-catalyzed hydrolysis.

Experimental Protocol: General Girard's Reagent T Purification

  • Derivative Formation: Dissolve the crude product in ethanol containing a small amount of acetic acid. Add Girard's reagent T and reflux the mixture.

  • Extraction: After cooling, dilute the reaction mixture with water and extract with an ether to remove non-ketonic impurities.

  • Regeneration: Acidify the aqueous layer with hydrochloric acid and heat to hydrolyze the hydrazone, regenerating the pure ketone.

  • Final Extraction: Extract the regenerated ketone with ether, wash the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent.

G cluster_0 Impure this compound cluster_1 Purification Steps cluster_2 Pure Product a Crude Product b React with Girard's Reagent T a->b c Form Water-Soluble Hydrazone b->c d Extract with Ether to Remove Impurities c->d e Acid Hydrolysis of Hydrazone d->e f Pure this compound e->f

Caption: Purification via Girard's Reagent T Derivatization.

Potential Impurities from Synthesis and Their Removal

This compound is commonly synthesized via an acid-catalyzed pinacol rearrangement of 1-vinylcyclohexanol. [3]Understanding the potential side products of this reaction is key to devising an effective purification strategy.

Potential ImpurityOriginRecommended Removal Method
Unreacted 1-vinylcyclohexanol Incomplete reaction.Vacuum distillation (the alcohol is likely to have a different boiling point) or column chromatography.
Polymeric materials Acid-catalyzed polymerization of the starting material or product.These are typically high molecular weight, non-volatile materials and can be removed by distillation. They will remain as the distillation residue.
Isomeric spiroketones Alternative rearrangement pathways.Careful fractional distillation or preparative gas chromatography (GC) might be necessary for close-boiling isomers.
Dehydration products Elimination of water from the carbocation intermediate can lead to dienes. [5]These are often more volatile and can be removed as a forerun in distillation.

References

  • Google. (n.d.). This compound.
  • Google. (n.d.). spiro[3.5]nonan-1-ol.
  • Organic Chemistry Portal. (n.d.). Pinacol Rearrangement. Retrieved from [Link]

  • PubChem. (n.d.). This compound, 5-methyl-, trans-. Retrieved from [Link]

  • Wikipedia. (n.d.). Pinacol rearrangement. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Pinacol Rearrangement. Retrieved from [Link]

  • BYJU'S. (n.d.). Pinacol Pinacolone Rearrangement Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 30.2: Pinacol Rearrangement. Retrieved from [Link]

  • NMPPDB. (n.d.). This compound, 5-methyl-, trans. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Spiro[3.5]nonan-1-OL. Retrieved from [Link]

  • EMAN Research Publishing. (n.d.). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. Retrieved from [Link]

  • PubChem. (n.d.). Spiro[3.5]nonan-7-one. Retrieved from [Link]

  • PubChemLite. (n.d.). Spiro[3.5]nonan-6-one (C9H14O). Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, 95% Purity, C9H14O, 100 mg. Retrieved from [Link]

  • spiro. (n.d.). Retrieved from [Link]

  • PubMed. (n.d.). Separation of synthetic (co)polymers by capillary electrophoresis techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). Polymer-induced phase separation in suspensions of bacteria. Retrieved from [Link]

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Validation & Comparative

A Comparative Spectroscopic Guide to Spiro[3.5]nonan-1-one and Structurally Related Ketones

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic analysis of Spiro[3.5]nonan-1-one, a key structural motif in medicinal chemistry and materials science. The unique three-dimensional architecture conferred by the spirocyclic center presents distinct characterization challenges and opportunities.[1][2] We will dissect its spectral features using Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). To provide a richer context and highlight the structural nuances that spectroscopic techniques can reveal, we will objectively compare its performance against three carefully selected alternatives:

  • Spiro[4.4]nonan-1-one: A constitutional isomer with a five-membered ring fused at the spiro center, allowing for an examination of the effects of ring strain.

  • Spiro[3.5]nonan-2-one: A positional isomer, demonstrating how the placement of the carbonyl group relative to the spiro center alters the spectroscopic fingerprint.[3]

  • Cyclohexanone: A foundational monocyclic ketone, serving as a baseline to underscore the unique influence of the spiro-fused cyclobutane ring.

This document is designed for researchers, scientists, and drug development professionals, offering not just data, but the underlying causality behind experimental observations and protocol design.

Molecular Structures and a Logic-Driven Workflow

A robust characterization workflow is paramount for the unambiguous identification of complex molecules. The diagram below outlines the logical process, from initial sample assessment to final structural confirmation, which forms the basis of our comparative analysis.

G cluster_0 Characterization Workflow Sample Purity Assessment (e.g., GC-MS) MS Mass Spectrometry (MS) Determine Molecular Weight & Formula Sample->MS Integrity Check IR Infrared (IR) Spectroscopy Identify Key Functional Groups (C=O) MS->IR Formula Known NMR NMR Spectroscopy (¹H, ¹³C, 2D) Elucidate Carbon-Hydrogen Framework IR->NMR Functional Groups Confirmed Confirmation Final Structure Confirmation NMR->Confirmation Full Assignment

Caption: A typical workflow for spectroscopic characterization.

To visually ground our discussion, the molecular structures of our target compound and its comparators are presented below.

Structures A This compound A_img A_img B Spiro[4.4]nonan-1-one B_img B_img C Spiro[3.5]nonan-2-one C_img C_img D Cyclohexanone D_img D_img

Caption: The chemical structures of the analyzed ketones.

Infrared (IR) Spectroscopy: Probing the Carbonyl Bond

Expertise & Experience: IR spectroscopy provides immediate, high-confidence identification of the carbonyl (C=O) functional group.[4] The vibrational frequency of the C=O bond is exquisitely sensitive to its electronic environment and, critically for this comparison, the ring strain of the cyclic system it inhabits. The fundamental principle is that increased ring strain forces more s-character into the C-C bonds of the ring, which in turn increases the s-character and bond strength of the exocyclic C=O bond, shifting its stretching frequency to a higher wavenumber (a "blue shift").[5]

Comparative Analysis:

  • This compound: The carbonyl group resides within a four-membered ring. This cyclobutanone moiety is highly strained, leading to a significant increase in the C=O stretching frequency, typically observed around 1780-1775 cm⁻¹ . This high-frequency absorption is a hallmark of cyclobutanones and is a primary diagnostic feature.

  • Spiro[4.4]nonan-1-one: Here, the carbonyl is in a five-membered ring. While still strained compared to an open-chain or six-membered ring ketone, the strain is less severe than in a four-membered ring. Consequently, the C=O stretch appears at a lower frequency, generally around 1745-1740 cm⁻¹ .

  • Spiro[3.5]nonan-2-one: The carbonyl group is adjacent to the spiro center but is still part of the four-membered ring, so its C=O stretch is expected to be in the high-frequency region of ~1775 cm⁻¹ , similar to the 1-one isomer.

  • Cyclohexanone: This six-membered ring is considered relatively strain-free. It serves as our baseline, with a characteristic C=O absorption at ~1715 cm⁻¹ .[5] The ~60 cm⁻¹ difference between this and this compound is a direct and dramatic measure of the effect of the cyclobutane ring's angle strain.

Data Summary: IR Carbonyl Stretching Frequencies

CompoundRing Containing C=OExpected C=O Frequency (cm⁻¹)Key Influence
This compound 4-membered~1775 High Ring Strain
Spiro[4.4]nonan-1-one5-membered~1745Moderate Ring Strain
Spiro[3.5]nonan-2-one4-membered~1775High Ring Strain
Cyclohexanone6-membered~1715Low/No Ring Strain

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Trustworthiness: NMR is the most powerful tool for elucidating the complete carbon-hydrogen framework of an organic molecule. By analyzing chemical shifts, signal multiplicities, and integrations, we can assign every proton and carbon to its specific position. For spirocycles, NMR is particularly crucial for confirming the connectivity at the quaternary spiro-carbon, which is itself an NMR-active nucleus (¹³C).

¹³C NMR Analysis

Expertise & Experience: The chemical shift of a carbon nucleus is determined by its local electronic environment. Carbonyl carbons are highly deshielded due to the electronegativity of the oxygen atom and typically appear far downfield.[5] The spiro-carbon, being a quaternary center, will also have a distinct chemical shift.

Comparative Analysis:

  • This compound (C₉H₁₄O): We expect to see 9 distinct carbon signals due to the molecule's asymmetry. The most downfield signal will be the carbonyl carbon (C1), typically >200 ppm . The quaternary spiro-carbon (C4) will likely appear in the 40-60 ppm range. The remaining seven methylene (-CH₂-) carbons will populate the aliphatic region.

  • Spiro[4.4]nonan-1-one (C₉H₁₄O): Also expecting 9 signals. The carbonyl carbon (C1) will be similarly downfield (>200 ppm). The key distinction will be in the shifts of the aliphatic carbons, reflecting the different bond angles and electronic environments of a cyclopentane versus a cyclohexane ring.

  • Spiro[3.5]nonan-2-one (C₉H₁₄O): With 9 expected signals, the carbonyl (C2) remains far downfield. The proximity of the carbonyl to the spiro-carbon (C4) in this isomer will likely deshield C4, causing its signal to shift further downfield compared to this compound.

  • Cyclohexanone (C₆H₁₀O): Due to symmetry (a plane passing through the C=O group and C4), only 4 distinct carbon signals are expected. The carbonyl carbon appears around 212 ppm . The alpha-carbons (C2, C6) are around 42 ppm, with the others further upfield. This reduced signal count is a direct consequence of its higher symmetry compared to the spirocycles.

Data Summary: Key ¹³C NMR Chemical Shifts (δ, ppm)

CompoundCarbonyl (C=O)Spiro-CarbonNo. of Signals
This compound >200~40-609
Spiro[4.4]nonan-1-one>200~50-709
Spiro[3.5]nonan-2-one>200~50-70 (deshielded)9
Cyclohexanone~212N/A4
¹H NMR Analysis

Expertise & Experience: Proton NMR provides information on the number of different proton environments, their neighboring protons (via splitting patterns), and their relative numbers (via integration). Protons alpha to a carbonyl group are deshielded and typically appear in the 2.0-2.5 ppm region.[5] The rigid, three-dimensional nature of spirocycles can lead to complex splitting patterns due to fixed dihedral angles.

Comparative Analysis:

  • This compound: The spectrum will be complex, with multiple overlapping multiplets in the aliphatic region (typically 1.5-2.8 ppm ). The protons on the carbons alpha to the carbonyl (C2 and C8) will be the most downfield in this region. The lack of symmetry means all 14 protons are chemically non-equivalent, though some signals may accidentally overlap.

  • Spiro[4.4]nonan-1-one: A similarly complex aliphatic region is expected. The chemical shifts of the protons on the five-membered ring will differ from those on the four-membered ring in the previous case, reflecting the altered bond angles and magnetic environments.

  • Spiro[3.5]nonan-2-one: The protons alpha to the carbonyl (at C1 and C3) will be shifted downfield. The key difference from the 1-one isomer will be the specific chemical shifts and coupling constants for these alpha-protons, providing a clear method for distinguishing the two isomers.

  • Cyclohexanone: The spectrum is much simpler. Protons alpha to the carbonyl (4H) appear as a triplet around 2.3 ppm . The beta-protons (4H) and gamma-protons (2H) appear further upfield as multiplets. The clear, well-separated signals are a result of the molecule's symmetry and conformational flexibility.

Mass Spectrometry (MS): Fragmentation and Confirmation

Authoritative Grounding: Mass spectrometry provides the molecular weight of the compound via the molecular ion peak (M⁺·).[6] For all the C₉H₁₄O isomers, this will be at an m/z of 138.21 . The true power of MS in structural elucidation comes from analyzing the fragmentation patterns, which are like molecular fingerprints. Spiro ketones undergo characteristic fragmentation pathways, often involving cleavage of the bonds adjacent to the spiro center.[7]

Comparative Fragmentation:

  • This compound: A likely fragmentation pathway involves cleavage of the cyclobutane ring, which is energetically favorable due to the release of ring strain. One would expect to see fragments corresponding to the loss of ethylene (C₂H₄, 28 amu) or cyclobutene.

  • Spiro[4.4]nonan-1-one: Cleavage of the five-membered ring is also common. The fragmentation pattern will differ from this compound, with characteristic losses related to the cyclopentyl moiety.

  • Cyclohexanone: Undergoes a characteristic McLafferty rearrangement if an abstractable gamma-hydrogen is present, and alpha-cleavage adjacent to the carbonyl group. This results in a prominent base peak at m/z 55. This distinct pattern is a key differentiator from the spirocyclic compounds.

Experimental Protocols

The following are standardized, self-validating protocols for acquiring high-quality spectroscopic data.

Protocol 1: NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the analyte (e.g., this compound) in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse (zg30).

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 1 second.

    • Number of Scans: 16-32, to achieve adequate signal-to-noise.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single-pulse (zgpg30).

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation: For a liquid sample, place a single drop between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin film. For a solid, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk.

  • Background Collection: Run a background spectrum of the empty sample compartment (for salt plates) or a pure KBr pellet to subtract atmospheric (CO₂, H₂O) and accessory absorbances.

  • Sample Acquisition: Place the prepared sample in the spectrometer's beam path.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum. Label significant peaks, paying close attention to the carbonyl region (1800-1650 cm⁻¹).

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Method:

    • Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

  • Data Analysis: Identify the peak corresponding to the analyte in the total ion chromatogram (TIC). Analyze the mass spectrum associated with this peak to identify the molecular ion and major fragment ions.

References

  • PubChem. This compound, 5-methyl-, trans-. National Center for Biotechnology Information. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • SpectraBase. Spiro[3.5]nonan-1-ol. [Link]

  • PubChem. Spiro[3.5]nonan-1-OL. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. 1H NMR spectrum of the spiro compound 18. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0137740). [Link]

  • American Chemical Society. Mass spectral fragmentation of spiro ketones and olefins. [Link]

  • ABL Technology. This compound. [Link]

  • ACS Publications. Spiro Compounds for Organic Optoelectronics. [Link]

  • SpectraBase. 1-oxa-2-(Iodomethylene)spiro[3.5]nonane-2-one. [Link]

  • AIR Unimi. Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Dom. [Link]

  • NMPPDB. This compound, 5-methyl-, trans. [Link]

  • PubChem. Spiro[3.5]nonan-2-one. National Center for Biotechnology Information. [Link]

  • YouTube. Spectroscopic analysis of aldehydes and ketones. [Link]

  • PubChem. Spiro[3.5]nonan-7-one. National Center for Biotechnology Information. [Link]

  • EMAN RESEARCH PUBLISHING. Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. [Link]

  • MDPI. Examples of spirocyclic compounds reported along with their olfactory properties. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Organic Letters. Stereoselective Synthesis of Spirocyclic Ketones by Nazarov Reaction. [Link]

  • MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • Mario Barbatti. Theory Untangles Fascinating Properties of Spiro-Compounds. [Link]

  • Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • Beilstein Journals. Syntheses and medicinal chemistry of spiro heterocyclic steroids. [Link]

  • PMC. Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity. [Link]

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A Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of Spiro[3.5]nonan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, spirocyclic scaffolds are of paramount importance due to their inherent three-dimensionality and conformational rigidity. Spiro[3.5]nonan-1-one, a key building block, presents a unique structural challenge for spectroscopic analysis. This guide provides an in-depth exploration of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) assignments for this compound, offering a predictive framework grounded in fundamental principles and comparative data. We will dissect the anticipated spectral features, elucidate the reasoning behind the assignments, and compare the utility of NMR with other common analytical techniques.

The Unique Structural Landscape of this compound

This compound features a cyclobutane ring fused to a cyclohexane ring at a single quaternary carbon, C5. The presence of a carbonyl group at C1 on the cyclobutane ring introduces significant electronic and conformational constraints that directly influence the magnetic environments of the constituent protons and carbons. The puckered nature of the cyclobutane ring and the chair conformation of the cyclohexane ring lead to a complex interplay of shielding and deshielding effects, making a thorough understanding of NMR principles essential for accurate structural assignment.

Predicted ¹H and ¹³C NMR Spectral Assignments

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is anticipated to display six distinct signals, corresponding to the six chemically non-equivalent carbon atoms in the molecule. The high degree of symmetry in the cyclohexane ring (assuming rapid chair-chair interconversion at room temperature) renders C6 and C10, as well as C7 and C9, chemically equivalent.

Carbon Atom Predicted Chemical Shift (ppm) Rationale
C1~210The carbonyl carbon is significantly deshielded due to the electronegativity of the oxygen atom and the sp² hybridization.
C5~45-55The spiro quaternary carbon is deshielded due to the strain of the four-membered ring and its substitution pattern.
C2, C4~40-50These methylene carbons are alpha to the carbonyl group, leading to deshielding.
C3~20-30This methylene carbon is beta to the carbonyl and part of the strained cyclobutane ring.
C6, C10~30-40Methylene carbons on the cyclohexane ring adjacent to the spiro center.
C7, C9~25-35Methylene carbons on the cyclohexane ring.
C8~20-30The methylene carbon at the apex of the cyclohexane ring.

dot graph { layout=neato; node [shape=plaintext]; C1 [label="C1 (~210 ppm)", pos="0,1.5!"]; C5 [label="C5 (~45-55 ppm)", pos="0,0!"]; C2_C4 [label="C2, C4 (~40-50 ppm)", pos="-1.5,0.75!"]; C3 [label="C3 (~20-30 ppm)", pos="-2.5,0!"]; C6_C10 [label="C6, C10 (~30-40 ppm)", pos="1.5,0.75!"]; C7_C9 [label="C7, C9 (~25-35 ppm)", pos="2.5,0!"]; C8 [label="C8 (~20-30 ppm)", pos="3.5,0.75!"]; C1 -- C5 [style=invis]; C5 -- C2_C4 [style=invis]; C2_C4 -- C3 [style=invis]; C5 -- C6_C10 [style=invis]; C6_C10 -- C7_C9 [style=invis]; C7_C9 -- C8 [style=invis]; } caption: "Predicted 13C NMR Chemical Shift Ranges"

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will be more complex due to spin-spin coupling. Protons on the same carbon (geminal) and on adjacent carbons (vicinal) will split each other's signals.

Proton(s) Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz) Rationale
H2, H4~2.8-3.2Triplet~7-9Protons alpha to the carbonyl are deshielded. They are coupled to the protons on C3.
H3~1.9-2.3Quintet~7-9These protons are coupled to the protons on C2 and C4.
H6, H10~1.6-1.9MultipletProtons on the cyclohexane ring adjacent to the spiro center.
H7, H9~1.4-1.7MultipletMethylene protons on the cyclohexane ring.
H8~1.3-1.6MultipletMethylene protons at the apex of the cyclohexane ring.

dot graph { layout=neato; node [shape=plaintext]; H2_H4 [label="H2, H4 (~2.8-3.2 ppm)", pos="-2,1!"]; H3 [label="H3 (~1.9-2.3 ppm)", pos="-2,-1!"]; H_cyclohexane [label="Cyclohexane Protons (H6-H10) (~1.3-1.9 ppm)", pos="2,0!"]; H2_H4 -- H3 [label=" J ≈ 7-9 Hz", labelfontcolor="#EA4335"]; } caption: "Key Predicted 1H NMR Correlations"

Experimental Protocol for NMR Analysis

A robust experimental protocol is critical for obtaining high-quality, unambiguous NMR data.

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

  • Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

  • ¹H NMR:

    • Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: 16-32 scans, 1-2 second relaxation delay.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required.

    • Typical parameters: 1024 or more scans, 2-5 second relaxation delay.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for assigning quaternary carbons like C5.

    • DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment will show CH and CH₃ signals pointing up and CH₂ signals pointing down.

Comparison with Alternative Spectroscopic Techniques

While NMR provides unparalleled detail for structural elucidation, other techniques offer complementary information.

Technique Information Provided Advantages Limitations
Infrared (IR) Spectroscopy Presence of functional groups.Rapid and inexpensive.Provides limited information on the carbon skeleton.[1][2]
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula.Does not provide direct information on connectivity or stereochemistry.[1][2]
X-ray Crystallography Precise 3D structure in the solid state.Unambiguous structural determination.Requires a suitable single crystal, which can be difficult to obtain.

For this compound, IR spectroscopy would confirm the presence of the carbonyl group with a strong absorption around 1780 cm⁻¹ (characteristic for a ketone in a four-membered ring). Mass spectrometry would show a molecular ion peak at m/z = 138, corresponding to the molecular formula C₉H₁₄O.[3] While useful, neither of these techniques can provide the detailed connectivity and stereochemical information that can be gleaned from a comprehensive NMR analysis.

Conclusion

The structural elucidation of this compound serves as an excellent case study in the application of modern NMR spectroscopy. By combining 1D and 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved. This guide provides a robust predictive framework for the ¹H and ¹³C NMR spectra of this important spirocyclic ketone, empowering researchers to confidently analyze and characterize this and related molecular architectures. The principles outlined herein are broadly applicable to the structural determination of complex organic molecules, highlighting the indispensable role of NMR spectroscopy in contemporary chemical research.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 557036, this compound. Available from: [Link].

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Available from: [Link]

  • Chemistry LibreTexts. 7.6: Interpreting 2-D NMR Spectra. Available from: [Link]

  • Royal Society of Chemistry. 2D NMR spectroscopy for structural elucidation of complex small molecules. Available from: [Link]

  • ARC Journals. Application of I.R. Spectroscopy & Mass Spectrometry in Structural Elucidation of Drugs. Available from: [Link]

  • Analyst. Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Available from: [Link]

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Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of Spiro[3.5]nonan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For the Modern Analytical Laboratory: A Senior Application Scientist's Perspective on Predicting and Interpreting the Mass Spectrum of a Unique Spirocyclic Ketone.

In the landscape of drug discovery and chemical research, the unambiguous identification of novel molecular architectures is paramount. Spirocyclic systems, characterized by two rings sharing a single carbon atom, present a unique analytical challenge due to their inherent steric strain and complex three-dimensional structures. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of Spiro[3.5]nonan-1-one, a compound of interest in synthetic chemistry. We will dissect the expected fragmentation pathways, drawing comparisons with the well-documented spectra of its constituent ring systems, cyclobutanone and cyclohexanone, and leveraging data from a closely related analogue to provide a robust analytical framework for researchers in the field.

The Analytical Challenge: Why this compound is Not Just the Sum of its Parts

A cursory examination of this compound might lead one to assume its mass spectrum would be a simple composite of cyclobutanone and cyclohexanone fragmentation. However, the spirocyclic fusion introduces significant changes to the molecule's stability and dictates a unique set of fragmentation rules. Unlike simple cyclic ketones where alpha-cleavage is a primary and predictable event, the fragmentation of spiro ketones is often governed by the preferential cleavage of one ring over the other, a phenomenon influenced by ring strain and the stability of the resulting radical cations[1].

Predicting the Fragmentation Pattern: A Logic-Driven Approach

While a publicly available mass spectrum for this compound is not readily accessible, we can predict its fragmentation with a high degree of confidence by applying fundamental principles of mass spectrometry and examining empirical data from analogous structures. The molecular ion ([M]•+) for this compound (C9H14O) is expected at an m/z of 138[2].

Comparative Fragmentation of Constituent Rings

To understand the fragmentation of our target molecule, we must first consider its building blocks:

  • Cyclobutanone: The mass spectrum of cyclobutanone is dominated by a base peak at m/z 42, corresponding to the ethenone radical cation ([C2H2O]•+), formed via a characteristic cycloreversion reaction[3]. Another significant peak is often observed at m/z 42, resulting from the loss of ethylene.

  • Cyclohexanone: The fragmentation of cyclohexanone is more complex. It typically displays a significant peak at m/z 55, which arises from an initial alpha-cleavage followed by the loss of a propyl radical[4][5]. Some sources also indicate a base peak at m/z 80, rationalized by a McLafferty-type rearrangement and subsequent loss of a methyl radical.

The this compound Fragmentation Cascade

The fragmentation of this compound will likely proceed through several competing pathways, initiated by the ionization of the carbonyl oxygen's lone pair electrons.

dot

Caption: Predicted Fragmentation Pathway of this compound

Based on the principles of spiro-ketone fragmentation, we anticipate the following key fragmentation events:

  • Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a highly probable initial step. This can lead to the loss of neutral molecules.

  • Ring Opening and Rearrangement: The strained cyclobutane ring is susceptible to opening, followed by rearrangements that can lead to the expulsion of stable neutral fragments.

  • Charge Migration and Secondary Fragmentation: The initial fragmentation will produce a variety of charged species that can undergo further fragmentation to yield the observed spectrum.

Supporting Evidence from a Methylated Analog

The mass spectrum of the closely related trans-5-methyl-Spiro[3.5]nonan-1-one provides invaluable empirical support for our predictions. This compound shows major peaks at m/z 81, 67, and 95 [6]. These fragments can be rationalized as follows:

  • m/z 95: This likely corresponds to the loss of an acetyl radical (C2H3O•, 43 Da) from the molecular ion of the methylated analog (m/z 152), or a related fragmentation from the parent compound (M-43).

  • m/z 81 and 67: These ions are likely the result of subsequent fragmentations of the m/z 95 ion or other primary fragments. The difference of 14 Da between them suggests the loss of a methylene group (CH2).

These observed fragments in the methylated analog strongly suggest that similar fragmentation pathways, leading to ions at m/z 81, 67, and 95 , will be prominent in the spectrum of this compound.

Comparative Data Summary

CompoundMolecular Weight ( g/mol )Key Fragment Ions (m/z)Putative Fragment Identity/Origin
This compound 138.21[2]138 ([M]•+), 110, 96, 81, 67, 55Molecular ion, [M-C2H4]•+, [M-C3H6]•+, [C6H9]+, [C5H7]+, [C4H7]+
Cyclobutanone 70.0842 (Base Peak), 28, 70 ([M]•+)[C2H2O]•+, [C2H4]•+, Molecular ion[3]
Cyclohexanone 98.1455 (Base Peak), 80, 42, 98 ([M]•+)[C3H3O]+, [M-H2O]•+, [C3H6]•+, Molecular ion[4]
trans-5-methyl-Spiro[3.5]nonan-1-one 152.2481 (Base Peak), 67, 95Further investigation needed for definitive assignment[6]

Experimental Protocol for GC-MS Analysis

To validate these predictions, the following gas chromatography-mass spectrometry (GC-MS) protocol is recommended. This protocol is designed to be a self-validating system, ensuring robust and reproducible data.

dot

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample This compound (1 mg/mL in Dichloromethane) InternalStandard Internal Standard Addition (e.g., Dodecane) Sample->InternalStandard Injection Injection (1 µL, Splitless) InternalStandard->Injection Column GC Column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm) Injection->Column OvenProgram Oven Temperature Program (e.g., 50°C hold 2 min, ramp to 250°C at 10°C/min) Column->OvenProgram Ionization Electron Ionization (EI) (70 eV) OvenProgram->Ionization MassAnalyzer Mass Analyzer (Quadrupole or Ion Trap) Ionization->MassAnalyzer Detection Detector (Scan m/z 40-400) MassAnalyzer->Detection DataAcquisition Data Acquisition & Processing Detection->DataAcquisition LibrarySearch NIST Library Search DataAcquisition->LibrarySearch FragmentationAnalysis Manual Fragmentation Analysis DataAcquisition->FragmentationAnalysis

Caption: GC-MS Workflow for this compound Analysis

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Materials:

  • This compound

  • High-purity solvent (e.g., dichloromethane or ethyl acetate)

  • Internal standard (optional, for quantitative analysis)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent.

  • GC Conditions:

    • Injector: 250 °C, splitless mode.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Initial temperature of 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Column: A non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column, is recommended.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

  • Data Analysis:

    • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

    • Compare the obtained spectrum with the predicted fragmentation pattern and the data from analogous compounds.

    • Perform a library search against the NIST database to identify any potential matches.

Conclusion: A Roadmap for Identification

The mass spectral fragmentation of this compound presents a fascinating case study in the structure-driven fragmentation of complex cyclic molecules. By combining first-principles knowledge of mass spectrometry with comparative data from its constituent rings and a methylated analog, we have constructed a robust predictive framework for its analysis. This guide serves as a valuable resource for researchers, providing not only a detailed prediction of the fragmentation pattern but also a comprehensive experimental protocol for its verification. As new spirocyclic compounds continue to emerge from the frontiers of chemical synthesis, this logic-driven approach to spectral interpretation will remain an indispensable tool in the analyst's arsenal.

References

  • Vertex AI Search. (2023).
  • BenchChem. (2025). Mass Spectrometry Fragmentation of 2-(Hydroxy-phenyl-methyl)-cyclohexanone: A Technical Guide.
  • American Chemical Society. (1967).
  • Whitman People. GCMS Section 6.11.
  • BenchChem. (2025). Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectra of Cyclic Ketones.
  • ACS Publications. (2010). Isomerization and Fragmentation of Cyclohexanone in a Heated Micro-Reactor | The Journal of Physical Chemistry A.
  • PubChem. Spiro[3.5]nonan-1-OL | C9H16O | CID 71744115.
  • PubChem. This compound | C9H14O | CID 557036.
  • PubChem. This compound, 5-methyl-, trans- | C10H16O | CID 557033.

Sources

A Comparative Guide to the Infrared Spectroscopy of Spiro[3.5]nonan-1-one for Functional Group Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise and unambiguous characterization of novel molecular scaffolds is paramount. Spirocyclic systems, valued for their rigid three-dimensional structures, present unique analytical challenges. This guide provides an in-depth analysis of the infrared (IR) spectrum of Spiro[3.5]nonan-1-one, a compound featuring a spiro-fused cyclobutane and cyclohexane ring system with a carbonyl group on the four-membered ring.

Through a combination of theoretical principles and comparative data from analogous cyclic ketones, this document serves as a practical reference for identifying and characterizing this important structural motif. We will delve into the causal relationships between molecular structure, ring strain, and vibrational frequencies, offering field-proven insights for accurate spectral interpretation.

The Spectroscopic Signature of Ring Strain: A Theoretical Overview

Infrared spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. The absorption of infrared radiation excites specific vibrational modes in the covalent bonds of a molecule. The frequency of this absorption is highly sensitive to the bond's strength and the mass of the atoms involved.

The carbonyl (C=O) stretching vibration is one of the most intense and diagnostically useful peaks in an IR spectrum, typically appearing in the 1650-1850 cm⁻¹ region.[1] The precise position of this peak for a ketone is profoundly influenced by its electronic and structural environment. For cyclic ketones, the most significant factor is often ring strain.[2][3]

As the internal bond angle of the C-(C=O)-C group deviates from the ideal 120° of an sp² hybridized carbon, the ring becomes more strained. This angular strain alters the hybridization of the carbon atoms in the ring. In smaller, strained rings, the C-C bonds adjacent to the carbonyl group possess more p-character to accommodate the smaller angles. Consequently, the C=O bond incorporates more s-character, leading to a stronger, shorter bond.[2] This stronger bond requires more energy to vibrate, resulting in an absorption at a higher wavenumber (frequency).

This principle is clearly illustrated by comparing common cyclic ketones:

  • Cyclohexanone (a relatively strain-free six-membered ring) exhibits a C=O stretch around 1715 cm⁻¹.

  • Cyclopentanone (a five-membered ring with some strain) shows a C=O stretch near 1751 cm⁻¹.

  • Cyclobutanone (a highly strained four-membered ring) displays a C=O stretch at a significantly higher frequency, approximately 1775-1785 cm⁻¹.[2]

This compound incorporates the carbonyl group within a four-membered cyclobutane ring, which is fused to a larger, more flexible cyclohexane ring. Therefore, its carbonyl stretching frequency is expected to be characteristic of a strained cyclic ketone, closely resembling that of cyclobutanone.

Comparative Spectral Analysis: this compound vs. Alternative Ketones

To contextualize the spectral features of this compound, we will compare its expected absorptions with the experimental data for two key alternatives: the highly strained Cyclobutanone and the less strained Cycloheptanone .

While a publicly available, peer-reviewed experimental spectrum for this compound is not readily accessible, its key spectral features can be confidently predicted based on established principles. The most telling feature is the C=O stretching frequency, which will be dictated by the high strain of the cyclobutane ring containing the ketone.

Functional Group Vibrational Mode This compound (Predicted) Cyclobutanone (Experimental) Cycloheptanone (Experimental) Rationale & Comments
C=OStretch~1775 - 1785 cm⁻¹ (Strong, Sharp)~1786 cm⁻¹~1704 cm⁻¹The high frequency is a direct result of the angular strain in the four-membered ring containing the carbonyl group. This is the most diagnostic peak for confirming the presence of the cyclobutanone moiety. Cycloheptanone, being a larger and more flexible ring, exhibits a C=O stretch typical of a low-strain cyclic ketone.
C-H (Aliphatic)Stretch~2850 - 3000 cm⁻¹ (Strong)~2880 - 3020 cm⁻¹~2860 - 2940 cm⁻¹These absorptions arise from the C-H bonds on the sp³ hybridized carbons of both the cyclobutane and cyclohexane rings. This region confirms the saturated aliphatic nature of the scaffold.
CH₂Scissoring (Bending)~1450 - 1475 cm⁻¹ (Medium)~1465 cm⁻¹~1460 cm⁻¹These are characteristic bending vibrations for methylene groups present in the rings.
C-CStretchFingerprint Region (1000-1300 cm⁻¹)Fingerprint RegionFingerprint RegionThe complex C-C stretching and bending vibrations create a unique pattern in the fingerprint region, which can be used for definitive identification by comparison with a reference spectrum.

Experimental data for Cyclobutanone and Cycloheptanone sourced from the NIST Chemistry WebBook.

The logical flow for this comparative analysis is visualized below:

G cluster_0 Structural Feature cluster_1 Ring Strain cluster_2 Predicted/Observed C=O Frequency Spiro This compound (Carbonyl in 4-membered ring) HighStrain High Strain Spiro->HighStrain HighFreq High Wavenumber (~1775-1785 cm⁻¹) Spiro->HighFreq Predicted CycloBu Cyclobutanone (Carbonyl in 4-membered ring) CycloBu->HighStrain CycloBu->HighFreq Observed CycloHept Cycloheptanone (Carbonyl in 7-membered ring) LowStrain Low Strain CycloHept->LowStrain LowFreq Low Wavenumber (~1704 cm⁻¹) CycloHept->LowFreq Observed HighStrain->HighFreq LowStrain->LowFreq

Caption: Relationship between ring strain and C=O frequency.

Experimental Protocols for Acquiring High-Quality IR Spectra

The quality of an IR spectrum is critically dependent on proper sample preparation. The goal is to obtain a spectrum with sharp, well-defined peaks and a flat baseline, which requires minimizing light scattering and avoiding excessive absorption (saturated peaks). This compound is a liquid at room temperature, making the thin film method most appropriate. For comparison with solid cyclic ketones, the KBr pellet method would be employed.

Protocol 1: Thin Film Method (for Liquid Samples like this compound)

This is the simplest method for pure liquid samples.

Step-by-Step Methodology:

  • Plate Preparation: Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator. If necessary, clean them by wiping with a tissue dampened with a dry, volatile solvent (e.g., anhydrous acetone or methylene chloride) and allow them to dry completely. Handle the plates only by their edges to avoid transferring moisture and oils.

  • Sample Application: Using a Pasteur pipette, place one small drop of the liquid sample onto the center of the polished face of one salt plate.

  • Film Formation: Place the second salt plate on top of the first, gently pressing and rotating slightly to spread the liquid into a thin, uniform film between the plates. The film should be free of air bubbles.

  • Spectrometer Analysis: Place the assembled plates into the sample holder of the IR spectrometer.

  • Acquire Spectrum: Collect a background spectrum of the empty beam path first. Then, acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, disassemble the plates, clean them thoroughly with an appropriate solvent, and return them to the desiccator.

Caption: Workflow for the Thin Film IR method.

Protocol 2: KBr Pellet Method (for Solid Samples)

This method involves dispersing a solid sample within an IR-transparent matrix, typically potassium bromide (KBr).

Step-by-Step Methodology:

  • Material Preparation: Gently grind approximately 100-200 mg of dry, spectroscopy-grade KBr powder in an agate mortar to create a fine powder. Store the KBr in a desiccator to prevent moisture absorption, which can cause a broad O-H peak around 3400 cm⁻¹.

  • Sample Mixing: Add 1-2 mg of the solid sample to the mortar (a sample-to-KBr ratio of approximately 1:100).

  • Grinding: Grind the sample and KBr together thoroughly for several minutes until the mixture is a homogenous, fine, fluffy powder. This step is critical to reduce particle size below the wavelength of the IR radiation, thereby minimizing light scattering.

  • Pellet Pressing: Transfer a portion of the powder mixture into the collar of a pellet die. Assemble the die and place it in a hydraulic press. Apply a pressure of 8-10 tons for 1-2 minutes. A vacuum line may be attached to the die to remove trapped air and moisture, resulting in a more transparent pellet.

  • Pellet Retrieval: Carefully release the pressure and extract the die. Disassemble the die to retrieve the thin, transparent, or translucent KBr pellet.

  • Spectrometer Analysis: Place the pellet in a sample holder and acquire the spectrum as described in the thin film method.

Conclusion and Best Practices

The infrared spectrum of this compound is decisively characterized by the high-frequency carbonyl absorption expected around 1775-1785 cm⁻¹ . This feature, driven by the angular strain of the cyclobutanone ring, serves as the primary diagnostic peak for identifying this spirocyclic ketone and distinguishing it from less strained analogues like cycloheptanone (C=O at ~1704 cm⁻¹) or cyclohexanone (C=O at ~1715 cm⁻¹).

For professionals in drug discovery and organic synthesis, this comparative guide provides the foundational knowledge to:

  • Confirm Synthesis: Rapidly verify the formation of the this compound scaffold by identifying the characteristic high-frequency C=O stretch.

  • Assess Purity: The absence of extraneous peaks, such as a broad O-H stretch (~3400 cm⁻¹), can indicate the absence of hydrated byproducts or starting materials.

  • Differentiate Isomers: While IR is primarily for functional group identification, the unique fingerprint region can help distinguish between structurally similar isomers when compared against a known standard.

By understanding the interplay between molecular structure and vibrational spectroscopy, and by employing rigorous experimental technique, researchers can confidently characterize novel spirocyclic compounds, accelerating the pace of discovery and development.

References

  • National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]

  • Bratož, S., & Hadži, D. (1957). The stretching vibration of carbonyl groups in cyclic ketones. Journal of Chemical Physics, 27(4), 991-997. [Link]

  • Kintek Press. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy?[Link]

  • AZoM. How is Potassium Bromide Used in Infrared Spectroscopy? (2022). [Link]

  • Organic Chemistry at CU Boulder. IR Spectroscopy of Liquids. [Link]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. (2020). [Link]

  • NIST Chemistry WebBook. Cyclobutanone. [Link]

  • NIST Chemistry WebBook. Cycloheptanone. [Link]

  • PubChem. This compound. [Link]

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A Senior Application Scientist's Guide to Purity Analysis of Synthesized Spiro[3.5]nonan-1-one: A Comparative Analysis of HPLC and GC Methods

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for Spiro[3.5]nonan-1-one

Spirocyclic scaffolds are privileged structures in medicinal chemistry, prized for their rigid, three-dimensional architecture that allows for precise presentation of pharmacophoric elements.[1] this compound, a foundational ketone in this class, serves as a critical building block for more complex therapeutic agents.[2] As with any synthetic intermediate destined for drug development, rigorous purity analysis is not merely a procedural step but a cornerstone of safety, efficacy, and reproducibility. Undetected impurities, including starting materials, byproducts, or isomers, can have significant downstream consequences.

This guide provides an in-depth, comparative analysis of two instrumental pillars of purity determination—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the specific application of this compound. We will dissect the causality behind methodological choices, provide field-proven experimental protocols, and offer a clear decision framework for selecting the optimal technique for your laboratory's needs.

Analyte Profile: Physicochemical Properties of this compound

A successful chromatographic separation is predicated on a deep understanding of the analyte's physical and chemical properties. This compound (C9H14O, Molar Mass: ~138.21 g/mol ) presents a distinct profile that informs our choice of analytical technique.[3]

  • Volatility: With a molecular weight under 150 g/mol , this compound is sufficiently volatile to be amenable to Gas Chromatography (GC) without derivatization. This is a critical factor, as GC is often a more direct and rapid technique for such compounds.[4]

  • Polarity: As a cyclic ketone, it possesses moderate polarity. This characteristic makes it suitable for separation on a wide range of GC stationary phases and also allows for retention and separation in reversed-phase HPLC.

  • Thermal Stability: The rigid spirocyclic structure imparts good thermal stability, minimizing the risk of on-column degradation in a heated GC inlet or column.

  • UV Absorbance: The carbonyl (C=O) group in the ketone is a weak chromophore. While it absorbs UV light, the sensitivity may be limited in HPLC with a UV detector, especially for trace-level impurity analysis. This is a pivotal consideration that may necessitate derivatization for HPLC methods.[5]

Head-to-Head Comparison: GC vs. HPLC for this compound Analysis

The choice between GC and HPLC is not arbitrary; it is a deliberate decision based on the interplay between the analyte's properties and the principles of each technique.

Gas Chromatography (GC): The Path of Least Resistance

For a volatile and thermally stable compound like this compound, GC is the more intuitive and direct analytical approach. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase.

  • Core Advantage: High resolution for volatile compounds and the use of a near-universal, highly sensitive Flame Ionization Detector (FID).[6] The FID responds to virtually all carbon-containing compounds, making it ideal for purity analysis where the identity of all impurities may not be known.[6][7] Its response is directly proportional to the mass of carbon, allowing for reliable area percent purity calculations without needing individual standards for every impurity.

High-Performance Liquid Chromatography (HPLC): A Viable, but More Complex, Alternative

HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. While perfectly capable of analyzing this compound, it presents unique challenges.

  • Core Challenge: The weak UV absorbance of the ketone functional group. To achieve the sensitivity required for pharmaceutical-grade purity analysis, pre- or post-column derivatization is often necessary.[5][8] Reagents like 2,4-dinitrophenylhydrazine (DNPH) react with the ketone to form a hydrazone derivative, which has a strong chromophore detectable at higher wavelengths (e.g., 360 nm), significantly enhancing sensitivity.[8][9][10] However, this adds steps to sample preparation, increasing time and potential for error.

Decision Matrix
FeatureGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation of volatile compounds in the gas phase.Separation of compounds in the liquid phase.
Sample Volatility Required . Ideal for this compound.Not required.
Derivatization Not Required . Direct analysis is feasible.Often Required (e.g., with DNPH) for adequate sensitivity.[8][9]
Detector Flame Ionization Detector (FID): Universal, sensitive.UV Detector: Requires a chromophore. Potentially low sensitivity for the underivatized ketone.
Speed Generally faster due to simpler sample prep.Slower due to derivatization and equilibration times.
Resolution Excellent for separating volatile isomers or byproducts.High resolution, especially with modern UPLC systems.
Ideal Use Case Primary choice for routine purity, residual solvents, and volatile byproducts.Analysis of non-volatile impurities, or when GC is unavailable.

Experimental Protocols & Methodologies

The following protocols are robust, self-validating frameworks designed for immediate application.

Workflow Overview: Analytical Decision Process

G cluster_prep Sample Preparation cluster_decision Method Selection cluster_gc GC Pathway cluster_hplc HPLC Pathway Sample Synthesized this compound Dissolve Dissolve in appropriate solvent (e.g., Methanol or Acetonitrile) Sample->Dissolve Decision Is the analyte volatile & thermally stable? Dissolve->Decision HPLC_Analysis HPLC-UV Analysis Dissolve->HPLC_Analysis Direct Injection (Low Sensitivity) GC_Analysis GC-FID Analysis Decision->GC_Analysis  Yes (Recommended) Derivatize Derivatization with DNPH (If high sensitivity is needed) Decision->Derivatize  No / High Sensitivity Needed GC_Data Purity Calculation (Area % Method) GC_Analysis->GC_Data Derivatize->HPLC_Analysis HPLC_Data Purity Calculation (External Standard) HPLC_Analysis->HPLC_Data

Caption: Decision workflow for purity analysis of this compound.

Protocol 1: Purity Determination by Gas Chromatography (GC-FID)

This method is recommended as the primary approach due to its simplicity, speed, and the universal detection capability of the FID.

A. Rationale for Method Selection: The inherent volatility and thermal stability of this compound make it an ideal candidate for GC. The FID detector provides a uniform response factor for hydrocarbons, allowing for accurate area percentage calculation of purity without the need for individual impurity reference standards. This is a significant advantage in early-stage development when such standards may not be available.

B. Detailed Experimental Workflow:

G cluster_prep 1. Sample Preparation cluster_inst 2. GC-FID Instrumentation cluster_data 3. Data Analysis Prep1 Weigh ~10 mg of sample Prep2 Dissolve in 10 mL of Methanol (Class 3 Solvent) Prep1->Prep2 Prep3 Vortex to homogenize Prep2->Prep3 Inst1 Inject 1 µL into GC Prep3->Inst1 Inst2 Separate on DB-5 or similar non-polar column Inst1->Inst2 Inst3 Detect with FID Inst2->Inst3 Data1 Integrate all peaks in chromatogram Inst3->Data1 Data2 Calculate Area % of main peak Data1->Data2 Data3 Report Purity Data2->Data3

Caption: Step-by-step workflow for GC-FID purity analysis.

C. Instrument Parameters:

ParameterRecommended SettingRationale
GC System Agilent 8890 or equivalentStandard, reliable instrumentation.
Column Agilent DB-5, 30 m x 0.25 mm, 0.25 µmA non-polar (5% phenyl) methylpolysiloxane phase provides excellent separation for moderately polar ketones.[11]
Inlet Temperature 250 °CEnsures rapid and complete vaporization without thermal degradation.
Injection Mode Split (100:1)Prevents column overloading and ensures sharp peaks for a major component.
Carrier Gas Helium or HydrogenStandard carrier gases for GC.
Oven Program 50 °C (hold 1 min), ramp to 280 °C at 15 °C/minA starting temperature below the solvent boiling point allows for good peak shape, followed by a ramp to elute any higher-boiling impurities.
Detector FIDFlame Ionization Detector.
Detector Temp. 300 °CPrevents condensation of analytes in the detector.
Data Analysis Peak Area PercentPurity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Protocol 2: Purity Determination by HPLC-UV (with Derivatization)

This method is an alternative for labs without GC or for analyses requiring the detection of specific non-volatile, UV-active impurities.

A. Rationale for Method Selection: Direct HPLC-UV analysis of this compound suffers from poor sensitivity. Derivatization with 2,4-dinitrophenylhydrazine (DNPH) creates a highly conjugated system in the resulting hydrazone, shifting the maximum absorbance to ~360 nm where detection is far more sensitive and selective.[8][9] This is a well-established method for quantifying carbonyl compounds.[10]

B. Detailed Experimental Workflow:

G cluster_prep 1. Sample & Derivatization cluster_inst 2. HPLC-UV Instrumentation cluster_data 3. Data Analysis Prep1 Prepare 1 mg/mL sample stock in Acetonitrile Prep2 Mix aliquot with DNPH reagent (in acidified Acetonitrile) Prep1->Prep2 Prep3 Heat at 60 °C for 30 min Prep2->Prep3 Inst1 Inject 10 µL into HPLC Prep3->Inst1 Inst2 Separate on C18 column (e.g., 4.6 x 150 mm, 5 µm) Inst1->Inst2 Inst3 Detect at 360 nm Inst2->Inst3 Data1 Generate calibration curve with derivatized standard Inst3->Data1 Data2 Quantify sample against curve Data1->Data2 Data3 Report Purity (w/w %) Data2->Data3

Caption: Step-by-step workflow for HPLC-UV purity analysis via DNPH derivatization.

C. Instrument Parameters:

ParameterRecommended SettingRationale
HPLC System Waters Alliance, Agilent 1260, or equivalentStandard, reliable instrumentation.
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µmThe industry standard for separating moderately polar to non-polar compounds like the DNPH derivative.[8]
Mobile Phase Gradient: Acetonitrile and WaterA typical gradient would be 60:40 to 95:5 Acetonitrile:Water over 15 minutes to elute the derivative and any related impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.[12]
Detector UV/Vis or DADDiode-Array Detector (DAD) is preferred to confirm peak identity and purity.
Wavelength 360 nmThe λmax for the DNPH derivative, providing maximum sensitivity.[9]
Data Analysis External Standard CalibrationPurity is calculated by comparing the peak area of the sample to a calibration curve generated from a reference standard of known purity.

Data Interpretation and Expected Results

Below is a table summarizing the expected performance and data from each method.

MetricGC-FIDHPLC-UV (Derivatized)
Retention Time (tR) ~5-10 minutes~8-15 minutes (for derivative)
Typical Purity Result >99.0% (Area %)>99.0% (w/w %)
Limit of Quantitation (LOQ) ~0.01%~0.005% (highly dependent on derivatization efficiency)[12][13]
Key Impurities Detected Residual solvents, volatile starting materials, isomers.Non-volatile byproducts, unreacted starting materials (if they form a derivative).
Chromatogram Appearance Sharp, symmetric peak for the main component.Sharp peak for the DNPH derivative. A large, early-eluting peak from excess DNPH reagent is common.

Conclusion and Recommendations

For the routine purity analysis of synthesized this compound, Gas Chromatography with Flame Ionization Detection (GC-FID) is the unequivocally superior method. Its directness, simplicity, and the universal nature of the FID detector provide a fast, reliable, and robust assessment of purity. It should be considered the default, primary technique.

High-Performance Liquid Chromatography with UV detection (HPLC-UV) serves as a valuable secondary or complementary technique. It is essential when non-volatile impurities are suspected or when a laboratory is not equipped with GC instrumentation. However, the requirement for derivatization to achieve adequate sensitivity adds complexity and potential sources of variability to the analytical workflow.

Ultimately, the choice of method should be guided by the specific analytical question, available instrumentation, and the stage of drug development. For process control and final product release, the simplicity and reliability of GC-FID make it the most efficient and scientifically sound choice.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 557036, this compound. Available: [Link]

  • Cardoso, C. A. L., & de Andrade, J. B. (2005). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. ResearchGate. Available: [Link]

  • da Silva, F. F. M., & de Andrade, J. B. (2014). SPME-GC-FID method development for analyzing cyclohexanone hydrogenation products. ResearchGate. Available: [Link]

  • Jadhav, A. S., et al. (2012). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. ResearchGate. Available: [Link]

  • Jochmann, M. A., & Schmidt, T. C. (2019). Determination of Liquid chromatography/flame Ionization Detection Response Factors for Alcohols, Ketones, and Sugars. PubMed. Available: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 557033, this compound, 5-methyl-, trans-. PubChem. Available: [Link]

  • Springer Nature Experiments (n.d.). Results for "Gas Chromatography-mass Spectrometry". Springer Nature. Available: [Link]

  • Chaudhari, B. G., et al. (2012). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC - NIH. Available: [Link]

  • Aurora Pro Scientific (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Available: [Link]

  • Lenders, E., et al. (2007). Sensitive headspace gas chromatography analysis of free and conjugated 1-methoxy-2-propanol in urine. ResearchGate. Available: [Link]

  • Li, Y., et al. (2019). The purity analysis of compounds 1–3 HPLC profiles (254 nm). ResearchGate. Available: [Link]

  • Ishchenko, R. I., & Zozulya, S. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - PubMed Central - NIH. Available: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 71744115, Spiro[3.5]nonan-1-OL. PubChem. Available: [Link]

  • Teuber, A., et al. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. ResearchGate. Available: [Link]

  • Waters Corporation (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Available: [Link]

  • Quality Analysis (2022). Gas chromatography with flame ionization detector: When is GC-FID used? What can it do? YouTube. Available: [Link]

  • Hyster, T. K., et al. (2021). Engineered Flavin-Dependent Halogenases Catalyze C–C Bond Formation via Enantioselective Semipinacol Rearrangement. Journal of the American Chemical Society. Available: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 58227859, Spiro[3.5]nonan-2-one. PubChem. Available: [Link]

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A Comparative Guide to the Biological Activity of Spiro[3.5]nonan-1-one and Other Spiroketones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional architectures and improved pharmacological properties is paramount. Among these, spiroketones have emerged as a privileged structural motif, demonstrating a wide spectrum of biological activities. This guide provides an in-depth comparative analysis of the biological activity of Spiro[3.5]nonan-1-one and other notable spiroketones, supported by experimental data and protocols to inform future drug discovery and development endeavors. The occurrence of spirocyclic motifs in clinical candidates and approved drugs is on the rise, attributed to the enhancement of drug-like properties achieved by introducing this sp3-rich system into bioactive compounds[1].

The this compound Core: An Underexplored Scaffold

While direct and extensive biological activity data for the parent this compound remains relatively scarce in publicly available literature, its unique structural framework, featuring a cyclobutane ring fused to a cyclohexanone, presents an intriguing starting point for medicinal chemistry exploration. The inherent rigidity and defined spatial arrangement of substituents offer the potential for precise interactions with biological targets. One study has reported a bioactive derivative, hexahydro-1',10'-dimethyl-spiro[cyclo-butane-1,8'(7'H)-[1H5,8a]propane-quinolin]-7'-one, isolated from Lycopodium species, suggesting that the spiro[3.5]nonane moiety can be incorporated into biologically active natural products.

Comparative Biological Activities of Spiroketones

To understand the potential of this compound, it is essential to examine the biological activities of structurally related spiroketones. This section will compare their performance in key therapeutic areas, supported by available experimental data.

Anticancer Activity

Spiro compounds have shown significant promise as anticancer agents, with various derivatives exhibiting potent cytotoxicity against a range of human cancer cell lines.

Spiro[4.4]nonan-1-one Derivatives: The conformational constraints of spiro systems can lead to enhanced binding affinity and selectivity for biological targets, making them privileged scaffolds in drug discovery[2]. Derivatives of the closely related Spiro[4.4]nonan-1-one have been investigated for their therapeutic potential[2].

Spiro-indolin-2-one Derivatives: This class of spiroketones has been extensively studied for its anticancer properties. For instance, a series of 1″-(alkylsulfonyl)-dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-diones demonstrated promising antiproliferative properties against various human cancer cell lines, including MCF7 (breast), HCT116 (colon), A431 (skin), and PaCa2 (pancreas)[3]. Notably, compound 6m (R = 4-BrC6H4, R′ = Me, R″ = H) was the most effective against MCF7 cells, with an IC50 value of 3.597 µM, comparable to the standard drug 5-fluorouracil[3]. Another study on spiro indoline-2-one derivatives reported significant anticancer potential against MCF-7 and MDA-MB-231 breast cancer cell lines, with some compounds showing GI50 values in the sub-micromolar range[4][5].

1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives: A series of these compounds were synthesized and evaluated for their antitumor activity against human lung cancer (A549), breast cancer (MDA-MB-231), and cervical cancer (HeLa) cell lines[6]. Compound 6d showed the strongest effect on the A549 cell line with an IC50 of 0.26 μM, while compound 8d was most potent against the MDA-MB-231 cell line with an IC50 of 0.10 μM[6].

Table 1: Comparative Anticancer Activity of Selected Spiroketone Derivatives

Compound ClassSpecific DerivativeCancer Cell LineIC50/GI50 (µM)Reference
Spiro-indolin-2-one6m MCF7 (Breast)3.597[3]
Spiro-indolin-2-oneSSSK17MCF-7 (Breast)0.04[4][5]
1-Oxa-4-azaspiro-dione6d A549 (Lung)0.26[6]
1-Oxa-4-azaspiro-dione8d MDA-MB-231 (Breast)0.10[6]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Workflow cluster_setup Cell Seeding and Treatment cluster_assay MTT Assay cluster_readout Data Acquisition cell_seeding Seed cells in 96-well plates (5x10^3 cells/well) incubation1 Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation1 Allow attachment treatment Add spiroketone derivatives (various concentrations) incubation1->treatment incubation2 Incubate for 48h treatment->incubation2 Drug exposure add_mtt Add MTT solution (10 µL, 5 mg/mL) incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 Formazan formation add_dmso Add DMSO (100 µL) to dissolve formazan incubation3->add_dmso read_absorbance Measure absorbance at 570 nm (microplate reader) add_dmso->read_absorbance Solubilization calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 Data analysis

Caption: Workflow for determining the cytotoxicity of spiroketone derivatives using the MTT assay.

Antimicrobial Activity

Spiroketones have also demonstrated significant potential as antimicrobial agents, with activity against both bacteria and fungi. Spiroketal natural products, in particular, have shown a wide array of biological activities, including antibacterial and antifungal effects[7].

Spiro-pyrrolidine Derivatives: A study on a new class of spiro pyrrolidines revealed antimicrobial and antifungal activity against various human pathogenic bacteria and dermatophytic fungi[8]. Another series of spiropyrrolidines tethered with thiochroman-4-one/chroman-4-one scaffolds also displayed moderate to excellent activity against screened microbe strains[8].

Spiro-Lactams: Novel spiro-lactams have been synthesized and evaluated for their biological activity, with some derivatives showing promising antiplasmodial activity with IC50 values less than 3.5 µM[9].

Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones: Diastereomers of these compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacterial strains, with minimum inhibitory concentrations (MIC) as low as 2 µg/mL[10].

Table 2: Comparative Antimicrobial Activity of Selected Spiroketones

Compound ClassOrganismMIC (µg/mL)Reference
Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-oneGram-positive & Gram-negative bacteria2[10]
Spiropyrrolidine derivativeC. krusei and C. glabrata (Fungi)32[8]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Workflow for MIC Determination (Broth Microdilution)

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation and Incubation cluster_analysis Result Analysis serial_dilution Prepare serial dilutions of spiroketones in 96-well plates inoculation Inoculate each well with bacterial suspension serial_dilution->inoculation bacterial_suspension Prepare standardized bacterial suspension (e.g., 0.5 McFarland) bacterial_suspension->inoculation incubation Incubate plates at 37°C for 18-24h inoculation->incubation visual_inspection Visually inspect for turbidity incubation->visual_inspection determine_mic Identify the lowest concentration with no visible growth (MIC) visual_inspection->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of spiroketones.

Enzyme Inhibition

The rigid spirocyclic framework can orient functional groups in a precise manner, leading to potent and selective enzyme inhibition.

Acetylcholinesterase (AChE) Inhibition: A series of pyrolidine analogues, including substituted spiro[2.3']oxindolespiro[3.2'']-5,6-dimethoxy-indane-1''-one-pyrrolidines, were examined as AChE inhibitors. Compound 4k showed potent inhibitory activity against AChE with an IC50 of 0.10 µmol/L, suggesting potential for the treatment of Alzheimer's disease[11].

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition: A series of spiro HPK1 inhibitors were developed with good potency and selectivity[12]. Compound 16 exhibited potent HPK1 inhibition with an IC50 of 2.67 nM and demonstrated antitumor efficacy in a murine colon cancer model[12].

MDM2-p53 Interaction Inhibition: Novel, chemically stable spiro-oxindole compounds bearing a spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one scaffold were developed as inhibitors of the MDM2-p53 protein-protein interaction[13]. These compounds are highly selective and show in vivo efficacy in a xenograft model[13].

Table 3: Comparative Enzyme Inhibitory Activity of Selected Spiroketones

Compound ClassTarget EnzymeIC50Reference
Substituted Spiro-oxindole-pyrrolidineAcetylcholinesterase (AChE)0.10 µM[11]
Spiro HPK1 InhibitorHPK12.67 nM[12]

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds to improve their efficacy, safety, and pharmacokinetic properties[14][15]. For spiroketones, the nature and substitution pattern of the rings significantly influence their biological activity.

  • Ring Size and Conformation: The size of the rings in the spiro system affects the overall three-dimensional shape and rigidity of the molecule, which in turn dictates how it fits into the binding site of a biological target.

  • Substitution Patterns: The introduction of various functional groups on the spirocyclic scaffold can modulate properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby influencing potency and selectivity. For example, in the spiro-indolin-2-one series, halogen substitutions on the isatin ring were found to be favorable for anticancer activity[4].

Logical Relationship of SAR in Spiroketone Drug Discovery

SAR_Logic cluster_core Spiroketone Core cluster_modification Structural Modification cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization Core This compound or other spiroketone Modification Vary ring size, substituents, and stereochemistry Core->Modification Bioactivity Anticancer, Antimicrobial, Enzyme Inhibition Assays Modification->Bioactivity Synthesize & Test Analogs SAR Establish SAR Bioactivity->SAR Analyze Data SAR->Modification Design New Analogs Improved_Lead Optimized Lead Compound (Improved Potency, Selectivity, PK) SAR->Improved_Lead

Sources

A Comparative Guide to the Oxidation of Spiro[3.5]nonan-1-ol to Spiro[3.5]nonan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Challenge of Spirocyclic Alcohol Oxidation

In the landscape of synthetic organic chemistry, the selective oxidation of secondary alcohols to ketones is a fundamental and frequently employed transformation. The substrate in focus, Spiro[3.5]nonan-1-ol, presents a unique challenge due to the steric hindrance imposed by its spirocyclic core. The junction of the cyclobutane and cyclohexane rings restricts access to the hydroxyl group and its adjacent C-H bond, necessitating careful selection of an oxidizing agent to achieve high conversion and yield without resorting to harsh conditions that could compromise the molecular framework.

This guide provides a comparative analysis of several common and effective oxidizing agents for the conversion of Spiro[3.5]nonan-1-ol to its corresponding ketone, Spiro[3.5]nonan-1-one. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer data-driven insights to guide researchers in choosing the optimal conditions for their specific synthetic goals.

Comparative Analysis of Oxidizing Agents

The choice of an oxidant is critical and depends on factors such as substrate sensitivity, desired scale, reaction conditions, and tolerance of other functional groups.[1] We will compare three widely adopted methods: Dess-Martin Periodinane (DMP) oxidation, Swern oxidation, and Pyridinium Chlorochromate (PCC) oxidation.

Dess-Martin Periodinane (DMP) Oxidation: The Mild and Selective Choice

The Dess-Martin oxidation utilizes a hypervalent iodine reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one, known as Dess-Martin Periodinane (DMP).[2][3] It is renowned for its mild reaction conditions, high selectivity for alcohols, and broad functional group tolerance.[4]

Mechanism of Action: The reaction proceeds through the formation of a periodinane intermediate via ligand exchange between the alcohol and an acetate group on the DMP reagent.[5][6] An intramolecular elimination of the α-hydrogen then occurs, facilitated by an acetate ion acting as a base, to form the ketone, acetic acid, and a reduced iodine(III) species.[7]

Causality in Protocol Design:

  • Solvent: The reaction is typically performed in chlorinated solvents like dichloromethane (CH2Cl2), which provide good solubility for both the substrate and the DMP reagent.[2]

  • Temperature: The oxidation can be conveniently carried out at room temperature, making it experimentally simple and energy-efficient.[2][8]

  • Stoichiometry: A slight excess of DMP (typically 1.2-1.5 equivalents) is used to ensure complete conversion of the alcohol.

  • Buffering: The reaction produces two equivalents of acetic acid, which can be detrimental to acid-sensitive substrates.[2] The addition of a mild base like pyridine or sodium bicarbonate can be used to buffer the reaction mixture.[2]

Experimental Protocol: DMP Oxidation

  • To a solution of Spiro[3.5]nonan-1-ol (1.0 eq.) in dry CH2Cl2 (approx. 10 volumes), add Dess-Martin Periodinane (1.2 eq.) in one portion at room temperature under a nitrogen atmosphere.[8]

  • Stir the resulting mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[8]

  • Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3) containing an excess of sodium thiosulfate (Na2S2O3).

  • Stir the biphasic mixture vigorously until the solid byproducts dissolve.

  • Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Swern Oxidation: The Low-Temperature Powerhouse

The Swern oxidation is a powerful, metal-free method that uses dimethyl sulfoxide (DMSO) activated by an electrophile, most commonly oxalyl chloride, followed by the addition of a hindered organic base like triethylamine (Et3N).[9] It is known for its mildness and wide applicability, especially for sterically hindered alcohols.[10][11]

Mechanism of Action: The reaction begins with the activation of DMSO by oxalyl chloride at low temperature (-78 °C) to form the electrophilic chloro(dimethyl)sulfonium chloride intermediate.[9] The alcohol then attacks this species, forming a key alkoxysulfonium salt.[12] The addition of triethylamine deprotonates the carbon adjacent to the sulfur, generating a sulfur ylide.[13] This ylide undergoes an intramolecular E2-type elimination via a five-membered ring transition state to yield the ketone, dimethyl sulfide, and triethylammonium chloride.[9][14]

Causality in Protocol Design:

  • Low Temperature: The reaction is conducted at -78 °C (a dry ice/acetone bath) because the activated DMSO species, chloro(dimethyl)sulfonium chloride, is unstable above -60 °C.[10][13] Maintaining low temperatures is crucial to prevent side reactions, such as the Pummerer rearrangement.

  • Order of Addition: The specific order of reagent addition is critical. The alcohol is added after the activation of DMSO, and the triethylamine is added last to initiate the final elimination step.

  • Byproducts: The reaction generates volatile and malodorous dimethyl sulfide, as well as carbon monoxide and carbon dioxide gases.[9][12] Therefore, the entire procedure must be performed in a well-ventilated fume hood.[9]

Experimental Protocol: Swern Oxidation

  • To a solution of oxalyl chloride (1.5 eq.) in dry CH2Cl2 (approx. 10 volumes) in a three-necked flask equipped with a thermometer, add a solution of DMSO (2.2 eq.) in CH2Cl2 dropwise at -78 °C, ensuring the internal temperature does not exceed -65 °C.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of Spiro[3.5]nonan-1-ol (1.0 eq.) in CH2Cl2 dropwise, maintaining the temperature below -65 °C. Stir for an additional 30 minutes.

  • Add triethylamine (5.0 eq.) dropwise, again keeping the temperature below -65 °C.

  • After 15 minutes, remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water. Separate the layers and extract the aqueous layer with CH2Cl2.

  • Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify by column chromatography.

Pyridinium Chlorochromate (PCC) Oxidation: The Classic Workhorse

PCC is a complex of chromium trioxide with pyridine and hydrochloric acid. It is a milder alternative to other chromium(VI) reagents like Jones reagent and is capable of oxidizing secondary alcohols to ketones efficiently.[15]

Mechanism of Action: The oxidation begins with the alcohol attacking the chromium to form a chromate ester.[16] A base (such as pyridine present in the reagent) then abstracts the α-hydrogen in an elimination-type reaction, leading to the formation of the C=O double bond and the reduction of Cr(VI) to a Cr(IV) species.[15][16]

Causality in Protocol Design:

  • Anhydrous Conditions: PCC reactions are typically run under anhydrous conditions, often in CH2Cl2. The presence of water can lead to the formation of a sticky, difficult-to-handle tar.[15]

  • Buffering Agent: The reaction is often carried out in the presence of an acidic buffer or an inert solid like Celite or molecular sieves to prevent the formation of tarry byproducts and simplify the workup.[15]

  • Toxicity: A significant drawback of PCC is the use of chromium, which is toxic and poses environmental concerns.[15] Workup procedures must be designed to handle chromium waste appropriately.

Experimental Protocol: PCC Oxidation

  • To a suspension of Pyridinium Chlorochromate (PCC) (1.5 eq.) and Celite in dry CH2Cl2 (approx. 15 volumes), add a solution of Spiro[3.5]nonan-1-ol (1.0 eq.) in CH2Cl2 in one portion.

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel or Florisil to remove the chromium salts.

  • Wash the filter cake thoroughly with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by column chromatography to yield the desired ketone.

Data Presentation and Comparison

Oxidizing AgentKey ReagentsTemp.Typical TimeAdvantagesDisadvantages
Dess-Martin Periodinane DMP, CH2Cl2RT2-4 hVery mild, high selectivity, easy workup, room temperature operation.[2][8]Reagent is expensive and potentially explosive.[8]
Swern Oxidation DMSO, (COCl)2, Et3N-78 °C1-2 hMetal-free, high yields, excellent for hindered alcohols.[10][17]Requires cryogenic temperatures, produces foul odor, strict reagent addition order.[9][12]
PCC PCC, CH2Cl2RT2-4 hInexpensive, readily available, reliable.[15][18]Toxic chromium reagent, can form tarry byproducts, tedious workup.[15]

Visualization of Experimental Workflow & Mechanisms

General Experimental Workflow

The general process for the synthesis and purification of this compound is outlined below.

G cluster_reaction Reaction Setup cluster_workup Workup & Purification A 1. Dissolve Spiro[3.5]nonan-1-ol in appropriate solvent B 2. Add oxidizing agent (DMP, Swern Reagents, or PCC) under specific temperature conditions A->B C 3. Stir and monitor reaction by TLC B->C D 4. Quench reaction C->D Reaction Complete E 5. Aqueous workup (Extraction & Washes) D->E F 6. Dry, filter, and concentrate organic phase E->F G 7. Purify by column chromatography F->G H Pure this compound G->H Characterization

Caption: General workflow for oxidation and purification.

Comparative Reaction Mechanisms

Understanding the mechanisms reveals the key differences in how these reagents operate.

G cluster_dmp Dess-Martin Periodinane (DMP) Oxidation cluster_swern Swern Oxidation dmp_start R₂CH-OH DMP dmp_inter Periodinane Intermediate dmp_start->dmp_inter Ligand Exchange dmp_prod R₂C=O Reduced I(III) Species 2 AcOH dmp_inter->dmp_prod Intramolecular Elimination swern_start R₂CH-OH Activated DMSO swern_inter Alkoxysulfonium Salt swern_start->swern_inter swern_ylide Sulfur Ylide swern_inter->swern_ylide + Et₃N swern_prod R₂C=O Me₂S Et₃NHCl swern_ylide->swern_prod Intramolecular Elimination

Caption: Mechanistic overview of DMP and Swern oxidations.

Conclusion and Recommendations

For the oxidation of the sterically hindered Spiro[3.5]nonan-1-ol, all three methods are viable, but the choice depends on laboratory constraints and synthetic priorities.

  • Dess-Martin Periodinane (DMP) is highly recommended for small-scale syntheses where mild conditions, ease of execution, and high selectivity are paramount. Its primary drawback is the cost and safety considerations of the reagent.[8]

  • Swern Oxidation is arguably the most robust method for hindered alcohols, often providing excellent yields where other methods may be sluggish.[10] It is an excellent choice if the necessary low-temperature equipment is available and the operator is comfortable with handling the malodorous byproducts.

  • Pyridinium Chlorochromate (PCC) remains a cost-effective and reliable option. However, the toxicity of chromium and the often more challenging workup make it a less attractive choice in modern synthetic labs, especially when metal-free alternatives like DMP and Swern are available.

Ultimately, for a substrate like Spiro[3.5]nonan-1-ol, a preliminary small-scale screen with DMP and Swern oxidation would be a prudent approach to identify the optimal conditions for yield and purity before proceeding to a larger scale.

References

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  • Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Retrieved from [Link]

  • Chemtube3d. (2021). Swern Oxidation - Organic Chemistry, Reaction Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. Retrieved from [Link]

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  • Scribd. (n.d.). PCC Oxidation of Alcohols to Carbonyls. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Swern Oxidation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Jones Oxidation. Retrieved from [Link]

  • Wikipedia. (n.d.). Jones oxidation. Retrieved from [Link]

  • Total Organic Synthesis. (2025). PCC Oxidation. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Reagent Friday: PCC (Pyridinium Chlorochromate). Retrieved from [Link]

  • Leonard, M. S. (2013). Oxidation with Chromic Acid or PCC. Retrieved from [Link]

  • Huang, S. L., Omura, K., & Swern, D. (1976). Oxidation of sterically hindered alcohols to carbonyls with dimethyl sulfoxide-trifluoracetic anhydride. The Journal of Organic Chemistry, 41(20), 3329-3331.
  • Sciencemadness Wiki. (2019). Jones oxidation. Retrieved from [Link]

  • The Organic Chemistry Tutor. (n.d.). Jones Oxidation. Retrieved from [Link]

  • ResearchGate. (n.d.). Possibilities for the lack of reactivity of secondary alcohol... Retrieved from [Link]

  • Master Organic Chemistry. (2015). Alcohol Oxidation: “Strong” & “Weak” Oxidants. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chromate Oxidation of α-Nitro Alcohols to α-Nitro Ketones: Significant Improvements to a Classic Method. Retrieved from [Link]

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  • Chemguide. (n.d.). oxidation of alcohols. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Spiro[3.5]nonan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile of Spiro[3.5]nonan-1-one

This compound is identified as a liquid with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Furthermore, ketones as a class of organic compounds are often categorized as ignitable hazardous waste.[1][2] Therefore, it is imperative to treat this compound as a potentially flammable and toxic chemical.

Table 1: Hazard Summary for this compound

Hazard ClassificationGHS CodeDescription
Acute Toxicity (Oral)H302Harmful if swallowed.
Skin IrritationH315Causes skin irritation.
Eye IrritationH319Causes serious eye irritation.
FlammabilityInferredLikely ignitable, treat as flammable liquid.
The Core Principle: Waste Segregation and Minimization

The cornerstone of safe laboratory practice is the minimization of hazardous waste generation.[3] Before beginning any procedure, researchers should order the smallest necessary quantity of the chemical. Maintaining a chemical inventory can prevent unnecessary purchases and allow for sharing of surplus materials among research groups.[3]

All waste generated from the use of this compound must be treated as hazardous waste.[4][5] It is crucial to segregate this waste at the point of generation to prevent accidental mixing with incompatible substances.

Disposal Workflow: A Step-by-Step Procedural Guide

The following workflow outlines the decision-making process and subsequent steps for the proper disposal of this compound and associated contaminated materials.

DisposalWorkflow cluster_generation Waste Generation cluster_assessment Waste Assessment cluster_streams Waste Streams cluster_disposal Disposal Protocol Waste This compound Waste (Pure, Contaminated, Aqueous) Assess Assess Waste Type Waste->Assess Pure Pure or Concentrated This compound Assess->Pure  Pure/Conc. Contaminated Contaminated Materials (Gloves, Wipes, Glassware) Assess->Contaminated  Solid Aqueous Dilute Aqueous Waste Assess->Aqueous  Aqueous Containerize 1. Select Compatible Container (Glass or Polyethylene) Pure->Containerize Contaminated->Containerize Aqueous->Containerize Label 2. Label as 'Hazardous Waste' (List constituents & percentages) Containerize->Label Segregate 3. Segregate from Incompatibles (e.g., strong oxidizers) Label->Segregate Pickup 4. Arrange for EHS Pickup Segregate->Pickup caption Figure 1. Decision workflow for the disposal of this compound waste.

Caption: Figure 1. Decision workflow for the disposal of this compound waste.

Step 1: Waste Identification and Segregation

Immediately upon generation, all waste containing this compound must be identified and segregated. This includes:

  • Pure or Concentrated this compound: Unused or surplus material.

  • Contaminated Solids: Items such as gloves, absorbent pads, paper towels, and disposable glassware that have come into direct contact with the chemical.

  • Contaminated Sharps: Needles, syringes, or broken glass contaminated with this compound.

  • Aqueous Solutions: Dilute solutions containing this compound.

Step 2: Containerization

Proper containment is critical to prevent leaks and exposure.

  • Liquid Waste: Collect pure this compound and its aqueous solutions in a dedicated, leak-proof container with a secure screw-top cap.[6] The original container is often a suitable choice.[4] Ensure the container material is compatible; glass or polyethylene containers are generally appropriate. Do not use metal containers for potentially corrosive waste.[6]

  • Solid Waste: Place contaminated solids in a designated hazardous waste bag or a wide-mouth container lined with a chemically resistant bag.

  • Sharps Waste: Contaminated sharps must be placed in a puncture-proof sharps container.

Step 3: Labeling

All hazardous waste containers must be clearly and accurately labeled.[6][7] The label must include:

  • The words "Hazardous Waste".[7]

  • The full chemical name: "this compound".

  • The approximate concentration or percentage of each component in the waste stream.

  • The date accumulation started.

  • The associated hazards (e.g., "Ignitable," "Irritant").

Step 4: Storage

Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[3][7] The SAA must be a secure location away from general laboratory traffic. Ensure that containers are kept closed at all times, except when adding waste.[3][6] Segregate the this compound waste from incompatible materials, particularly strong oxidizing agents.

Step 5: Disposal of Empty Containers

Empty containers that once held this compound must also be managed properly.

  • Triple Rinsing: Triple rinse the empty container with a suitable solvent, such as acetone or ethanol.[1][4]

  • Rinsate Collection: The rinsate from each rinse must be collected and disposed of as hazardous waste.[4]

  • Container Disposal: Once triple-rinsed, deface or remove the original label, and dispose of the container as regular non-hazardous trash.[4][5]

Step 6: Arranging for Pickup

Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.[3][4] Do not allow hazardous waste to accumulate in the laboratory for extended periods.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Minor Spills: For small spills that can be safely managed by laboratory personnel, use a chemical spill kit containing absorbent materials. Don personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Absorb the spill, and place the contaminated absorbent materials in a designated hazardous waste container.

  • Major Spills: In the case of a large spill, or if you are unsure of how to proceed, evacuate the area immediately and notify your institution's EHS or emergency response team.

All materials used to clean up a spill must be disposed of as hazardous waste.[5]

Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By adhering to the principles of waste minimization, segregation, and proper containment, and by following the detailed procedures outlined in this guide, researchers can ensure that they are managing this chemical waste in a safe and compliant manner. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Managing Hazardous Chemical Waste in the Lab. LabManager. [Link]

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]

  • REGULATION OF LABORATORY WASTE. American Chemical Society. [Link]

  • This compound | C9H14O | CID 557036. PubChem, National Institutes of Health. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University. [Link]

  • Chemical Waste Management Guide. Boston University Environmental Health & Safety. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Spiro[3.5]nonan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the handling of Spiro[3.5]nonan-1-one (CAS No. 29800-45-1). As your partner in laboratory safety and chemical handling, this guide is designed to provide procedural, step-by-step guidance that goes beyond the product itself, ensuring the safety and success of your research. The protocols herein are synthesized from established safety data and field-proven insights to build a self-validating system of safety for your laboratory.

Understanding the Hazard Profile: The "Why" Behind the "How"

Before detailing the specific Personal Protective Equipment (PPE), it is crucial to understand the inherent risks associated with this compound. This chemical, a ketone, presents several hazards that directly inform our safety protocols.

According to available safety data, this compound and its isomers are classified with the following hazard statements:

  • H302: Harmful if swallowed .[1]

  • H315: Causes skin irritation .[1][2][3]

  • H319: Causes serious eye irritation .[1][2][3]

  • H335: May cause respiratory irritation .[2][3]

The GHS pictogram associated with these hazards is the GHS07 "Exclamation Mark," signaling that acute toxicity, skin irritation, and eye irritation are primary concerns.[1] Our entire PPE and handling strategy is built upon mitigating these specific risks.

Hazard Summary Table
Hazard StatementDescriptionPrimary Exposure RouteConsequence
H302 Harmful if swallowedIngestionSystemic toxicity
H315 Causes skin irritationDermal ContactLocalized irritation, redness
H319 Causes serious eye irritationOcular ContactSignificant eye damage
H335 May cause respiratory irritationInhalationIrritation of the respiratory tract

The Core Protocol: Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is the most critical barrier between the researcher and chemical exposure. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our foundation.[3]

Hand Protection: A Critical Choice

Standard laboratory gloves, such as thin nitrile gloves, are often inadequate for protection against specific organic solvents, including ketones. Some data suggests that nitrile has poor resistance to chemicals like acetone.[4] Therefore, specialized gloves are mandatory.

  • Primary Recommendation: Polyvinyl Alcohol (PVA) coated gloves. These gloves are specifically designed to offer excellent resistance to ketones and aromatic solvents.[5][6][7] They provide a robust barrier equivalent to high-performance butyl and fluoroelastomer products.[7]

  • Alternative Options: If PVA gloves are unavailable, heavy-duty butyl rubber or barrier laminate gloves can be considered.[8] Always consult the glove manufacturer's chemical resistance chart for breakthrough time and permeation data against ketones.

Field Insight: The lightweight construction of modern ketone-resistant gauntlets, like the Ketochem® brand, offers enhanced tactile sensitivity without compromising safety, making intricate lab work more manageable.[6]

Eye and Face Protection

Given the H319 "Causes serious eye irritation" warning, robust eye protection is non-negotiable.

  • Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes.

  • Best Practice: Use of a full-face shield in addition to chemical splash goggles, especially when handling volumes greater than 50 mL or when there is a significant risk of splashing during transfers or reactions.

Skin and Body Protection

To prevent skin contact as mandated by the H315 warning, appropriate body protection must be worn.

  • Laboratory Coat: A clean, buttoned, flame-resistant lab coat is the minimum requirement.

  • Chemical Apron: For larger quantity transfers or procedures with a high splash potential, a chemically resistant apron worn over the lab coat is required.

  • Full-Body Protection: Ensure legs and arms are fully covered. Closed-toe shoes are mandatory in the laboratory at all times.

Respiratory Protection

The risk of respiratory irritation (H335) must be controlled through engineering controls.

  • Primary Engineering Control: All handling of this compound must be conducted within a certified chemical fume hood. This is the primary method for preventing inhalation exposure.

  • When Respirators are Needed: In the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. All respirator use must be under a formal respiratory protection program that includes fit-testing and training.

Operational Plan: A Step-by-Step Workflow

This workflow integrates PPE use with safe handling practices, from retrieval to disposal.

Step 1: Pre-Handling Safety Check
  • Verify that the chemical fume hood is operational (check airflow monitor).

  • Assemble all required PPE: ketone-resistant gloves, chemical splash goggles, face shield (if needed), and lab coat.

  • Locate the nearest eyewash station and safety shower. Ensure the pathway is clear.

  • Prepare a designated waste container for contaminated materials.

Step 2: Donning PPE and Chemical Retrieval
  • Don your lab coat and splash goggles.

  • Don the appropriate ketone-resistant gloves, ensuring they overlap the cuffs of your lab coat.

  • Retrieve the this compound container from its recommended refrigerator storage location.[1]

  • Transport the chemical securely to the fume hood.

Step 3: Chemical Handling
  • Perform all transfers, weighing, and experimental procedures involving the chemical inside the fume hood.

  • Keep the container tightly closed when not in use.

  • Use caution to avoid generating aerosols or splashes.

Step 4: Doffing PPE and Decontamination
  • After completing work, secure the chemical container and return it to storage.

  • Decontaminate the work area within the fume hood.

  • Remove PPE in the correct order to prevent cross-contamination:

    • Remove gloves first, peeling them off without touching the outer surface with bare skin.

    • Remove face shield and goggles.

    • Remove lab coat.

  • Wash hands thoroughly with soap and water.

Workflow Visualization

The following diagram illustrates the logical flow of the safe handling process.

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_post Post-Handling Phase prep_fume_hood 1. Verify Fume Hood prep_ppe 2. Assemble PPE prep_fume_hood->prep_ppe prep_emergency 3. Locate Safety Equipment prep_ppe->prep_emergency exec_don 4. Don PPE prep_emergency->exec_don Proceed to Handling exec_retrieve 5. Retrieve Chemical exec_don->exec_retrieve exec_handle 6. Handle in Fume Hood exec_retrieve->exec_handle exec_store 7. Secure & Store Chemical exec_handle->exec_store post_decon 8. Decontaminate Area exec_store->post_decon Work Complete post_doff 9. Doff PPE Correctly post_decon->post_doff post_wash 10. Wash Hands post_doff->post_wash post_dispose 11. Dispose of Waste post_wash->post_dispose

Caption: Safe handling workflow for this compound.

Disposal Plan

All waste generated from handling this compound is considered hazardous.

  • Chemical Waste: Unused or waste this compound must be collected in a designated, labeled, and sealed hazardous waste container.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials must be placed in a sealed bag and disposed of as solid hazardous waste.

  • Final Disposal: All waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain.

References

  • Polyco Healthline. (n.d.). Ketochem® 33cm Lightweight Ketone Resistant Glove. Retrieved from [Link]

  • University of Kentucky. (2018). Personal Protective Equipment. Kentucky Pesticide Safety Education Program. Retrieved from [Link]

  • GlovesnStuff. (n.d.). PVA Ketochem Acetone,Ketone & Solvent Protection Chemical Gauntlets. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Magus International. (n.d.). Ketochem® 33cm Lightweight Ketone Resistant Glove. Retrieved from [Link]

  • University of Tennessee, Knoxville. (n.d.). Personal Protective Equipment (PPE). Environmental Health & Safety. Retrieved from [Link]

  • SOL Group. (2023). Safety Data Sheet - Special mixture Spiro 1 for medical application. Retrieved from [Link]

  • PubChem. (n.d.). Spiro[3.5]nonan-7-one. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Spiro[3.5]nonan-1-OL. National Center for Biotechnology Information. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.